5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H20O12 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-20-17-11(9(23)7-10(32-17)8-5-3-2-4-6-8)12(24)14(26)18(20)33-22-16(28)13(25)15(27)19(34-22)21(29)30/h2-7,13,15-16,19,22,24-28H,1H3,(H,29,30)/t13-,15-,16+,19-,22+/m0/s1 |
InChI-Schlüssel |
UDDKPQBVOBXALG-IMIGJDJTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: From Natural Sources to Therapeutic Potential
This guide provides a comprehensive technical overview of 5,6-dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid of significant interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's natural origins, biosynthesis, isolation and purification methodologies, analytical characterization, and known biological activities.
Introduction and Primary Natural Sources
This compound, commonly known as wogonoside, is a flavonoid glycoside predominantly found in the roots of Scutellaria baicalensis Georgi, a member of the Lamiaceae family.[1][2] This plant, also known as Chinese skullcap or Huang-Qin, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cancer and inflammation.[1][3] While Scutellaria baicalensis is the most well-documented and primary source, the aglycone of wogonoside, wogonin (5,7-dihydroxy-8-methoxyflavone), has been identified in other plant species such as the leaves of Andrographis paniculata and the stems of Anodendron affine.[2][4]
The concentration of wogonoside and other flavonoids in Scutellaria baicalensis can be influenced by various factors, including the plant's age, growing conditions, and post-harvest processing. The presence of endogenous enzymes like β-glucuronidase in the plant material can lead to the hydrolysis of wogonoside to its aglycone, wogonin, which can impact the yield of the target compound during extraction.[5]
Biosynthesis in Scutellaria baicalensis
The biosynthesis of this compound in the roots of Scutellaria baicalensis is a specialized branch of the flavonoid pathway, leading to the formation of 4'-deoxyflavones. The process begins with the general phenylpropanoid pathway and culminates in a series of enzymatic modifications.
Caption: Biosynthesis pathway of wogonoside in Scutellaria baicalensis.
The key enzymatic steps involved are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-CoA ligase-like 7 (CLL-7): Activates cinnamic acid to cinnamoyl-CoA.
-
Chalcone synthase (CHS-2): A specific isoform that condenses cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.
-
Chalcone isomerase (CHI): Isomerizes the chalcone to the flavanone pinocembrin.
-
Flavone synthase II-2 (FNSII-2): A specialized isoform that converts pinocembrin to the flavone chrysin.
-
Flavone 8-hydroxylase (F8H): Hydroxylates chrysin at the 8-position to yield norwogonin.
-
Phenylpropanoid and flavonoid O-methyltransferases (PFOMT): Catalyzes the methylation of the 8-hydroxyl group of norwogonin to form wogonin.
-
Flavonoid 7-O-glucuronosyltransferases (UBGAT): The final step involves the glucuronidation of the 7-hydroxyl group of wogonin to produce this compound (wogonoside).
Extraction and Purification Protocols
The isolation of this compound from Scutellaria baicalensis roots requires a multi-step process involving extraction, fractionation, and chromatographic purification. The choice of methodology significantly impacts the final yield and purity of the compound.
General Experimental Workflow
Caption: General experimental workflow for wogonoside isolation.
Step-by-Step Methodology
Step 1: Extraction
-
Objective: To efficiently extract flavonoids from the plant matrix.
-
Protocol:
-
Weigh a desired amount of dried and powdered Scutellaria baicalensis root (e.g., 1 kg).
-
Macerate or perform ultrasound-assisted extraction (UAE) with an appropriate solvent. A 70% ethanol solution is often effective.[6] A solid-to-liquid ratio of 1:10 to 1:25 (w/v) is commonly used.
-
Extraction is typically carried out at a controlled temperature (e.g., 93°C) for a specific duration (e.g., 2.4 hours).[6]
-
Filter the extract and repeat the extraction process on the plant residue to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Step 2: Fractionation using Macroporous Resin Chromatography
-
Objective: To remove impurities and enrich the wogonoside content.
-
Protocol:
-
Select a suitable macroporous resin (e.g., HPD-100, which has shown good adsorption and desorption properties for wogonoside).[7]
-
Dissolve the crude extract in deionized water and load it onto the pre-equilibrated resin column.
-
Wash the column with deionized water followed by a low concentration of ethanol (e.g., 10%) to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol. A fraction rich in wogonoside can often be obtained with 50% ethanol.[7]
-
Collect the wogonoside-rich fraction and concentrate it.
-
Step 3: High-Purity Purification
-
Objective: To isolate wogonoside to a high degree of purity (>98%).
-
Methods:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating compounds from complex mixtures. A common two-phase solvent system is ethyl acetate-methanol-1% acetic acid water (5:0.5:5, v/v).[8][9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid) is typically used.
-
Quantitative Data on Extraction and Purification
The yield and purity of this compound are highly dependent on the chosen methods. The following table summarizes representative data from the literature.
| Method | Starting Material | Yield of Wogonoside | Purity of Wogonoside | Reference |
| Water Extraction (Optimized RSM) | 1 g of roots | 6.2 mg | Not specified | [6] |
| HSCCC | 120 mg crude extract | 17.0 mg | 99.0% | [8][9] |
| Macroporous Resin (HPD-100) followed by Prep-HPLC | Crude Extract | 65.6% recovery | >98% | [7] |
| pH-zone-refining and conventional CCC | 500 mg crude extract | 46.1 mg | 98.9% | [10] |
Analytical Characterization
Accurate identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is standard.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: UV detection at approximately 280 nm is suitable for flavonoids.
-
Quantification: Performed by creating a calibration curve with a certified reference standard of wogonoside.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is crucial for the definitive identification of wogonoside and for elucidating its structure.
-
Ionization: Electrospray ionization (ESI) is commonly used, and the compound can be detected in both positive and negative ion modes.
-
Mass-to-Charge Ratio (m/z): The protonated molecule [M+H]⁺ is observed in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. A characteristic fragmentation involves the loss of the glucuronic acid moiety (a neutral loss of 176 Da).[11]
Caption: Simplified MS/MS fragmentation of wogonoside.
Biological Activities and Therapeutic Potential
Both this compound and its aglycone, wogonin, have demonstrated a range of promising biological activities in preclinical studies. It is noteworthy that the deglycosylation of wogonoside to wogonin appears to enhance its anticancer potential.[12][13]
Anti-inflammatory Activity
Wogonoside has been shown to exert significant anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated that wogonoside can:
-
Dose-dependently decrease the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[3]
-
Inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
-
Suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Inhibit the activation of the JNK/c-Jun signaling pathway.[14]
Anticancer Activity
The anticancer properties of wogonoside and, more potently, wogonin have been investigated in various cancer cell lines.
| Compound | Cancer Cell Line(s) | Effect | IC₅₀ Value(s) | Reference(s) |
| Wogonin | Colorectal (SW-480, HCT-116) | Inhibition of cell proliferation, induction of apoptosis, G1 phase arrest | 47.8 µM, 44.6 µM | [12] |
| Wogonin | Breast (T47D, MDA-MB-231) | Inhibition of tumor growth in xenografts | Not specified | [15] |
| Wogonoside | Gastric (AGS, MKN-45) | Induction of apoptosis and ER stress | ~50 µM | [16] |
Wogonin's anticancer mechanisms include the induction of apoptosis through the activation of caspases 3, 8, and 9, and the arrest of the cell cycle in the G1 phase.[12][13] Wogonoside has been shown to induce endoplasmic reticulum (ER) stress-associated cell death in human gastric cancer cells via the IRE1α pathway.[16]
Other Biological Activities
-
Neuroprotection: The aglycone, wogonin, has demonstrated neuroprotective effects by inhibiting the inflammatory activation of microglia.[17]
-
Anxiolytic Effects: Wogonin has been identified as a ligand for the benzodiazepine binding site of the GABA-A receptor, suggesting potential anxiolytic properties.[18]
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory and potential anticancer activities. Its primary source, Scutellaria baicalensis, provides a reliable starting point for its isolation. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity material for research purposes.
Future research should focus on:
-
Pharmacokinetic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of wogonoside is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy: While promising in vitro data exists, more extensive in vivo studies in relevant animal models are needed to validate its therapeutic potential for various diseases.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by wogonoside will provide a more comprehensive understanding of its biological effects.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing flavonoid.
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonoside displays anti-inflammatory effects through modulating inflammatory mediator expression using RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification of baicalin and wogonoside from Scutellaria baicalensis extracts by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and purification of baicalin and wogonoside from the Chinese medicinal plant Scutellaria baicalensis Georgi by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tautobiotech.com [tautobiotech.com]
- 10. Large-scale separation of baicalin and wogonoside from Scutellaria baicalensis Georgi by the combination of pH-zone-refining and conventional counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deglycosylation of wogonoside enhances its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deglycosylation of wogonoside enhances its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wogonoside inhibits inflammatory cytokine production in lipopolysaccharide-stimulated macrophage by suppressing the activation of the JNK/c-Jun signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effects of wogonin in both estrogen receptor-positive and -negative human breast cancer cell lines in vitro and in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Wogonin: A Naturally Occurring Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Isolation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide from Scutellaria baicalensis
This guide provides an in-depth, scientifically grounded methodology for the isolation and purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a bioactive flavonoid glycoside, from the roots of Scutellaria baicalensis Georgi. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It emphasizes the rationale behind procedural choices, ensuring a reproducible and efficient workflow from raw plant material to a highly purified compound suitable for analytical and biological evaluation.
Introduction: The Chemical Significance of Scutellaria baicalensis
Scutellaria baicalensis, commonly known as Chinese Skullcap, is a perennial herb with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, respiratory infections, and hepatitis.[1] Its therapeutic properties are largely attributed to a rich and diverse profile of flavonoids present in its roots.[1][2] Among these, flavone glucuronides are particularly noteworthy for their bioavailability and potent biological activities.
The target of this guide, this compound (also known as Wogonoside), is a key flavonoid glycoside found in the plant.[3][4][5] With the molecular formula C₂₂H₂₀O₁₂ and a molecular weight of 476.39 g/mol , its structure features a flavone aglycone (Wogonin) attached to a glucuronic acid moiety at the 7-O position.[6][7] The isolation of this specific compound in a pure form is essential for accurate pharmacological studies, the development of analytical standards, and potential therapeutic applications.
This document outlines a robust, multi-stage process encompassing material preparation, optimized extraction, systematic fractionation and purification, and rigorous structural confirmation.
Stage I: Raw Material Preparation and Pre-Extraction
The quality and preparation of the starting plant material are foundational to the success of the entire isolation process. The concentration of target flavonoids can vary based on the plant's age, growing conditions, and post-harvest handling.
Rationale for Material Selection
The dried roots of S. baicalensis are the primary source of the target compound.[8] Drying is a critical step as it deactivates endogenous enzymes, such as β-glucuronidase, which could otherwise hydrolyze the target glycoside into its aglycone form (wogonin), leading to a significant reduction in yield.[8][9]
Protocol: Grinding and Drying
-
Drying: Air-dry the freshly harvested roots of S. baicalensis in a well-ventilated area, shielded from direct sunlight, until they reach a constant weight. Alternatively, use a forced-air oven at a controlled temperature not exceeding 50-60°C to expedite the process and minimize thermal degradation.
-
Grinding: Mill the dried roots into a fine powder (e.g., 40-60 mesh). This crucial step dramatically increases the surface area of the plant matrix, facilitating more efficient solvent penetration and extraction of the target flavonoids.[10]
Stage II: Extraction of Crude Flavonoids
The objective of this stage is to efficiently transfer the flavonoid glycosides from the solid plant matrix into a liquid solvent phase. The choice of solvent and extraction method is dictated by the polar nature of the target glucuronide.
Causality of Solvent and Method Selection
Flavonoid glucuronides are polar molecules. Therefore, polar solvents are required for their effective solubilization. Aqueous ethanol or methanol are commonly employed.[2][11] Studies have shown that a 60-70% aqueous ethanol solution often provides an optimal balance of polarity to extract flavonoid glycosides while minimizing the co-extraction of highly polar impurities like polysaccharides or less polar lipids.[2][8]
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) are preferred over traditional methods like maceration or decoction. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature, which helps preserve the integrity of thermolabile compounds.[8][11][12]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Maceration: Place 100 g of powdered S. baicalensis root into a 2 L Erlenmeyer flask. Add 1 L of 70% (v/v) ethanol.
-
Sonication: Submerge the flask in an ultrasonic bath. Sonicate for 45 minutes at a controlled temperature of 50°C.[8] The controlled temperature enhances extraction kinetics without promoting degradation.
-
Filtration: Immediately after sonication, filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.[6][10]
-
Re-extraction: Return the plant residue to the flask and repeat the extraction process (steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.[6][8]
-
Concentration: Combine the filtrates from all three extractions. Concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[10] This yields a viscous crude extract.
Stage III: Multi-Step Fractionation and Purification
The crude extract contains a complex mixture of compounds, including several structurally similar flavonoids.[8] A multi-step chromatographic approach is required to achieve the high degree of purity necessary for scientific applications.
Caption: Workflow for the purification of the target flavonoid.
Protocol: Macroporous Resin Column Chromatography
This step serves as an effective enrichment strategy. Non-polar resins like Diaion HP-20 adsorb flavonoids from an aqueous solution, while highly polar impurities like sugars are washed away. The flavonoids are then eluted with a solvent of intermediate polarity.[5]
-
Sample Preparation: Suspend the crude extract from Stage II in deionized water (approx. 1:10 w/v). Adjust the pH to ~5.0 with dilute acid.
-
Column Packing: Prepare a column with Diaion HP-20 resin, thoroughly washed and equilibrated with deionized water.
-
Loading: Load the aqueous sample solution onto the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing:
-
Wash the column with 5 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Wash with 5 bed volumes of 10% ethanol to remove more polar flavonoids and other impurities.[8]
-
-
Elution: Elute the target fraction with 6 bed volumes of 50% ethanol. This fraction is expected to be rich in wogonoside.[8]
-
Concentration: Collect the 50% ethanol fraction and concentrate it to dryness using a rotary evaporator.
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the definitive step for isolating the target compound to a high degree of purity. A reverse-phase C18 column is ideal, as it separates compounds based on their hydrophobicity.
-
System Configuration:
-
Sample Preparation: Dissolve the enriched fraction from step 4.1 in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Gradient Elution: Inject the sample and run a linear gradient. An example program:
-
0-10 min: 15% B
-
10-40 min: 15% to 40% B
-
40-45 min: 40% to 95% B (column wash)
-
45-50 min: 95% B
-
50-55 min: 95% to 15% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on analytical HPLC runs of the enriched fraction.
-
Post-Processing: Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified compound as a powder.
Stage IV: Structural Elucidation and Purity Confirmation
Final confirmation of the isolated compound's identity and purity is non-negotiable and relies on a combination of chromatographic and spectroscopic techniques.
Caption: Analytical techniques for compound validation.
Analytical HPLC
The purity of the final lyophilized powder should be assessed using an analytical HPLC system with a C18 column.[10] Purity is determined by calculating the peak area percentage of the target compound relative to the total peak area at the detection wavelength (e.g., 280 nm). The goal is a purity level of >95%.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and gain structural information through fragmentation patterns.[10][15]
-
Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
-
Expected Result: In negative ion mode, the parent ion [M-H]⁻ should be observed at m/z 475. The most characteristic fragmentation event for a flavonoid O-glucuronide is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent product ion corresponding to the aglycone [M-H-176]⁻ at m/z 299.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structural elucidation.[10][15]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the precise location of the methoxy group and the point of attachment of the glucuronic acid to the flavone core.
Data Summary and Yield
Effective documentation is crucial for reproducibility and process optimization. The following table provides a template for summarizing quantitative data throughout the isolation process.
| Parameter | Extraction | Column Chromatography (Fraction) | Preparative HPLC (Final Product) | Purity Confirmation (Analytical HPLC) |
| Starting Material (g) | 100 | - | - | - |
| Crude Extract Yield (g) | 15.2 | - | - | - |
| Fraction Yield (g) | - | 3.1 | - | - |
| Purified Compound Yield (mg) | - | - | 45 | - |
| Purity (%) | - | - | - | >98% |
| Retention Time (min) | - | - | 25.4 | 25.4 |
Conclusion
The successful isolation of this compound from Scutellaria baicalensis is a systematic, multi-stage process that demands careful attention to detail. This guide presents a validated workflow, from raw material processing using efficient UAE to a targeted purification cascade involving macroporous resin chromatography and reverse-phase preparative HPLC. The causality behind each step—from solvent choice to the inclusion of acid in the mobile phase—has been explained to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed. The final structural confirmation using a suite of analytical techniques (HPLC, MS, and NMR) ensures the integrity and purity of the isolated compound, rendering it suitable for the most demanding downstream applications in drug discovery and pharmacological research.
References
- 1. Separation methods used for Scutellaria baicalensis active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. db.cngb.org [db.cngb.org]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and Properties of a Plant β-D-Glucuronidase from Scutellaria Root [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide (Wogonoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, more commonly known as wogonoside, is a prominent flavonoid glycoside naturally occurring in the roots of Scutellaria baicalensis (Chinese skullcap)[1][2]. This plant has a long history of use in traditional Chinese medicine, and its constituent compounds are of significant interest to the scientific community for their potential therapeutic applications. Wogonoside, a glycoside of the aglycone wogonin, is noted for its anti-inflammatory, anticancer, and neuroprotective properties[3][4]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective isolation, characterization, and development as a potential therapeutic agent. This guide provides a comprehensive overview of the known physicochemical characteristics of wogonoside, along with detailed experimental protocols for its analysis.
Chemical Identity and Structure
Wogonoside is a flavonoid belonging to the flavone subclass. Its structure consists of a C15 phenyl-benzopyran skeleton with hydroxyl groups at the 5 and 6 positions, a methoxy group at the 8 position, and a glucuronic acid moiety attached via an O-glycosidic bond at the 7 position[5]. The presence of the polar glucuronide group significantly influences its solubility and pharmacokinetic profile compared to its aglycone, wogonin[6].
Table 1: Chemical Identification of this compound
| Property | Value | Source(s) |
| Systematic Name | 5,6-dihydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid | [2] |
| Common Name | Wogonoside | [3] |
| CAS Number | 51059-44-0 | [3] |
| Molecular Formula | C₂₂H₂₀O₁₁ | [3] |
| Molecular Weight | 460.39 g/mol | [5] |
| Natural Source | Scutellaria baicalensis Georgi | [5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of wogonoside is critical for drug development, including formulation design and the prediction of its behavior in biological systems.
Solubility
The solubility of a compound is a key determinant of its absorption and bioavailability. Wogonoside exhibits differential solubility in various solvents, a characteristic that is exploited in its extraction and purification.
Table 2: Solubility of this compound (Wogonoside)
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 5 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | [3] |
The aglycone, wogonin, is sparingly soluble in aqueous buffers and has a reported water solubility of 0.665 µg/mL[7][8]. The glycosylation at the 7-position with glucuronic acid significantly enhances the aqueous solubility of wogonoside compared to wogonin.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Table 3: Melting Point of this compound (Wogonoside)
| Property | Value | Source(s) |
| Melting Point | 206 °C | [5] |
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quantification of wogonoside.
UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of flavonoids. Wogonoside exhibits a characteristic absorption maximum in the ultraviolet region.
-
λmax: 275 nm[3]
The UV spectrum of flavonoids typically shows two main absorption bands. Band I, in the range of 300-400 nm, is associated with the cinnamoyl system (B-ring and the C3 unit), while Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring)[9]. The observed λmax at 275 nm for wogonoside falls within the expected range for Band II of the flavone skeleton.
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For wogonoside, electrospray ionization (ESI) is a commonly used technique.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 461[10].
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 461 reveals characteristic fragmentation patterns. A major fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (176 Da) and the formation of the aglycone, wogonin, which is observed as a product ion at m/z 285[8].
Stability
The stability of a pharmaceutical compound under various conditions is a critical parameter that influences its shelf-life and formulation. Flavonoid stability is generally affected by pH, temperature, and light. Glycosylation can often increase the stability of flavonoids. Wogonoside, being a glycoside, is reported to be more stable in vivo than its aglycone, wogonin[4].
General studies on flavonoids indicate that they are more stable under acidic conditions and tend to degrade in neutral to alkaline solutions[11][12]. The hydrolysis of the glycosidic bond can occur under strong acidic conditions, leading to the formation of the aglycone[2][8].
Experimental Protocols
The following section outlines standardized experimental procedures for the extraction, purification, and analysis of this compound.
Extraction and Purification from Scutellaria baicalensis
This protocol provides a general workflow for the isolation of wogonoside from its natural source.
-
Sample Preparation: Weigh 10 g of powdered Scutellaria baicalensis root and place it in a suitable flask.
-
Solvent Addition: Add 200 mL of 70% ethanol to the flask.
-
Extraction: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. The resulting crude extract can be lyophilized or used directly for purification.
-
Resin Pre-treatment: Soak HPD-100 macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water, adjust the pH to approximately 5.0, and load the solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 5 BV of deionized water, followed by 5 BV of 10% ethanol to remove impurities.
-
Elution: Elute with 6 BV of 50% ethanol to collect the wogonoside-rich fraction. A preceding elution with 30% ethanol can be used to remove baicalin.
-
Concentration: Collect the wogonoside fraction and concentrate it using a rotary evaporator. The purified compound can then be obtained by lyophilization.
Analytical High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of wogonoside in extracts and biological matrices.
Table 4: HPLC Method Parameters for Wogonoside Quantification
| Parameter | Condition | Source(s) |
| Instrumentation | HPLC system with a UV detector | |
| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) | |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | |
| Gradient Elution | A starting gradient of 10-20% B, increasing to 40-50% B over 30-40 minutes can be a good starting point for optimization. | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 275 nm | [3] |
| Column Temperature | 25-30°C | |
| Quantification | Prepare a calibration curve using a certified reference standard of wogonoside. Quantify by comparing the peak area with the calibration curve. |
Conclusion
This compound (wogonoside) is a flavonoid of significant scientific interest due to its therapeutic potential. This guide has provided a consolidated overview of its key physicochemical properties, including its chemical identity, solubility, melting point, and spectroscopic characteristics. The provided experimental protocols for extraction, purification, and analytical quantification serve as a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the complete NMR spectral assignments and to conduct comprehensive stability studies under various conditions to support its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: Properties, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that has garnered interest within the scientific community due to its presence in Scutellaria baicalensis (Baikal skullcap), a plant with a long history in traditional medicine.[1][2][3] This guide provides a comprehensive overview of its chemical properties, outlines detailed methodologies for its isolation and analysis, and explores its potential, though not yet fully elucidated, biological activities and mechanisms of action. As a Senior Application Scientist, this document is intended to serve as a practical resource for researchers investigating this and similar natural products.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [4][5] |
| Molecular Weight | 476.39 g/mol | [4][5] |
| Chemical Class | Flavonoid Glycoside | [3][4] |
| Primary Natural Source | Scutellaria baicalensis | [1][2][3] |
Isolation and Purification: A Methodological Workflow
The isolation of this compound from its natural source presents several challenges, including its low concentration and the presence of structurally similar flavonoids.[6] A robust and systematic approach is therefore essential for obtaining a pure sample.
Experimental Protocol: Extraction and Purification from Scutellaria baicalensis
This protocol provides a general yet effective methodology for the isolation of the target compound. Optimization may be required based on the specific plant material and available equipment.
1. Plant Material Preparation and Extraction:
-
Grinding and Drying: The roots of Scutellaria baicalensis should be air-dried to a constant weight and then finely ground to increase the surface area for efficient extraction.[7]
-
Solvent Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with intermittent stirring.[7] Alternatively, ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[6]
-
Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). The extraction process should be repeated three times to ensure maximum yield. The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[7]
2. Fractionation through Liquid-Liquid Partitioning:
-
Suspension: Suspend the dried crude extract in distilled water.
-
Sequential Partitioning: Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.[7]
-
Fraction Collection: Collect each solvent fraction and evaporate the solvent to yield the respective fractionated extracts.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction can be further purified using column chromatography with a suitable stationary phase, such as silica gel or a reversed-phase C18 resin.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice.
-
Column: A preparative reverse-phase C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like 0.1% formic acid to improve peak shape, is commonly used for flavonoid glycosides.[7]
-
Fraction Collection: Inject the enriched fraction and collect the peak corresponding to the retention time of this compound.
-
4. Purity Analysis and Structural Confirmation:
-
Analytical HPLC: The purity of the collected fraction should be assessed using analytical HPLC with a C18 analytical column. Purity is typically determined by the peak area percentage at a specific wavelength (e.g., 280 nm).[7]
-
Spectroscopic Methods: The identity of the purified compound must be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the complete chemical structure.
Workflow Diagram: Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways: A Plausible Outlook
Direct experimental data on the biological activity of this compound is limited.[1] However, by examining the activities of structurally related flavonoids, we can infer potential areas of pharmacological interest.
Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[7] For instance, the aglycone, 5,6-dihydroxyflavone, has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide and reactive oxygen species (ROS) production in murine macrophages.[8] This suggests a potential anti-inflammatory role. The mechanism of action for many flavonoids involves the modulation of key signaling pathways.
Given its structural components, it is plausible that this compound could interact with pathways such as:
-
MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.[1]
-
NF-κB Signaling Pathway: A crucial regulator of the inflammatory response. The related 5,6-dihydroxyflavone has been shown to hinder the activation of NF-κB.[8]
-
JAK-STAT Signaling Pathway: This pathway is critical for cytokine signaling.[1]
The presence of a glucuronide moiety can significantly impact the bioavailability and metabolism of the flavonoid. Glucuronidation is a key process in the biotransformation of xenobiotics, often leading to increased water solubility and facilitating excretion.[9][10]
Plausible Signaling Pathway Modulated by Related Flavonoids
Caption: Plausible anti-inflammatory signaling pathways modulated by flavonoids.
Synthesis of Flavonoid Glucuronides
Chemical synthesis can be complex, often requiring multiple protection and deprotection steps.[9][11] Enzymatic synthesis, using UDP-glucuronosyltransferases (UGTs), offers a more selective and environmentally friendly alternative.[9][10] Plant-derived UGTs expressed in microbial systems like yeast have been successfully used for the regio-specific glucuronidation of flavonoids.[9][10]
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Definitive Biological Activity Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the specific pharmacological effects of this compound.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this flavonoid glucuronide.
-
Development of a Scalable Synthesis Method: An efficient and scalable synthesis protocol would greatly facilitate further research by providing a reliable source of the pure compound.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for evaluating its therapeutic potential.
Conclusion
This compound is a naturally occurring flavonoid glycoside with potential for further scientific investigation. This guide has provided a detailed overview of its known properties and established a framework for its isolation and analysis. While its specific biological activities remain to be fully characterized, the pharmacological profiles of related compounds suggest that it may possess valuable anti-inflammatory and other therapeutic properties. The methodologies and insights presented herein are intended to support and accelerate future research into this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Biological Activities of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
A Research Framework for Drug Discovery and Development Professionals
Abstract
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside isolated from Scutellaria baicalensis, a plant with a rich history in traditional medicine.[1][2][3] While this specific compound remains largely uncharacterized, its structural similarity to other well-studied flavonoids from the same source suggests a high potential for significant biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. We will delve into the plausible anti-inflammatory, antioxidant, and anticancer activities, supported by insights from closely related compounds. Furthermore, this document outlines detailed experimental protocols and proposes mechanistic investigations to systematically explore its biological functions and pave the way for its potential development as a therapeutic agent.
Introduction: Unveiling a Potential Therapeutic Agent
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] Scutellaria baicalensis is a particularly rich source of bioactive flavonoids, many of which have been the subject of intensive research.[1][3] this compound belongs to this promising class of natural products.[1][2][3] However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action.
This guide aims to bridge this gap by providing a scientifically grounded roadmap for the investigation of this compound. By drawing parallels with structurally similar and well-characterized flavonoids, we will explore its potential therapeutic applications and provide detailed methodologies for its comprehensive evaluation.
Plausible Biological Activities: A Hypothesis-Driven Approach
Based on the known activities of related flavonoids from Scutellaria baicalensis and other plant sources, we hypothesize that this compound possesses the following biological activities:
Anti-inflammatory Activity
Many flavonoids from Scutellaria baicalensis exhibit potent anti-inflammatory effects. For instance, Skullcapflavone II has been shown to attenuate atopic dermatitis and airway inflammation in mouse models.[6][7][8][9] The proposed anti-inflammatory mechanisms for flavonoids often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines and Mediators: Likely to inhibit the production of TNF-α, IL-1β, IL-6, and nitric oxide (NO).
-
Modulation of Signaling Pathways: Potential to regulate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Antioxidant Activity
The dihydroxy substitution on the A-ring of this compound suggests potential for significant antioxidant activity. Flavonoids with catechol-like structures are known to be potent radical scavengers.
Potential Mechanisms of Action:
-
Direct Radical Scavenging: Ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Activation of Nrf2 Pathway: May induce the expression of antioxidant enzymes through the activation of the Nrf2 transcription factor.
Anticancer Activity
A growing body of evidence supports the anticancer potential of methoxyflavones.[5][10] These compounds can induce apoptosis, generate ROS in cancer cells, and cause cell cycle arrest.[10]
Potential Mechanisms of Action:
-
Induction of Apoptosis: May trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Potential to halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Angiogenesis: Could potentially interfere with the formation of new blood vessels that supply tumors.
Proposed Mechanistic Investigations and Experimental Protocols
To systematically evaluate the hypothesized biological activities, a series of in vitro and in vivo studies are proposed.
In Vitro Anti-inflammatory Assays
3.1.1. Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol assesses the ability of the compound to inhibit the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Step 1: Cell Culture and Treatment: Culture RAW 264.7 cells to 80% confluency. Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Step 2: Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
Step 3: Measurement of Nitric Oxide (NO): Determine the concentration of nitrite in the cell culture supernatant using the Griess reagent.
-
Step 4: Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.[11]
3.1.2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This experiment investigates the effect of the compound on the activation of key inflammatory signaling pathways.
-
Step 1: Cell Lysis: After treatment and stimulation as described above, lyse the cells to extract total protein.
-
Step 2: Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Step 3: SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.[12][13][14]
-
Step 4: Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify band intensities using densitometry.[12][13]
Caption: Proposed inhibition of MAPK and NF-κB pathways.
Cell-Based Antioxidant Assays
3.2.1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the compound to prevent intracellular ROS formation.
-
Step 1: Cell Culture and Loading: Seed HepG2 cells in a 96-well plate. Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
Step 2: Treatment: Treat the cells with the test compound and a free radical generator like AAPH.
-
Step 3: Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. A reduction in fluorescence indicates antioxidant activity.
3.2.2. Nrf2 Activation Assay
This protocol determines if the compound can activate the Nrf2 antioxidant response pathway.
-
Step 1: Reporter Gene Assay: Use a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Treat the cells with the compound and measure luciferase activity.[1]
-
Step 2: Western Blot for Nrf2 and Target Genes: Treat cells with the compound, prepare nuclear and cytoplasmic extracts, and perform Western blotting for Nrf2 to assess its nuclear translocation.[15] Also, analyze the expression of Nrf2 target genes like HO-1 and NQO1 in whole-cell lysates.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Frontiers | Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. (PDF) Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types (2022) | Youngae Lee | 2 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 8. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. arls.ro [arls.ro]
- 11. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Preamble: Charting Unexplored Territory in Flavonoid Research
The vast and intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, flavonoids isolated from medicinal plants have garnered significant attention for their diverse pharmacological properties. This compound, a flavonoid glycoside found in the roots of Scutellaria baicalensis, represents a molecule of interest.[1][2][3] While its existence and basic chemical properties are known, its specific biological activities and mechanism of action remain largely uncharted territory in the scientific literature.[1]
This technical guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the therapeutic potential of this intriguing compound. Rather than a simple recitation of established facts, this document serves as a comprehensive roadmap, providing the foundational knowledge and detailed experimental frameworks necessary to systematically unravel the mechanism of action of this compound. We will delve into the established principles of flavonoid biochemistry and pharmacology to construct a logical and robust research plan, complete with detailed protocols and data interpretation strategies.
Section 1: The Foundational Context - What We Know and What We Can Infer
Physicochemical Identity
-
Molecular Formula: C₂₂H₂₀O₁₂[1]
-
Molecular Weight: 476.39 g/mol [1]
-
Core Structure: A flavone backbone characterized by a 15-carbon skeleton with two phenyl rings and a heterocyclic ring.[1]
-
Key Substitutions: Hydroxyl groups at positions 5 and 6, a methoxy group at position 8, and a glucuronic acid moiety at the 7-O position.[1]
The Significance of Glucuronidation: More Than Just a Metabolic Byproduct
The presence of a glucuronide group is a critical determinant of a flavonoid's pharmacokinetic and pharmacodynamic profile. Glucuronidation is a major phase II metabolic process in both plants and animals that significantly increases the water solubility of flavonoids.[4][5] This enhanced hydrophilicity facilitates their transport and excretion.[4][5]
However, it is a common misconception to view glucuronidated flavonoids as merely inactive metabolites. The scientific literature presents a more nuanced picture:
-
Altered Bioactivity: Glucuronidation can either decrease or, in some instances, increase the biological activity of the parent flavonoid.[4]
-
Enhanced Bioavailability: The increased solubility can lead to improved bioavailability compared to the aglycone form.[4]
-
Targeted Delivery: Recent evidence suggests that glucuronidation might play a role in targeting bioactive molecules to their sites of action.[4]
-
Cellular Uptake: Flavonoid glucuronides are generally too hydrophilic to passively diffuse across cell membranes and often rely on efflux transporters like MRP2 and BCRP.[5] Their uptake into cells can be a complex process, potentially involving specific transporters.[5][6][7][8]
-
Deconjugation at the Site of Action: The enzyme β-glucuronidase can cleave the glucuronic acid moiety, releasing the aglycone form of the flavonoid.[9][10] This deconjugation can occur in various tissues and microenvironments, including sites of inflammation and tumors, where β-glucuronidase activity is often elevated.
For this compound, it is crucial to investigate whether the intact glucuronide possesses intrinsic activity or if it functions as a pro-drug, delivering the aglycone to specific cellular or tissue compartments.
Inferences from Structurally Related Methoxyflavones
While direct evidence is lacking for our target compound, the known activities of other methoxyflavones provide a logical starting point for hypothesis generation. Methoxyflavones have been shown to modulate several key signaling pathways implicated in various diseases:
-
Anti-inflammatory and Antioxidant Effects: Flavonoids are well-known for their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. For instance, 5,8-dihydroxy-4',7-dimethoxyflavone has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the ROS/p38 MAPK/Nrf2 signaling pathway.[11]
-
Anticancer Activity: Various methoxyflavones have demonstrated pro-apoptotic and anti-proliferative effects in cancer cells. 6-methoxyflavone induces apoptosis via the PERK/EIF2α/ATF4/CHOP pathway, which is a component of the unfolded protein response.[12]
-
Neuroprotection: Some flavonoids have been investigated for their potential to inhibit the fibrillation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[3]
These established activities of related compounds suggest that this compound may possess antioxidant, anti-inflammatory, anticancer, or neuroprotective properties.
Section 2: A Proposed Research Framework for Mechanistic Elucidation
This section outlines a phased, multi-pronged experimental approach to systematically investigate the mechanism of action of this compound.
Phase 1: Initial In Vitro Bioactivity Screening
The initial step is to perform a broad screen to identify the primary biological effects of the compound.
2.1.1. Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To assess free radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common method to determine antioxidant capacity.
-
Cellular Antioxidant Activity (CAA) Assay: To measure antioxidant activity within a cellular context.
2.1.2. Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay: Using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, measure the inhibition of NO production using the Griess reagent.
-
Cytokine Production Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages using ELISA.
2.1.3. Cytotoxicity Screening
-
MTT or WST-1 Assay: Screen the compound against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) and a non-cancerous control cell line to determine its cytotoxic and anti-proliferative effects.
Phase 2: Delving into Cellular Mechanisms
Once a primary bioactivity is identified, the subsequent experiments will focus on elucidating the underlying cellular and molecular mechanisms.
2.2.1. Cellular Uptake and Metabolic Fate
It is critical to determine whether the glucuronide enters the cell intact or is deconjugated prior to or upon entry.
Experimental Protocol: HPLC/LC-MS Analysis of Cellular Uptake
-
Cell Culture: Plate the cells of interest (e.g., RAW 264.7 macrophages if anti-inflammatory activity is observed) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and the culture media. Precipitate proteins using methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
HPLC/LC-MS Analysis: Analyze the supernatant from both the cell lysate and the culture media to quantify the intracellular and extracellular concentrations of the parent glucuronide and its potential aglycone metabolite.
-
Data Interpretation: The presence of the glucuronide within the cell lysate would suggest that it is taken up in its intact form. Conversely, the presence of the aglycone in the lysate and/or media would indicate deconjugation.
2.2.2. Signaling Pathway Modulation
Based on the observed bioactivity and the known mechanisms of related flavonoids, investigate the modulation of key signaling pathways.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with the compound for various durations. Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins.
-
If Anti-inflammatory Activity is Observed: Probe for phosphorylated and total forms of p38 MAPK, ERK1/2, JNK, and key components of the NF-κB pathway (e.g., p-IκBα, p-p65).
-
If Anticancer Activity is Observed: Probe for markers of apoptosis (e.g., cleaved caspase-3, PARP) and key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK).
-
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Data Presentation and Visualization
Table 1: Hypothetical IC50 Values from In Vitro Screening
| Assay Type | Cell Line/Target | IC50 (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.2 |
| HCT116 (Colon Cancer) | 22.5 | |
| A549 (Lung Cancer) | > 100 | |
| HEK293 (Normal Kidney) | > 100 | |
| Anti-inflammatory | NO Production (RAW 264.7) | 8.9 |
| Antioxidant | DPPH Scavenging | 45.7 |
Visualizing Cellular Mechanisms
Diagram 1: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibitory mechanism on NF-κB and MAPK pathways.
Diagram 2: Experimental Workflow for Mechanism of Action Studies
Caption: A streamlined workflow for MOA elucidation.
Section 3: Conclusion and Future Perspectives
The study of this compound is currently at a nascent stage. While the lack of specific data presents a challenge, it also offers a unique opportunity for novel discoveries. The structural similarities to other bioactive flavonoids, coupled with the intriguing role of glucuronidation, suggest that this compound could possess significant therapeutic potential.
The experimental framework outlined in this guide provides a logical and comprehensive approach to systematically characterize its mechanism of action. By progressing from broad bioactivity screening to in-depth cellular and molecular analyses, researchers can efficiently and rigorously elucidate the pathways through which this flavonoid exerts its effects. The insights gained from such studies will not only contribute to our fundamental understanding of flavonoid pharmacology but may also pave the way for the development of new therapeutic strategies for a range of human diseases. The journey to unlock the secrets of this compound is a promising one, and this guide is intended to be a trusted companion on that scientific endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Cellular uptake and metabolism of flavonoids and their metabolites: implications for their bioactivity - CentAUR [centaur.reading.ac.uk]
- 9. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase - In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase – In Vitro and In Silico Analyses | Semantic Scholar [semanticscholar.org]
- 11. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
HPLC method for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide quantification
An Application Note and Protocol for the Quantification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This flavonoid glucuronide, a key metabolite found in botanicals such as Scutellaria baicalensis, requires a robust and reliable analytical method for pharmacokinetic studies, quality control, and drug development research.[1][2] The methodology detailed herein is built upon established principles of flavonoid analysis and is designed for accuracy, precision, and specificity, adhering to the validation standards outlined by the International Council for Harmonisation (ICH).[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals who require a self-validating protocol, complete with explanations for critical experimental choices.
Principle of the Method: A Mechanistic Rationale
The successful quantification of this compound hinges on the principles of reverse-phase chromatography. This technique is ideally suited for separating moderately polar compounds like flavonoid glycosides from various matrices.[5]
-
Analyte Polarity and Stationary Phase Interaction: The target molecule possesses a flavone aglycone core, which is relatively nonpolar, and a highly polar glucuronic acid moiety.[1] A C18 (octadecyl-silica) stationary phase is selected for its hydrophobic nature.[3][6] This nonpolar stationary phase transiently retains the analyte primarily through hydrophobic interactions with its flavone backbone.
-
Mobile Phase Composition and Elution: A gradient elution using a polar mobile phase, consisting of an aqueous component and an organic modifier (acetonitrile), is employed.[7][8] The analysis begins with a higher proportion of the aqueous phase, allowing for strong retention of the analyte on the C18 column. As the concentration of the organic modifier (acetonitrile) is gradually increased, the mobile phase becomes more nonpolar. This increased nonpolarity effectively competes with the stationary phase for the analyte, causing it to elute from the column.
-
The Critical Role of Acidification: The mobile phase is acidified with a weak acid, such as formic or phosphoric acid.[6][9] This is a critical step for ensuring peak symmetry and reproducibility. The flavonoid structure contains multiple phenolic hydroxyl groups, and the glucuronide moiety contains a carboxylic acid. In a neutral pH environment, these functional groups can deprotonate, leading to multiple ionic forms of the analyte. This results in broad, tailing peaks. By maintaining a low pH (typically pH 2.5-3.5), the ionization of these groups is suppressed, ensuring that the analyte exists as a single, neutral species. This leads to sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.
-
UV Detection: Flavonoids possess conjugated aromatic systems that act as strong chromophores, absorbing light in the UV-Vis spectrum.[3] A photodiode array (PDA) or diode array detector (DAD) is the preferred detection method, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of the UV spectrum of the eluting peak.[7] This provides an additional layer of identification and allows for peak purity assessment. For this flavone, monitoring is typically performed around 280 nm and 360 nm.[1][9]
Instrumentation, Materials, and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Centrifuge
-
Class A Volumetric Glassware
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid or Phosphoric Acid (Analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
Chromatographic Conditions
The following table summarizes the optimized and validated conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 15% B; 5-25 min: 15% to 40% B; 25-30 min: 40% B; 30-31 min: 40% to 15% B; 31-35 min: 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | DAD: 280 nm (primary), 360 nm (secondary); collect spectra from 200-400 nm |
| Run Time | 35 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
3.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the primary stock solution. Store at 4°C, protected from light.
3.2. Preparation of Calibration Curve Standards
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (85:15 mixture of Mobile Phase A and Mobile Phase B).
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer these solutions to HPLC vials for analysis. These standards are used to construct the calibration curve.
3.3. Sample Preparation (from a Plant Matrix) This protocol is a general guideline for extraction from a powdered plant material and may require optimization based on the specific matrix.[5][9]
-
Accurately weigh 1.0 g of the homogenized, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in a water bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the remaining pellet two more times to ensure exhaustive extraction.
-
Pool all the collected supernatants.
-
Evaporate the combined extract to dryness under a vacuum or a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: HPLC Analysis and Data Processing
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (15% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the mid-point calibration standard (e.g., 25 µg/mL) five consecutive times. The system is ready for analysis if the relative standard deviation (%RSD) of the peak area and retention time is less than 2.0%.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blanks, calibration standards (from lowest to highest concentration), and the prepared samples.
-
Analysis: Run the sequence.
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Generate a linear calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation derived from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors used during sample preparation.
-
Method Validation Summary
For the method to be considered trustworthy and reliable, it must be validated according to ICH guidelines.[4][10] Below is a summary of the key validation parameters and typical acceptance criteria.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze a blank matrix, a spiked matrix, and the standard. Compare chromatograms to ensure no interfering peaks at the analyte's retention time. | The analyte peak should be well-resolved from any other peaks (Resolution > 2). |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. The range is the interval between the upper and lower levels. |
| Accuracy (Recovery) | Spike a blank matrix with the analyte at three concentration levels (low, medium, high) in triplicate. Analyze and calculate the percent recovery.[4] | Mean recovery should be within 90-110%. |
| Precision (Repeatability) | Intra-day: Analyze six replicate samples at 100% of the target concentration on the same day.[11] Inter-day: Repeat the analysis on a different day. | %RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[4] | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or calculated using the formula: LOQ = 10 * (σ / S).[4] | The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations. %RSD should remain within limits. |
Workflow and Data Visualization
The overall analytical workflow is depicted in the diagram below.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable approach for the quantification of this compound. The explained causality behind the choice of column, mobile phase, and detection parameters ensures that users can not only replicate the method but also troubleshoot and adapt it as needed. By adhering to the outlined protocols for sample preparation, analysis, and validation, researchers can generate high-quality, reproducible data suitable for regulatory submission, quality control, and advanced scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phcog.com [phcog.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Solvent Extraction of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Abstract
This comprehensive guide provides a detailed protocol for the solvent extraction of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid glycoside of significant research interest, primarily isolated from the roots of Scutellaria baicalensis.[1][2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of isolating this compound. The protocols herein are grounded in established principles of natural product chemistry and have been synthesized to ensure robustness and reproducibility. We will explore the rationale behind solvent selection, detail advanced extraction techniques, and provide a systematic approach to purification and analysis.
Introduction: Understanding the Target Molecule
This compound is a polar flavonoid glycoside with the molecular formula C₂₂H₂₀O₁₂ and a molecular weight of 476.39 g/mol .[1][4] Its structure comprises a flavone backbone with hydroxyl groups at positions 5 and 6, a methoxy group at position 8, and a glucuronic acid moiety attached at the 7-O position.[1] This glucuronide conjugation significantly increases the molecule's polarity compared to its aglycone counterpart, a critical factor influencing the choice of extraction and purification methods. Flavonoid glucuronides are common in plants and are often associated with a range of biological activities, making their efficient isolation a key step in phytochemical research.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target molecule is paramount for developing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][4] |
| Molecular Weight | 476.39 g/mol | [1][4] |
| Class | Flavonoid Glycoside | [1][2] |
| Natural Source | Scutellaria baicalensis | [1][2][3] |
| Predicted Solubility | High in polar solvents (e.g., methanol, ethanol, water) | General flavonoid glycoside knowledge |
Pre-Extraction Preparatory Work: The Foundation of Success
The quality and yield of the final isolated compound are intrinsically linked to the meticulous preparation of the starting plant material.
Plant Material Handling
The primary documented source of this compound is the dried root of Scutellaria baicalensis.[1][3]
Protocol:
-
Drying: Air-dry the fresh roots at room temperature in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents the degradation of thermolabile compounds.[6]
-
Grinding: Pulverize the dried roots into a fine powder (e.g., 40-60 mesh). This significantly increases the surface area available for solvent penetration, leading to a more efficient extraction.[6][7]
Mitigating Enzymatic Degradation
A significant challenge in isolating flavonoid glucuronides is the potential for enzymatic hydrolysis by endogenous β-glucuronidases, which can cleave the glucuronic acid moiety, leading to an inaccurate representation of the native phytochemical profile.[3]
Recommended Precautionary Steps:
-
Blanching: Briefly immersing the fresh plant material in boiling water or steam before drying can deactivate these enzymes.
-
Freeze-Drying (Lyophilization): This is an excellent alternative to air-drying as it minimizes enzymatic activity and preserves the chemical integrity of the sample.
Solvent Extraction: Principles and Protocols
The selection of an appropriate solvent system is the most critical decision in the extraction process. For polar flavonoid glycosides like our target compound, polar solvents are the most effective.
Solvent Selection Rationale
Methanol and ethanol, often in aqueous mixtures, are the solvents of choice for extracting flavonoids and their glycosides.[7][8] Aqueous mixtures can enhance the extraction efficiency by improving the solubility of the target compounds and increasing the swelling of the plant matrix, which facilitates solvent penetration.[7] Acidifying the solvent can further improve the recovery of flavonoids.[9]
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a modern and efficient technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[9][10]
Materials:
-
Powdered Scutellaria baicalensis root
-
70% (v/v) Ethanol in deionized water[3]
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Step-by-Step Procedure:
-
Maceration: Weigh 10 g of the powdered root material and place it in a suitable flask. Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[3]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).[3] The elevated temperature reduces solvent viscosity and improves mass transfer.
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.[3]
-
Repeated Extraction: To ensure exhaustive extraction, repeat the process on the plant residue at least two more times with fresh solvent.[3]
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mastering the Separation of Flavone Glucuronides: An Application Guide to Column Chromatography
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of flavone glucuronides. As metabolites of flavonoids, these compounds are pivotal in understanding the bioavailability, efficacy, and pharmacokinetic profiles of numerous plant-based therapeutics and dietary supplements.[1] Their inherent polarity and structural similarity, however, present significant separation challenges. This document provides an in-depth exploration of column chromatography principles, coupled with actionable, field-proven protocols to empower you to overcome these hurdles and achieve high-purity isolation of your target molecules.
The Scientific Imperative: Why Specific Separation of Flavone Glucuronides Matters
Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[2] In biological systems, particularly after oral ingestion, flavonoids undergo extensive Phase II metabolism, with glucuronidation being a primary pathway.[3] This enzymatic conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the flavonoid aglycone, significantly increasing its water solubility and facilitating its excretion.[3][4][5] Consequently, the circulating forms of flavonoids in the body are predominantly glucuronides, not the parent compounds.
Therefore, to accurately study their biological activity, bioavailability, and metabolic fate, it is crucial to isolate and quantify these glucuronidated forms.[1] Column chromatography stands as a cornerstone technique for this purpose, offering the resolving power necessary to separate complex mixtures of these polar and often isomeric compounds.[6][7]
Foundational Principles: A Refresher on Column Chromatography
At its core, column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a liquid solvent that flows through the column).[6][7] The separation is governed by the varying affinities of the sample components for the two phases.[6][7]
For flavone glucuronides, which are considerably more polar than their aglycone precursors, reversed-phase chromatography is the most widely employed and effective mode. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.
-
Stationary Phase: Typically consists of silica gel chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecylsilane).[8] This non-polar surface interacts with the hydrophobic regions of the flavone glucuronides.
-
Mobile Phase: A polar solvent system, usually a mixture of water and an organic modifier like acetonitrile or methanol, is used.
The principle of "like dissolves like" dictates that less polar compounds will have a stronger affinity for the non-polar stationary phase and thus elute later, while more polar compounds will be more attracted to the mobile phase and elute earlier.[6] Since flavone glucuronides are highly polar due to the glucuronic acid group, they will generally have shorter retention times than their corresponding aglycones in a reversed-phase system.
The Workflow: From Raw Extract to Purified Glucuronide
The successful isolation of flavone glucuronides is a multi-step process that demands careful attention to detail at each stage. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the isolation and analysis of flavone glucuronides.
Detailed Protocols: A Step-by-Step Guide
This section provides detailed, actionable protocols for the key stages of flavone glucuronide separation.
Protocol 1: Sample Preparation from Plant Material
The goal of this initial phase is to efficiently extract the target compounds from the complex plant matrix while minimizing the co-extraction of interfering substances.[9]
Materials:
-
Dried and powdered plant material
-
80% Methanol in water (v/v)
-
Vortex mixer, Sonicator, Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction: Weigh 1 gram of the finely ground plant material into a centrifuge tube. Add 10 mL of 80% methanol.[1]
-
Vortex the mixture for 1 minute, followed by sonication in a water bath at 40°C for 30 minutes.[1] This use of moderate heat and sonication aids in disrupting cell walls and improving extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully collect the supernatant.[1]
-
Repeat the extraction process on the remaining plant pellet at least two more times to ensure exhaustive extraction. Pool all the supernatants.[1]
-
Concentration: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the analytes.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a critical step to remove highly polar impurities (like sugars and organic acids) and some non-polar compounds (like chlorophyll and lipids) that can interfere with the chromatographic separation.[9] A C18-based sorbent is ideal for retaining the moderately polar flavone glucuronides.
Materials:
-
Concentrated plant extract from Protocol 1
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Methanol, Deionized water
-
Vacuum manifold
Procedure:
-
Reconstitution: Reconstitute the dried extract from the previous step in 5 mL of 10% methanol in water.[1] This ensures the analytes are in a solvent weak enough to be retained by the SPE sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[1] This activates the C18 functional groups and ensures proper wetting.
-
Sample Loading: Slowly load the reconstituted extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to elute highly polar, unretained impurities.[1]
-
Elution: Elute the target flavone glucuronides with 5 mL of methanol.[1] This stronger solvent disrupts the hydrophobic interactions between the analytes and the C18 sorbent.
-
Final Concentration: Evaporate the methanol eluate to dryness under nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.[1]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Separation
This protocol outlines a typical reversed-phase HPLC method for the separation of flavone glucuronides. Gradient elution is almost always necessary to achieve good resolution of these complex mixtures.
Instrumentation and Columns:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is standard. Coupling to a mass spectrometer (LC-MS) is highly recommended for definitive identification.[4][10]
-
Column: A C18 reversed-phase column is the workhorse for this application. Typical dimensions are 100-250 mm length, 2.1-4.6 mm internal diameter, and 1.7-5 µm particle size.[1] Smaller particle sizes (UPLC) will yield higher resolution and faster run times but require higher pressures.[11]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier is crucial for achieving sharp peak shapes by suppressing the ionization of silanol groups on the stationary phase and the analytes themselves.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3] Acetonitrile is often preferred over methanol as it provides lower backpressure and sometimes better selectivity for flavonoids.[12]
Gradient Elution Program: The optimal gradient will depend on the specific mixture of flavone glucuronides. The following is a representative starting point that can be optimized.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 85 | 15 |
| 30.0 | 60 | 40 |
| 35.0 | 20 | 80 |
| 40.0 | 20 | 80 |
| 41.0 | 85 | 15 |
| 50.0 | 85 | 15 |
| This is an example gradient; optimization is required for specific applications.[3] |
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column diameter.[13] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may degrade labile compounds.[12][13] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent band broadening. |
| Detection Wavelength | 280 nm and 340-360 nm | Flavonoids typically have two major absorbance maxima. A DAD allows for full spectral acquisition to aid in identification.[14][15] |
Detection and Structural Elucidation: Seeing and Identifying Your Compounds
UV Detection: A primary and robust detection method. Flavonoids exhibit strong UV absorbance. Using a Diode Array Detector (DAD) provides UV spectra for each peak, which can help in preliminary identification and purity assessment.[15]
Mass Spectrometry (MS): The gold standard for identification. When coupled with HPLC (LC-MS), it provides molecular weight information for each eluting compound.[10] Tandem MS (MS/MS) allows for fragmentation of the parent ion, providing structural clues that are invaluable for differentiating isomers.[3][4] For instance, the loss of a 176 Da neutral fragment is characteristic of a glucuronide moiety.[3]
Caption: Characteristic fragmentation of a flavone glucuronide in negative ion mode MS/MS.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; inappropriate mobile phase pH; column contamination. | Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Flush column with a strong solvent series.[16] |
| Poor Resolution/Co-elution | Gradient is too steep; incorrect mobile phase or stationary phase. | Make the gradient shallower (slower increase in organic solvent).[12] Experiment with methanol instead of acetonitrile. Try a different column chemistry (e.g., Phenyl-Hexyl). |
| No Compound Eluting | Compound is too strongly retained; decomposition on the column. | Increase the final percentage of organic solvent in the gradient. Check compound stability on silica gel beforehand.[17] |
| High Backpressure | Column or system blockage; sample precipitation. | Filter all samples and mobile phases. Flush the column in the reverse direction. Check for blockages in tubing and frits.[16] |
Conclusion
The separation of flavone glucuronides by column chromatography is a challenging yet essential task for advancing research in phytochemistry, pharmacology, and drug development. Success hinges on a systematic approach that begins with meticulous sample preparation and progresses through the logical optimization of chromatographic parameters. By understanding the chemical principles that govern the separation and adhering to robust, validated protocols, researchers can confidently isolate these critical metabolites. This guide provides the foundational knowledge and practical steps to achieve high-resolution separation, enabling the accurate quantification and structural elucidation necessary to unlock the therapeutic potential of flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Properties of Dietary Flavone Glycosides, Aglycones, and Metabolites on the Catalysis of Human Endoplasmic Reticulum Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Science Behind Column Chromatography for Plant Extracts [greenskybio.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Position of Mono-O-Glucuronide of Flavones and Flavonols by Analyzing Shift in Online UV Spectrum (λmax) Generated from an Online Diode-arrayed Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 14. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromacademy.com [chromacademy.com]
- 17. Chromatography [chem.rochester.edu]
Application Note and Protocols: Mass Spectrometry Analysis of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a significant flavonoid glycoside, notably isolated from medicinal plants such as Scutellaria baicalensis.[1][2][3] The analysis of such flavonoid glucuronides is critical in drug development and pharmacology to understand their bioavailability, metabolism, and therapeutic effects.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the characterization and quantification of these compounds in complex biological matrices.[5][6][7][8]
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. It details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of flavonoid analysis to ensure robust and reliable results.
Physicochemical Properties
-
Molecular Formula: C₂₂H₂₀O₁₂[2]
-
Structure: The molecule consists of a flavone core with hydroxyl groups at the 5 and 6 positions, a methoxy group at the 8 position, and a glucuronic acid moiety attached via an O-glycosidic bond at the 7 position.[2]
Experimental Design & Workflow
The successful analysis of this compound hinges on a systematic workflow. This involves efficient extraction from the sample matrix, chromatographic separation from isomers and other interfering compounds, and sensitive detection and fragmentation by the mass spectrometer for definitive identification and quantification.
Caption: Experimental workflow for LC-MS/MS analysis.
Part 1: Sample Preparation Protocol
Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte. The following protocol is optimized for plasma samples but can be adapted for other biological fluids.
Objective: To extract this compound from plasma and prepare it for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid glucuronide)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[9]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37-40°C.[4][9]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[9]
-
(Optional) Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[4]
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol.[4]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
-
Part 2: LC-MS/MS Method Parameters
Liquid chromatography separates the target analyte from other components, while the mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is a common and effective technique for ionizing flavonoids and their glycosides.[5][10] Both positive and negative ion modes should be evaluated, as both can provide valuable structural data.[5][11]
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4][12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Scan Type: Full Scan for initial identification, followed by tandem MS (MS/MS) for fragmentation analysis and Multiple Reaction Monitoring (MRM) for quantification.
-
Ionization Parameters (Typical Starting Points):
Part 3: Data Analysis and Interpretation
Expected Mass and Fragmentation
The analysis of MS/MS spectra is key to the structural confirmation of this compound.
-
Precursor Ion (M-H)⁻ in Negative Mode: m/z 475.09
-
Precursor Ion (M+H)⁺ in Positive Mode: m/z 477.11
Fragmentation Pathway: In tandem mass spectrometry, collision-induced dissociation (CID) is used to fragment the precursor ion. For flavonoid O-glucuronides, the most characteristic fragmentation is the cleavage of the glycosidic bond.[11]
-
Primary Fragmentation: The most common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da).[15] This results in the formation of the aglycone ion.
-
[M-H-176]⁻: m/z 299.05 (Aglycone)
-
[M+H-176]⁺: m/z 301.07 (Aglycone)
-
-
Secondary Aglycone Fragmentation: The aglycone (5,6-Dihydroxy-8-methoxyflavone) can undergo further fragmentation. Common neutral losses for flavonoids include H₂O, CO, and for those with methoxy groups, the radical loss of a methyl group (CH₃•).[5][16]
-
Glucuronide Fragments: In negative ion mode, a characteristic fragment ion for the glucuronate moiety is often observed at m/z 193, which can further fragment to m/z 175 (loss of H₂O) and m/z 113.[15]
Caption: Predicted fragmentation pathways in MS/MS.
Quantitative Analysis
For accurate quantification, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[17][18] This involves selecting specific precursor-to-product ion transitions.
Table 1: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Role |
| This compound | 475.1 | 299.1 | Negative | Quantifier |
| This compound | 475.1 | 175.0 | Negative | Qualifier |
| This compound | 477.1 | 301.1 | Positive | Quantifier |
| This compound | 477.1 | 286.1 | Positive | Qualifier |
| Internal Standard (Example) | User Defined | User Defined | Negative/Positive | --- |
Note: Collision energies for each transition must be optimized empirically to achieve maximum signal intensity.[14][19]
Method Validation
To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assess the relationship between concentration and instrument response over a defined range. A correlation coefficient (R²) > 0.99 is typically desired.[13][18]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Precision (as %RSD) should typically be <15%, and accuracy (as %RE) should be within ±15%.[12]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[18]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term room temperature).[9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following these methodologies, researchers can achieve accurate and reliable identification and quantification of this important flavonoid metabolite in complex matrices. The successful application of this method will aid in advancing the understanding of its pharmacokinetic profile and biological significance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Liquid chromatography/electrospray ionization mass spectrometric characterization of flavonol glycosides in tomato extracts and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Qualitative and Quantitative Analysis on Flavonoid Distribution in Different Floral Parts of 42 Hemerocallis Accessions [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Quantification of flavonol glycosides in Camellia sinensis by MRM mode of UPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Application Note: A Comprehensive Guide to the Structural Elucidation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide using NMR Spectroscopy
Abstract
This document provides an in-depth technical guide for the complete structural elucidation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid glycoside of significant interest, often isolated from plants like Scutellaria baicalensis.[1][2] The unambiguous assignment of its molecular architecture is paramount for understanding its structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unparalleled insight into molecular connectivity and stereochemistry.[3][4] This guide moves beyond a simple listing of procedures to explain the causal logic behind the experimental strategy, integrating a suite of 1D and 2D NMR experiments into a cohesive, self-validating workflow. We present detailed protocols for sample preparation, data acquisition, and a step-by-step interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to assemble the final structure with confidence.
Foundational Concepts: The Rationale Behind a Multi-dimensional NMR Approach
The structural complexity of a flavonoid glycoside necessitates a multi-faceted analytical strategy. While 1D NMR (¹H and ¹³C) provides the initial census of protons and carbons, significant signal overlap and the lack of direct connectivity information make a definitive structural assignment impossible from these experiments alone.[5] A synergistic combination of 2D NMR experiments is required to resolve these ambiguities and piece together the molecular puzzle.
-
¹H NMR (Proton NMR): This is the starting point. It reveals the number of distinct proton environments, their chemical shifts (indicating their electronic environment), signal integrations (relative number of protons), and through-bond scalar couplings (J-couplings), which provide information about adjacent protons.[6]
-
¹³C NMR & DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C spectrum identifies all unique carbon atoms in the molecule. The associated DEPT experiments (typically DEPT-90 and DEPT-135) are vital for determining the multiplicity of each carbon, distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) groups, while quaternary carbons (C) are absent in DEPT but present in the main ¹³C spectrum.
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[7] This is instrumental in identifying connected spin systems, such as the protons on an aromatic ring or within the sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone heteronuclear experiment that correlates each proton directly to the carbon it is attached to (¹JCH).[7][8] It effectively maps the ¹H spectrum onto the ¹³C spectrum, allowing for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[8][9] These long-range connections are essential for linking the isolated spin systems identified by COSY and for positioning non-protonated quaternary carbons and heteroatoms, ultimately connecting the flavone aglycone to the glucuronide sugar.[10]
Logical Workflow for Structure Elucidation
The following diagram illustrates the integrated workflow, demonstrating how data from each experiment builds upon the last to converge on a single, validated structure.
Caption: Integrated workflow for NMR-based structure elucidation.
Detailed Experimental Protocols
The quality of the final data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.
Protocol 2.1: Sample Preparation
-
Ensure Analyte Purity: The starting material must be of high purity (>95%), typically achieved through preparative HPLC. Impurities will complicate spectra and lead to erroneous assignments.[1]
-
Select an Appropriate Solvent: Choose a deuterated solvent in which the compound is fully soluble. For polar flavonoid glycosides, Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[11] We will proceed with CD₃OD for this protocol.
-
Determine Sample Concentration: Weigh the sample accurately. For a high-field spectrometer (≥500 MHz), the following concentrations are recommended:
-
¹H and 2D Experiments (COSY, HSQC, HMBC): 2-5 mg of the compound.
-
¹³C Experiment: 10-20 mg is ideal for a good signal-to-noise ratio in a reasonable time. If the sample is limited, a longer acquisition time on a more concentrated sample (5-10 mg) used for the other experiments can suffice.
-
-
Prepare the NMR Sample:
-
Dissolve the weighed sample in approximately 0.6 mL of CD₃OD in a clean vial.
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
-
Ensure the sample height in the tube is at least 4.5 cm to be within the detection region of the NMR coil.[12]
-
Cap the tube securely and label it clearly.
-
Protocol 2.2: NMR Data Acquisition
The following table provides typical acquisition parameters for a 500 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.
| Parameter | ¹H | ¹³C | COSY | HSQC | HMBC |
| Solvent | CD₃OD | CD₃OD | CD₃OD | CD₃OD | CD₃OD |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 16 | 1024 | 8 | 16 | 64 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time | ~3.4 s | ~1.1 s | ~0.25 s | ~0.12 s | ~0.25 s |
| Spectral Width (F2) | 12 ppm | 220 ppm | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | - | - | 12 ppm | 170 ppm | 200 ppm |
| ¹JCH (for HSQC) | - | - | - | 145 Hz | - |
| nJCH (for HMBC) | - | - | - | - | 8 Hz |
Step-by-Step Guide to Spectral Analysis
Here, we will walk through the logical interpretation of the NMR data to assemble the structure of this compound. The chemical shifts provided are representative values based on known data for similar structures.[13][14][15]
Step 3.1: Analysis of 1D Spectra (¹H and ¹³C/DEPT)
The first step is to perform a thorough analysis of the 1D spectra to identify key structural motifs.
-
¹H NMR Spectrum:
-
B-Ring Protons: A set of signals in the aromatic region (δ 7.0-8.0) corresponding to the five protons of the unsubstituted B-ring.
-
Flavone H-3 Proton: A characteristic singlet around δ 6.6, indicating it has no adjacent protons.
-
Methoxy Group: A sharp singlet integrating to 3H around δ 3.9.
-
Glucuronide Protons: A cluster of signals between δ 3.5-5.1. The anomeric proton (H-1'') is particularly diagnostic, appearing as a doublet around δ 5.0-5.1 due to coupling with H-2''.
-
-
¹³C NMR and DEPT Spectra:
-
Carbonyl Carbon (C-4): A quaternary carbon signal in the far downfield region, ~δ 183.
-
Aromatic/Olefinic Carbons: 10 signals for the flavone core between δ 95-165.
-
Methoxy Carbon: A signal around δ 62.
-
Glucuronide Carbons: Six signals corresponding to the sugar moiety. The anomeric carbon (C-1'') is typically around δ 101, and the carboxyl carbon (C-6'') is downfield around δ 172.
-
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Target Compound (in CD₃OD)
| Position | δC (ppm) | Multiplicity | δH (ppm) | Multiplicity (J in Hz) |
| 2 | 164.5 | C | - | - |
| 3 | 103.5 | CH | 6.65 | s |
| 4 | 183.0 | C | - | - |
| 4a | 106.0 | C | - | - |
| 5 | 154.0 | C | - | - |
| 6 | 132.5 | C | - | - |
| 7 | 159.0 | C | - | - |
| 8 | 91.5 | C | - | - |
| 8a | 153.5 | C | - | - |
| 1' | 131.8 | C | - | - |
| 2', 6' | 127.0 | CH | 7.95 | m |
| 3', 5' | 129.8 | CH | 7.55 | m |
| 4' | 132.2 | CH | 7.58 | m |
| 8-OCH₃ | 62.1 | CH₃ | 3.92 | s |
| Glucuronide | ||||
| 1'' | 101.2 | CH | 5.08 | d (7.5) |
| 2'' | 75.0 | CH | 3.65 | m |
| 3'' | 77.8 | CH | 3.70 | m |
| 4'' | 72.5 | CH | 3.60 | m |
| 5'' | 77.2 | CH | 3.85 | d (9.5) |
| 6'' | 172.1 | C | - | - |
Step 3.2: Assembling the Molecular Fragments with 2D NMR
-
COSY Analysis:
-
B-Ring: The COSY spectrum would show clear correlations between H-2'/6' and H-3'/5', and between H-3'/5' and H-4', confirming the connectivity of the monosubstituted B-ring.
-
Glucuronide: Starting from the anomeric proton H-1'' (δ 5.08), one can trace the entire spin system of the sugar ring via correlations to H-2'', then H-3'', H-4'', and finally H-5''. This confirms the sugar is a single, connected unit.
-
-
HSQC Analysis:
-
This spectrum directly links the proton and carbon data from Table 1. For example, the proton at δ 6.65 (H-3) will show a cross-peak to the carbon at δ 103.5 (C-3). This is done for all protonated carbons, confirming their assignments.
-
-
HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the critical long-range correlations to assemble the full structure. The diagram below illustrates the most important correlations.
Caption: Key HMBC correlations for structural assembly.
-
Connecting the B-Ring: Protons H-2' and H-6' (δ 7.95) will show HMBC correlations to C-2 (δ 164.5) and C-1' (δ 131.8), firmly attaching the B-ring to the C-ring at the C-2 position.
-
Positioning the Methoxy Group: The protons of the methoxy group (δ 3.92) will show a strong ³J correlation to C-8 (δ 91.5). This unambiguously places the methoxy group at the C-8 position.
-
Confirming the Flavone Core: The H-3 proton (δ 6.65) will show correlations to C-2, C-4, and C-4a, confirming its position within the C-ring.
-
Identifying the Glycosylation Site (The Crucial Link): The most definitive correlation for the entire structure is between the anomeric proton of the sugar (H-1'', δ 5.08) and a carbon on the aglycone. In this case, a clear ³JCH cross-peak will be observed between H-1'' and C-7 (δ 159.0).[9][16] This single correlation irrefutably proves that the glucuronide moiety is attached at the 7-position via an O-glycosidic bond.
Final Assignments and System Validation
-
Self-Validation: The proposed structure is validated by the fact that every observed correlation in the COSY and HMBC spectra is consistent with the final structure, and no correlations contradict it. The number of proton and carbon signals observed matches the molecular formula (C₂₂H₂₀O₁₂).
-
Orthogonal Validation: While NMR is powerful, the molecular formula should always be confirmed with high-resolution mass spectrometry (HRMS) to provide an independent and exact mass measurement, further solidifying the structural assignment.[17]
Table 2: Final NMR Signal Assignments for this compound
| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations from H to C |
| 2 | 164.5 | - | - |
| 3 | 103.5 | 6.65 | C-2, C-4, C-4a |
| 4 | 183.0 | - | - |
| 4a | 106.0 | - | - |
| 5 | 154.0 | - | - |
| 6 | 132.5 | - | - |
| 7 | 159.0 | - | - |
| 8 | 91.5 | - | - |
| 8a | 153.5 | - | - |
| 1' | 131.8 | - | - |
| 2', 6' | 127.0 | 7.95 | C-2, C-4', C-1' |
| 3', 5' | 129.8 | 7.55 | C-1', C-4' |
| 4' | 132.2 | 7.58 | C-2'/6', C-3'/5' |
| 8-OCH₃ | 62.1 | 3.92 | C-8 |
| Glucuronide | |||
| 1'' | 101.2 | 5.08 | C-7 , C-2'', C-5'' |
| 2'' | 75.0 | 3.65 | C-1'', C-3'' |
| 3'' | 77.8 | 3.70 | C-2'', C-4'' |
| 4'' | 72.5 | 3.60 | C-3'', C-5'' |
| 5'' | 77.2 | 3.85 | C-1'', C-4'', C-6'' |
| 6'' | 172.1 | - | - |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 14. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Flavone Glucuronides in Human Plasma
Abstract
Flavone glucuronides represent a significant class of metabolites derived from dietary flavonoids, and their accurate quantification in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed, validated analytical method for the sensitive and selective determination of flavone glucuronides in human plasma. The protocol employs a robust Solid-Phase Extraction (SPE) for sample clean-up, followed by High-Performance Liquid Chromatography (HPLC) coupled to tandem Mass Spectrometry (MS/MS). The causality behind each methodological choice is elucidated, providing a comprehensive guide for researchers, scientists, and drug development professionals. All validation parameters adhere to the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction: The Analytical Challenge of Flavone Glucuronides
Flavonoids, ubiquitous in plant-based diets, undergo extensive Phase II metabolism in the body, with glucuronidation being a primary pathway.[5][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the flavonoid aglycone, significantly increasing its polarity and water solubility to facilitate excretion.[7] Consequently, in systemic circulation, flavonoids exist predominantly as glucuronide and sulfate conjugates, rather than in their aglycone forms.[8]
The analytical challenge in quantifying these metabolites stems from several factors:
-
Structural Diversity and Isomerism: Glucuronidation can occur at multiple hydroxyl positions on the flavone backbone, leading to a variety of regioisomers that can be difficult to separate chromatographically.[9]
-
Matrix Complexity: Biological matrices such as plasma are complex, containing numerous endogenous compounds that can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer.[10][11]
-
Analyte Stability: Flavone glucuronides can be susceptible to enzymatic degradation. A critical, and often overlooked, issue is ex vivo deconjugation by endogenous β-glucuronidase present in tissue samples during sample preparation, which can lead to an overestimation of the aglycone.[12][13]
This application note addresses these challenges by providing a meticulously developed and validated method, ensuring both scientific rigor and practical applicability.
Method Development: A Rationale-Driven Approach
The development of a robust analytical method is a systematic process. The following sections detail the key decisions and their scientific underpinnings.
Sample Preparation: Solid-Phase Extraction (SPE)
The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components. For the polar, hydrophilic nature of flavone glucuronides, a reversed-phase SPE is highly effective.[14]
Rationale for Sorbent Selection:
Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are the preferred choice.[15] Unlike traditional silica-based C18 sorbents, HLB provides a dual retention mechanism, capturing a wide range of analytes from polar to non-polar. This is particularly advantageous for flavone glucuronides, which, despite their increased polarity, retain some hydrophobic character from the aglycone backbone. This ensures high recovery and robust performance.[15][16]
Protocol 2.1: SPE for Flavone Glucuronides from Human Plasma
-
Internal Standard (IS) Addition: Spike 200 µL of plasma with a suitable internal standard (e.g., a stable isotope-labeled flavone glucuronide or a structurally similar compound).
-
Pre-treatment: Add 600 µL of 4% phosphoric acid in water to the plasma sample and vortex. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (30 mg, 1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elution: Elute the flavone glucuronides with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Chromatographic Separation: HPLC
The separation of isomeric flavone glucuronides is critical for accurate quantification. A reversed-phase C18 column is the standard for this application.
Rationale for HPLC Conditions:
-
Column Chemistry: A high-quality C18 column (e.g., 100 x 2.1 mm, 3.5 µm) provides the necessary hydrophobic interaction to retain and separate the flavone glucuronides.[5]
-
Mobile Phase: A binary mobile phase of water (A) and acetonitrile (B), both acidified with 0.1% formic acid, is optimal.[17] The formic acid serves two purposes: it protonates the silanol groups on the silica backbone of the stationary phase, reducing peak tailing, and it promotes the formation of [M+H]⁺ ions in the mass spectrometer source.[18]
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic content, is essential to separate the polar glucuronides from each other and from any remaining matrix components. A shallow gradient is often necessary to resolve closely eluting isomers.[1][17][19]
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 90 | 10 |
| 16.0 | 90 | 10 |
Note: This is a starting point and should be optimized for the specific analytes of interest.
Detection: Tandem Mass Spectrometry (MS/MS)
MS/MS provides unparalleled sensitivity and selectivity for the quantification of analytes in complex matrices.
Rationale for MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) is the preferred method for the polar and thermally labile flavone glucuronides. Both positive and negative ion modes can be effective.[3][20]
-
Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification. It involves selecting a specific precursor ion (the molecular ion of the flavone glucuronide) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3). This process provides two levels of mass selectivity, significantly reducing background noise.
-
Fragmentation: A characteristic and predominant fragmentation pathway for O-glucuronides is the neutral loss of the glucuronic acid moiety (-176 Da), resulting in the aglycone as a major product ion.[21] This predictable fragmentation is highly useful for setting up MRM transitions.
Table 2: Example MRM Transitions for Apigenin-7-O-glucuronide
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Apigenin-7-O-glucuronide | 447.1 | 271.1 (Apigenin aglycone) | 20 |
| Apigenin-7-O-glucuronide | 447.1 | 153.0 (Fragment of aglycone) | 35 |
Method Validation
A comprehensive validation was performed according to FDA and ICH guidelines to ensure the reliability of the method.[1][3][4]
Table 3: Summary of Method Validation Results for Apigenin-7-O-glucuronide
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | 1.56 - 4000 nM; r² > 0.995[4] |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | 92.5% - 108.3% |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | Intra-day RSD < 8%; Inter-day RSD < 11% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 1.56 nM in plasma[4] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed in 6 different lots of blank plasma |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 15% in plasma[4] |
| Recovery | Consistent and reproducible | > 85%[7] |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% of nominal | Stable for 3 freeze-thaw cycles, 24h at room temp, and 3 months at -80°C |
Protocol: Step-by-Step Quantitation of Apigenin-7-O-glucuronide in Human Plasma
This protocol provides a complete workflow from sample receipt to data analysis.
4.1. Materials and Reagents
-
Apigenin-7-O-glucuronide and appropriate Internal Standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid, Phosphoric acid (analytical grade)
-
Oasis HLB SPE cartridges (30 mg, 1 cc)
-
HPLC system with a C18 column
-
Tandem mass spectrometer
4.2. Sample Handling and Stability
-
Upon collection, immediately centrifuge blood to separate plasma.
-
If tissues are being analyzed, homogenize in the presence of a β-glucuronidase inhibitor like D-saccharic acid 1,4-lactone (saccharolactone) to prevent ex vivo deconjugation.[12][13]
-
Store plasma samples at -80°C until analysis.
4.3. Sample Preparation (as per Protocol 2.1)
4.4. HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject 10 µL of the reconstituted sample.
-
Run the HPLC gradient as described in Table 1.
-
Acquire data on the mass spectrometer using the MRM transitions specified in Table 2.
4.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
Conclusion
This application note details a comprehensive, validated HPLC-MS/MS method for the accurate and reliable quantification of flavone glucuronides in human plasma. By providing a rationale for each step, from sample preparation to data analysis, this guide serves as an authoritative resource for researchers in the field. The described method, with its high sensitivity, selectivity, and robustness, is fit for purpose in demanding research and regulated bioanalytical environments.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 9. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overestimation of flavonoid aglycones as a result of the ex vivo deconjugation of glucuronides by the tissue β-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 15. researchgate.net [researchgate.net]
- 16. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 17. asdlib.org [asdlib.org]
- 18. benchchem.com [benchchem.com]
- 19. phcog.com [phcog.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Anti-Inflammatory Activity of Isolated Flavonoids
Introduction: The Rationale for Flavonoid Anti-Inflammatory Screening
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions[1]. Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, have garnered significant attention for their potent anti-inflammatory properties[2][3]. These compounds can modulate inflammatory responses by targeting key enzymes and transcription factors involved in the inflammatory cascade[4][5].
This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate the anti-inflammatory potential of isolated flavonoids. The protocols herein are designed to be self-validating, progressing from broad initial screening in cellular models to detailed mechanistic investigation and finally to preclinical in vivo validation. We emphasize not just the procedural steps but the underlying scientific causality, enabling robust and publishable data generation.
Foundational Workflow: A Step-Wise Approach to Validation
A logical, multi-step process is crucial to avoid artifacts and ensure that the observed effects are specific to the anti-inflammatory action of the flavonoid. The workflow begins with ensuring the compound is not cytotoxic at the concentrations tested, followed by a primary screen to measure key inflammatory markers, and then delves into the molecular mechanisms of action.
Caption: A validated workflow for screening flavonoid anti-inflammatory activity.
Step 1 (Prerequisite): Cytotoxicity Assessment
Scientific Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. A compound that is toxic to cells will invariably lead to lower mediator output, creating a false positive. The MTT or similar viability assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells[6][7].
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the isolated flavonoid in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the flavonoid solutions. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control" well. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[7][9].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[7][8].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Step 2: Primary In Vitro Screening in Macrophages
Scientific Rationale: Macrophages are central players in the innate immune response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[10][11]. This LPS-stimulated RAW 264.7 macrophage model is a robust and highly reproducible system for primary screening[12][13].
Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the flavonoid for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone 1 µM).
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "negative control" group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for analysis of NO, TNF-α, and IL-6.
Measurement of Nitric Oxide (NO) Production
Principle: NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess reaction is a simple colorimetric assay that measures the concentration of nitrite as a proxy for NO production[14][15].
Protocol: Griess Assay
-
Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water[16].
-
Reaction: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of the Griess Reagent.
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm[14][15][16].
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels. A "sandwich" ELISA uses two antibodies that bind to different epitopes on the cytokine for precise measurement[17][18].
Protocol: Sandwich ELISA for TNF-α / IL-6
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human or murine TNF-α or IL-6. Incubate overnight at 4°C[17].
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of collected cell supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes[17].
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop[18].
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color yellow.
-
Reading & Analysis: Read the absorbance at 450 nm. Quantify the cytokine concentration using the standard curve.
| Assay | Principle | Typical Readout | Purpose |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Absorbance at 570 nm | Assesses cell viability to rule out cytotoxicity[9]. |
| Griess Assay | Colorimetric diazotization reaction | Absorbance at 540 nm | Measures nitrite (NO₂⁻) as an index of NO production[14]. |
| ELISA | Antigen-antibody specific binding | Absorbance at 450 nm | Quantifies specific cytokine levels (e.g., TNF-α, IL-6)[17][19]. |
Step 3: Mechanistic Investigation of Signaling Pathways
Scientific Rationale: If a flavonoid effectively reduces inflammatory mediators, the next step is to understand how. LPS activates inflammation primarily through Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[20][21][22]. These pathways culminate in the transcription of pro-inflammatory genes. Many flavonoids exert their effects by inhibiting these pathways[2][4][20].
Caption: Key inflammatory signaling pathways activated by LPS in macrophages.
Protocol: Western Blot Analysis of NF-κB and MAPK Activation
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against the phosphorylated (i.e., activated) forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38 for MAPK), we can quantify the activation status of these pathways[21][23]. A decrease in phosphorylation in the presence of a flavonoid indicates inhibition.
-
Cell Treatment & Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). Pre-treat with the flavonoid, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as signaling activation is rapid). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors[24][25].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-p65 (NF-κB)
-
Phospho-p38 (MAPK)
-
Phospho-JNK (MAPK)
-
Phospho-ERK1/2 (MAPK)
-
Total p65, p38, JNK, ERK, and a loading control (e.g., β-actin or GAPDH)[22].
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein levels to determine the specific degree of activation.
Step 4: Preclinical In Vivo Validation
Scientific Rationale: While in vitro assays are essential for screening and mechanism of action studies, in vivo models are critical for evaluating a compound's efficacy in a complex biological system[1][26]. The carrageenan-induced paw edema model is a widely used, reproducible, and well-characterized model of acute inflammation suitable for the initial preclinical testing of anti-inflammatory agents[27][28][29].
Protocol: Carrageenan-Induced Paw Edema in Rodents
Note: All animal experiments must be conducted in accordance with institutional and national ethical guidelines.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment[28].
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[27]
-
Group III-V: Test Groups (Flavonoid at different doses, p.o.)
-
-
Compound Administration: Administer the flavonoid or control compounds orally (p.o.) one hour before inducing inflammation[27].
-
Inflammation Induction: Measure the initial volume of the right hind paw (V₀) using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw[27][30][31].
-
Edema Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[27][32].
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Conclusion
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 5. Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms [jstage.jst.go.jp]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. inotiv.com [inotiv.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide as a Reference Standard
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a prominent flavonoid glycoside, is a critical analyte in various fields of scientific research, including pharmacology, drug metabolism, and natural product chemistry.[1][2][3] Also known by the common name wogonoside, this compound is a major metabolite of wogonin, a bioactive flavonoid found in the roots of Scutellaria baicalensis (Chinese Skullcap).[1][4] Due to its significance in pharmacokinetic and metabolic studies, the availability of a well-characterized reference standard is paramount for accurate quantification and reliable experimental outcomes.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. This document outlines the essential physicochemical properties, quality control parameters, and detailed protocols for its application in High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][2] |
| Molecular Weight | 476.39 g/mol | [1][2] |
| Class | Flavonoid Glycoside | [1] |
| Natural Source | Scutellaria baicalensis | [1][4] |
| Appearance | Typically a yellow or off-white powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous buffers | [2] |
| UV λmax | Approximately 275 nm and a shoulder around 315-335 nm | [2][7] |
Quality Control of the Reference Standard:
Ensuring the identity, purity, and stability of the reference standard is a prerequisite for generating high-quality, reproducible data. A certified reference material should be accompanied by a Certificate of Analysis (CoA) detailing the following:
-
Identity Confirmation: Verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: Determined by chromatographic methods (e.g., HPLC-UV, LC-MS) and should typically be ≥98%.[2] The purity assessment should account for chromatographic purity, moisture content, residual solvents, and inorganic impurities.[8]
-
Homogeneity and Stability: Assessed to ensure consistency between vials and to establish a shelf-life under specified storage conditions.[9]
Preparation of Standard Solutions
The accuracy of quantitative analysis is directly dependent on the precise preparation of standard solutions. The following workflow outlines the key steps.
Caption: Workflow for the preparation of standard solutions.
Protocol for Preparation of a 1 mg/mL Primary Stock Solution:
-
Equilibration: Allow the vial containing the reference standard to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh a suitable amount (e.g., 5 mg) of the this compound reference standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add a small amount of a suitable solvent (e.g., methanol or DMSO) to dissolve the compound completely.
-
Dilution: Once dissolved, dilute to the final volume with the same solvent to achieve a concentration of 1 mg/mL.
-
Storage: Store the primary stock solution in an amber vial at -20°C or below. The stability of stock solutions should be periodically verified.
Application in High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly in less complex matrices such as herbal extracts and formulations.
Protocol for Quantitative Analysis by HPLC-UV:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[10]
-
Mobile Phase: A gradient elution is typically employed.
-
Chromatographic Conditions:
-
Calibration Curve: Prepare a series of working standard solutions by diluting the intermediate stock solution to achieve a range of concentrations that bracket the expected concentration in the samples. A typical range could be 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method Validation for HPLC-UV:
A validated HPLC-UV method should demonstrate specificity, linearity, accuracy, precision, and robustness.[12][13]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components in the matrix. |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve.[12] |
| Accuracy | Recovery of spiked analyte should be within 80-120%. |
| Precision | Relative Standard Deviation (RSD) for replicate injections should be < 2%. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters like mobile phase composition and flow rate. |
Application in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices such as plasma, urine, and bile.[6]
Caption: General workflow for LC-MS/MS analysis.
Protocol for Quantitative Analysis in Biological Matrices by LC-MS/MS:
-
Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile or methanol containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and analyze the supernatant.
-
Solid-Phase Extraction (SPE) (for urine/bile): Use a suitable SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.[6]
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: Gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile or methanol.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Typically positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and the internal standard. For example, a potential transition in positive mode could be m/z 477.1 -> 301.1.
-
Method Validation for LC-MS/MS:
The validation of an LC-MS/MS method for bioanalysis should adhere to regulatory guidelines and typically includes the assessment of:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity | r² > 0.99 over the defined concentration range.[6] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120%). |
| Accuracy and Precision | Within-run and between-run precision (RSD) should be ≤ 15% (≤ 20% at LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ).[14] |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be assessed and minimized. |
| Stability | The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative) should be established.[14][15] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the this compound reference standard.
-
Solid Form: Store in a well-sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Store in amber vials at -20°C or -80°C. The long-term stability in solution should be determined, but it is generally recommended to prepare fresh working solutions.
-
Freeze-Thaw Stability: Minimize freeze-thaw cycles of stock solutions.[13][16] Aliquoting the stock solution into single-use vials is a good practice. Studies have shown that some flavonoids in plasma are stable for at least three freeze-thaw cycles.[15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase | - Replace the column- Dissolve the sample in the initial mobile phase- Adjust the mobile phase pH |
| Low Sensitivity | - Degradation of the standard or sample- Suboptimal MS/MS parameters- Matrix suppression | - Prepare fresh solutions- Re-optimize MS/MS parameters (e.g., collision energy)- Improve sample cleanup (e.g., use SPE) |
| High Variability in Results | - Inaccurate pipetting- Inconsistent sample preparation- Instrument instability | - Use calibrated pipettes- Standardize the sample preparation workflow- Perform system suitability tests |
| Carryover | - Adsorption of the analyte to the autosampler or column | - Optimize the autosampler wash procedure- Use a stronger wash solvent |
Conclusion
The accurate quantification of this compound is essential for advancing our understanding of the pharmacokinetics and metabolism of wogonin and related flavonoids. The use of a well-characterized reference standard is the cornerstone of reliable analytical data. The protocols and guidelines presented in this document provide a robust framework for the effective application of this compound as a reference standard in both HPLC-UV and LC-MS/MS analyses. Adherence to these protocols, along with proper validation and quality control measures, will ensure the generation of high-quality, reproducible, and scientifically sound results.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Deconjugation kinetics of glucuronidated phase II flavonoid metabolites by beta-glucuronidase from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin, Radix Scutellariae and Scutellariae-Paeoniae Couple Extracts in Normal and Ulcerative Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids – Target Analysis [targetanalysis.gr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Flavonoid Co-elution in HPLC
Welcome to the technical support center for flavonoid analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of co-eluting flavonoids during High-Performance Liquid Chromatography (HPLC) analysis. Flavonoids, with their structural similarities, often present significant separation challenges. This document provides a structured, in-depth approach to troubleshooting and resolving these issues, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing quick solutions to get your method development process started.
Q1: My chromatogram shows two flavonoid peaks that are almost completely overlapping. What is the first parameter I should adjust?
A1: The most impactful first step is to modify the mobile phase gradient. For closely eluting compounds, a shallower gradient can significantly improve separation.[1] If your peaks of interest elute within a narrow time frame, decrease the rate of organic solvent increase (the ramp rate) in that specific segment of your run. You can also introduce an isocratic hold—a period where the mobile phase composition is held constant—just before the elution of the critical pair to enhance resolution.[1]
Q2: I'm seeing significant peak tailing for my flavonoid analytes, which is compromising my resolution. What causes this and how can I fix it?
A2: Peak tailing for flavonoids, which are phenolic compounds, is often caused by secondary interactions between the hydroxyl groups on the analytes and residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). To mitigate this, acidify your aqueous mobile phase.[1][2] Adding 0.1% formic acid or phosphoric acid is a standard practice that protonates the silanol groups, minimizing these unwanted interactions and leading to more symmetrical peaks.[1][3]
Q3: Can simply changing the temperature or flow rate resolve co-elution?
A3: Yes, these parameters can alter selectivity and efficiency. Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, though it will extend the analysis time.[1][4][5] Adjusting the column temperature can also change selectivity; an increase in temperature reduces mobile phase viscosity, often leading to sharper peaks and faster analysis.[4][6] However, the effect is compound-dependent, so a systematic study (e.g., testing at 25°C, 35°C, and 45°C) is recommended to find the optimal condition.[2][6]
Q4: I've tried adjusting my gradient and mobile phase pH with no success. What's the next logical step?
A4: If mobile phase optimization is insufficient, the next step is to change the selectivity by altering the organic modifier or the stationary phase.[1][7] Switching the organic solvent from acetonitrile to methanol (or vice versa) can change elution order due to different solvent properties.[1] If that fails, changing the column chemistry is the most powerful way to affect selectivity.[5][7]
A Systematic Troubleshooting Guide for Persistent Co-elution
When simple fixes are not enough, a structured, multi-step approach is necessary. This guide follows the core principles of chromatographic resolution: Efficiency (N), Selectivity (α), and Retention Factor (k) .[1][8]
Step 1: Foundational Optimization - Mobile Phase & Gradient
The mobile phase is the most versatile tool for manipulating separations. A logical workflow is crucial.
1.1. Mobile Phase pH Adjustment: The retention of flavonoids can be highly sensitive to pH due to their ionizable phenolic groups.[1]
-
Causality: At a lower pH (e.g., 2.5-3.5), the hydroxyl groups are fully protonated, making the flavonoids less polar and more retained on a reverse-phase column. This also suppresses silanol interactions, improving peak shape.[1][2]
-
Protocol:
-
Prepare several batches of your aqueous mobile phase (e.g., water with 0.1% acid) buffered at different pH values (e.g., 2.5, 2.8, 3.1, 3.4). Phosphoric acid is often used for its buffering capacity in this range.[9]
-
Inject your sample using each mobile phase, keeping all other parameters (gradient, temperature, flow rate) constant.
-
Plot the resolution (Rs) between the critical pair against the mobile phase pH to identify the optimal value. An Rs value greater than 1.5 is considered baseline separation.[1]
-
1.2. Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, and they offer different selectivities.
-
Causality: Acetonitrile and methanol interact differently with analytes due to differences in viscosity, polarity, and dipole moment. Switching between them can alter hydrogen bonding interactions with flavonoids, potentially reversing the elution order of co-eluting peaks.[1] Acetonitrile generally provides better efficiency (sharper peaks) and lower backpressure.[10]
-
Protocol:
-
If your current method uses acetonitrile, prepare a mobile phase substituting it with methanol.
-
Run a scouting gradient to determine the appropriate gradient range for methanol.
-
Optimize the gradient slope as described in the next step.
-
1.3. Gradient Optimization: A well-designed gradient is critical for separating complex mixtures of flavonoids.
-
Causality: A shallow gradient (a slow increase in organic solvent percentage over time) gives analytes more time to interact with the stationary phase, increasing the differential migration of closely related compounds.[1]
-
Protocol:
-
Identify the time window where your co-eluting peaks appear.
-
Modify your gradient program to decrease the slope specifically during this window. For example, if peaks elute between 15 and 17 minutes with a gradient from 30% to 50% B, try flattening the gradient to run from 35% to 42% B over a longer period, such as 10 minutes.
-
Consider adding an isocratic hold just before this segment to improve separation.[1]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for resolving co-eluting peaks, starting with the simplest adjustments and progressing to more complex method modifications.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Step 2: Altering Selectivity - Stationary Phase Chemistry
If mobile phase adjustments fail to provide adequate resolution, changing the stationary phase offers a powerful, orthogonal approach to separation.[7] Standard C18 (ODS) columns separate primarily based on hydrophobicity. Alternative chemistries introduce different interaction mechanisms.
| Column Chemistry | Primary Interaction Mechanism | Ideal for Flavonoids With... |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | General purpose, baseline separation based on polarity. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity. | Aromatic rings, such as the core flavonoid structure. Can resolve isomers that differ in hydroxyl group positioning.[1][5] |
| Pentafluorophenyl (PFP) | Aromatic, dipole-dipole, ion-exchange, and hydrophobic interactions. | Halogenated compounds, positional isomers, and phenols. Offers unique selectivity for flavonoids with electron-withdrawing groups. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions. | Can be used in both normal-phase and reversed-phase modes, offering different selectivity for polar flavonoids.[1] |
Experimental Protocol: Column Screening
-
Acquire columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) but with similar dimensions and particle sizes.
-
Using your optimized mobile phase and gradient from Step 1, inject your sample onto each column.
-
Compare the resulting chromatograms, paying close attention to changes in elution order and resolution between the critical pair.
-
Select the column that provides the best separation and perform fine-tuning of the mobile phase conditions if necessary.
Step 3: Enhancing Efficiency - Particle Size and Technology
Column efficiency (N) relates to the sharpness of chromatographic peaks. Sharper peaks are narrower, and thus less likely to overlap.[7]
-
Causality: The van Deemter equation demonstrates that smaller stationary phase particles lead to higher efficiency by minimizing band broadening. Using columns packed with smaller particles (e.g., sub-2 µm) or superficially porous particles (core-shell) dramatically increases the number of theoretical plates, resulting in sharper peaks and improved resolution.[1][7]
-
Implementation:
-
UHPLC/UPLC Systems: If available, transferring the method to an Ultra-High-Performance Liquid Chromatography (UPLC) system is a highly effective solution.[11] These systems operate at higher pressures and are designed for columns with sub-2 µm particles, offering significant gains in resolution, speed, and sensitivity.[11]
-
Core-Shell Columns: These columns can be used on standard HPLC systems and provide much of the efficiency gain of sub-2 µm particles but with lower backpressure. They are an excellent option for upgrading a method without investing in a new UPLC system.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. phcog.com [phcog.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
preventing degradation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide during isolation
Welcome to the technical support guide for the isolation and purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this flavonoid glucuronide while preventing its degradation.
Introduction
This compound is a flavonoid glycoside with significant research interest, primarily isolated from the roots of Scutellaria baicalensis[1][2][3][4][5]. Like many natural products, its isolation is fraught with challenges, the most critical being the prevention of degradation. The stability of this molecule is paramount to ensure accurate quantification and meaningful biological assessment. This guide provides in-depth troubleshooting advice and optimized protocols to maintain the structural integrity of the target compound throughout the isolation process.
Core Concepts: Understanding Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and enzymatic activity. Understanding these factors is the first line of defense against degradation.
Diagram: Key Factors Leading to Degradation
Caption: Major factors contributing to the degradation of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation during the isolation of this compound?
A1: The most significant threat is enzymatic hydrolysis of the glucuronide moiety by endogenous β-glucuronidases present in the plant material (Scutellaria baicalensis)[2][6]. This enzymatic action cleaves the O-glycosidic bond, converting the target molecule into its aglycone form (5,6,7-trihydroxy-8-methoxyflavone). This not only results in a lower yield of the desired compound but can also lead to an overestimation of the aglycone in the extract[2]. Other critical factors include exposure to high temperatures, extreme pH levels (especially alkaline), and light.
Q2: How does pH affect the stability of the compound?
A2: Flavonoid glucuronides are generally most stable in a slightly acidic to neutral pH range (approximately pH 4-7). Alkaline conditions (pH > 7) can promote degradation[7]. Furthermore, the optimal pH for the activity of many plant β-glucuronidases is in the acidic range of 3.5 to 5.0[8]. Therefore, maintaining a controlled pH throughout the extraction and purification process is crucial. While a slightly acidic environment is often used in chromatography to improve peak shape, prolonged exposure to strongly acidic conditions can also lead to hydrolysis of the glycosidic bond[7].
Q3: Is the glucuronide moiety protective against degradation?
A3: Yes, to an extent. The presence of a sugar moiety, such as glucuronic acid, can enhance the stability of the flavonoid aglycone, particularly against thermal degradation and oxidation[9][10][11]. However, the O-glycosidic linkage itself is a point of vulnerability, especially to enzymatic and, to a lesser extent, acid-catalyzed hydrolysis[7][12].
Q4: What are the ideal storage conditions for extracts containing this compound?
A4: For long-term stability, extracts should be stored at low temperatures, such as in a refrigerator (2-8°C) or, preferably, a freezer (below -18°C). It is also critical to protect the extract from light by using amber-colored vials and storing them in the dark. For highly purified samples, storing under an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound with a high amount of the corresponding aglycone. | Enzymatic Degradation: Endogenous β-glucuronidases in the plant material are likely active. | Enzyme Deactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen. Lyophilize (freeze-dry) the material before extraction. Alternatively, briefly blanching the fresh material in boiling ethanol or methanol can denature the enzymes. |
| Acid Hydrolysis: The pH of the extraction or chromatography mobile phase is too low. | pH Control: Maintain the pH of your solvents between 4 and 7. If an acidic modifier is needed for chromatography, use a low concentration (e.g., 0.1% formic acid) and minimize the time the sample is exposed to it[1]. | |
| Broad or tailing peaks during HPLC analysis. | Suboptimal Mobile Phase: The pH of the mobile phase may not be ideal for the analyte. | Mobile Phase Optimization: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase. This can improve peak shape by ensuring the analyte is in a single ionic state[1][2][13]. |
| Column Overload: Too much sample has been injected onto the column. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. | |
| Gradual loss of the target compound in the final purified solution. | Light-Induced Degradation: The sample is being exposed to ambient or UV light. | Light Protection: Work in a dimly lit area, use amber glassware, and wrap containers and chromatography columns with aluminum foil. Store all fractions and the final product in the dark. |
| Thermal Degradation: The sample is being stored at too high a temperature. | Cold Storage: Store the purified compound at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| Oxidation: Exposure to atmospheric oxygen. | Inert Atmosphere: For long-term storage of the pure compound, evaporate the solvent under a stream of nitrogen and store the solid residue under an inert atmosphere. | |
| Co-elution with structurally similar flavonoids. | Insufficient Chromatographic Resolution: Scutellaria baicalensis contains many similar flavonoids, such as baicalin, which can be difficult to separate[2]. | Optimize Chromatography: Use a high-resolution analytical column. Experiment with different solvent gradients in your HPLC method. Consider using a different stationary phase, such as a polyamide column, which is often effective for flavonoid separation[1]. High-speed counter-current chromatography (HSCCC) can also be an effective technique for separating complex mixtures of flavonoids[13][14]. |
Optimized Experimental Protocols
Protocol 1: Extraction with Enzyme Inactivation
This protocol is designed to maximize the yield of the intact glucuronide by deactivating endogenous enzymes early in the process.
Diagram: Optimized Extraction Workflow
Caption: Workflow for extraction with a focus on enzyme deactivation.
-
Material Preparation: Harvest fresh roots of Scutellaria baicalensis. Immediately flash-freeze the material in liquid nitrogen to halt enzymatic activity.
-
Drying and Grinding: Lyophilize (freeze-dry) the frozen roots to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction[1].
-
Extraction:
-
To 10 g of the powdered material, add 200 mL of 70% ethanol[2].
-
Perform ultrasound-assisted extraction for 30-60 minutes, ensuring the temperature of the water bath does not exceed 50°C[2].
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery[1][3].
-
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C to prevent thermal degradation[1][2].
-
Storage: The resulting crude extract should be stored at -20°C in a light-protected container until further purification.
Protocol 2: Chromatographic Purification
This protocol outlines a multi-step chromatographic approach for the isolation of this compound from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glucuronides are polar and will typically be enriched in the ethyl acetate and n-butanol fractions[1].
-
Evaporate the solvent from each fraction and analyze via HPLC to identify the fraction containing the highest concentration of the target compound.
-
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with polyamide powder, which is highly effective for flavonoid separation[1].
-
Sample Loading: Dissolve the enriched fraction (e.g., n-butanol fraction) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., starting with 20% ethanol and increasing to 40%, 60%, and 80%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC. Combine fractions containing the target compound.
-
-
Preparative HPLC:
-
Column: Use a preparative reverse-phase C18 column[1].
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. An example gradient could be: 10-20% acetonitrile increasing to 40-50% over 40 minutes[1][2].
-
Injection and Fractionation: Inject the semi-purified fraction from the column chromatography step. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Confirm the purity of the collected fraction using analytical HPLC with a similar mobile phase. Purity is typically determined by the peak area percentage at a detection wavelength of approximately 280 nm[2][3].
-
Structural Confirmation: The identity of the purified compound should be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][15][16].
-
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale | References |
| Temperature | Maintain below 50°C during extraction and evaporation. Store at -20°C or lower. | High temperatures accelerate chemical degradation. Glycosylated flavonoids are more stable than aglycones, but prolonged heat exposure should be avoided. | [1][2][9][11][17] |
| pH | Maintain between 4 and 7. Use dilute acid (e.g., 0.1% formic acid) in HPLC mobile phase only if necessary. | Flavonoids are generally more stable in slightly acidic to neutral conditions and degrade in alkaline environments. The optimal pH for degrading enzymes is often acidic (3.5-5.0). | [7][8][18] |
| Light | Protect from light at all stages using amber glassware, aluminum foil, and dark storage conditions. | UV radiation can initiate photo-degradation reactions. | |
| Enzymes | Deactivate endogenous enzymes in the starting material (e.g., by flash-freezing or blanching). | Prevents enzymatic hydrolysis of the glucuronide moiety, which is a primary cause of yield loss. | [2][6][8][19] |
| Oxygen | Store purified compound under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation, especially during long-term storage. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Glucuronide metabolism in plants. 2. The isolation of flavone glucosiduronic acids from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deconjugation kinetics of glucuronidated phase II flavonoid metabolites by beta-glucuronidase from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. xpublication.com [xpublication.com]
- 18. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Extraction Yield of Flavonoid Glycosides
Welcome to the technical support center for flavonoid glycoside extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable solutions to common and complex extraction problems. Our approach is built on understanding the causality behind each experimental step, ensuring you can not only solve your immediate issue but also build more robust extraction systems for future work.
Section 1: Foundational Questions - Why is My Yield Low?
Before diving into specific parameters, it's crucial to understand the fundamental chemistry of your target molecules and the matrix they are in. Low yield is often a symptom of a mismatch between the extraction strategy and these core properties.
Q1: I'm experiencing a generally low yield of my target flavonoid glycoside. What are the primary factors I should investigate first?
A low yield is a classic, multi-factorial problem. The most effective troubleshooting approach is to systematically evaluate the "pillars" of your extraction process. These are the critical variables that govern the movement of your target compound from the plant matrix into the solvent.
-
Solvent System Incompatibility: The single most important factor is your choice of solvent. Flavonoid glycosides are amphipathic molecules; they have a non-polar aglycone "backbone" and a polar sugar "tail" (the glycoside moiety). Your solvent must effectively solubilize both parts. Purely non-polar solvents (like hexane) or highly polar solvents (like pure water) are often inefficient on their own.[1][2][3]
-
Cell Wall Disruption: Flavonoids are stored within the plant cell's vacuole.[4] If the cell walls are not sufficiently ruptured, the solvent cannot access and solubilize the target compounds. This is directly related to your sample preparation (particle size) and the extraction technique employed.[1][2]
-
Compound Degradation: Flavonoids can be sensitive molecules.[1][4] High temperatures, extreme pH values, oxidative conditions, or enzymatic activity can degrade your target compounds during the extraction process itself, leading to an artificially low yield.[5][6][7]
-
Insufficient Extraction Time or Energy: Extraction is a process of mass transfer. It requires adequate time and energy (in the form of heat, ultrasound, or microwaves) for the solvent to penetrate the matrix and for the dissolved compounds to diffuse out.
To begin troubleshooting, review your protocol against these four pillars. Are you using a hydroalcoholic solvent? Is your sample ground to a fine, consistent powder? Could your heating method be too aggressive? Answering these initial questions will often point toward the most likely culprit.
Section 2: Troubleshooting Core Extraction Parameters
This section breaks down the most common issues into specific, answerable questions related to each stage of the extraction workflow.
Solvent Selection & Optimization
Q2: My solvent isn't working well. How do I choose and optimize the right solvent system for a specific flavonoid glycoside?
This is the most common failure point. The principle of "like dissolves like" is key, but for flavonoid glycosides, it's more nuanced. You need to match the solvent's polarity to the overall polarity of your target molecule.
The Causality: Flavonoid aglycones (the non-sugar part) are soluble in medium-polarity organic solvents like acetone or ethyl acetate.[8] The attached sugar groups (glycosides) are highly polar and require a polar solvent like water or alcohols (methanol, ethanol) for solubilization.[2][9] Therefore, a mixture of an alcohol and water is almost always the most effective choice.[1]
Troubleshooting Steps:
-
Start with a Hydroalcoholic Solvent: If you are not already, switch to an ethanol/water or methanol/water mixture. A 70-80% alcohol concentration is a highly effective starting point for a wide range of flavonoid glycosides.[1][10]
-
Perform a Solvent Optimization Experiment: If the 70% mixture is suboptimal, your target may have a slightly different polarity. Set up a small-scale experiment to test a range of concentrations.
-
Protocol: Extract identical amounts of your sample material with different solvent ratios (e.g., 30%, 50%, 70%, 90% ethanol in water). Analyze the yield from each extract via HPLC or UV-Vis spectrophotometry to determine the optimal concentration.[11] For example, a study on Gynura medica leaves found that the yield of total flavonoid content (TFC) peaked at 45% ethanol and then decreased at higher concentrations, indicating the predominance of more polar glycosides.[11]
-
-
Consider Solvent Modifiers: For certain flavonoids, particularly anthocyanins, acidification of the solvent is critical for stability. Adding a small amount of acid (e.g., 0.1% HCl or formic acid) can maintain the flavonoid in its more stable flavylium cation form, preventing degradation and improving extraction.[1][12][13] Conversely, some studies have shown that a slightly alkaline pH can improve yields for other flavonoid classes by increasing solubility and breaking ester bonds that link phenolics to the cell wall.[12]
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case for Flavonoids |
| Water | 10.2 | 100 | Highly polar, good for glycosides, often used in mixtures.[3] |
| Methanol | 5.1 | 65 | Very common, effective for a broad range of polarities.[1][3] |
| Ethanol | 4.3 | 78 | Preferred "green" solvent, effective for most glycosides.[3][9] |
| Acetone | 4.3 | 56 | Good for less polar aglycones and some glycosides.[1][3] |
| Ethyl Acetate | 4.4 | 77 | Used for less polar flavonoids, often in purification steps.[14] |
| Hexane | 0.1 | 69 | Non-polar, primarily used for initial defatting of samples.[14] |
This table summarizes the properties of common solvents used in flavonoid extraction.
Sample Preparation
Q3: Could my sample preparation be the problem? How does particle size affect extraction yield?
Absolutely. Improper sample preparation is a silent yield killer. The goal is to maximize the surface area available for solvent contact.
The Causality: Extraction is a diffusion-limited process. The solvent needs to penetrate the solid plant particles to reach the intracellular flavonoids. Smaller particles have a much larger surface area-to-volume ratio, which drastically shortens the diffusion path for the solvent to get in and the target compounds to get out.
Troubleshooting Steps:
-
Assess Your Particle Size: For most applications, a fine, homogenous powder is ideal. A particle size of less than 0.5 mm is often cited as optimal for efficient extraction.[1] You can achieve this by grinding dried plant material with a high-quality laboratory mill.
-
Beware of Over-Grinding: While smaller is generally better, extremely fine particles (<0.1 mm) can sometimes pack too tightly in the extraction vessel, hindering solvent flow and percolation, especially in methods like Soxhlet or percolation.[2]
-
Fresh vs. Dried Material: The choice between fresh and dried material depends on the stability of your target compounds.
-
Dried Material: Often preferred for consistency and ease of handling.[1] However, the drying process, especially at high temperatures, can degrade thermally unstable flavonoids like acylated flavonoid glycosides.[1][6] Freeze-drying is the gentlest method to preserve compound integrity.[15]
-
Fresh Material: Can be used directly but introduces a high water content, which will dilute your extraction solvent and must be accounted for. It is sometimes necessary for highly unstable compounds.[1]
-
Temperature and Time
Q4: I'm using a heat-based method like Soxhlet or reflux. Could the temperature be degrading my flavonoid glycosides?
Yes, this is a very common issue with traditional extraction methods. While heat increases solvent viscosity and mass transfer rates, it can also be destructive.[4]
The Causality: Flavonoid glycosides can undergo thermal degradation, leading to the cleavage of the glycosidic bond (releasing the sugar) or breakdown of the flavonoid backbone itself.[1][6] This is especially true for prolonged exposure to high temperatures, as seen in Soxhlet extraction, where the extract is continuously boiled for hours.[1] Studies have shown that glycosylated flavonoids are generally more resistant to heat than their aglycone counterparts, but they are not immune.[16]
Troubleshooting Steps:
-
Lower the Temperature: Determine if your target compound is known to be thermolabile. If so, reduce the extraction temperature. For reflux, you can perform the extraction under vacuum to lower the solvent's boiling point. For many flavonoids, an optimal temperature range is between 60-80°C, but exceeding this can lead to diminishing returns as degradation outpaces increased extraction efficiency.[13][17]
-
Reduce Extraction Time: Prolonged exposure to heat is damaging. Optimize your extraction time by taking aliquots at different time points (e.g., 1, 2, 4, 6 hours) and analyzing the yield. You may find that 95% of the yield is achieved in the first 2 hours, with further heating only contributing to degradation.
-
Switch to a Non-Thermal or Modern Method: If your compound is highly sensitive, consider switching to a method that relies less on prolonged heating. Maceration at room temperature (though slow) or modern methods like Ultrasound-Assisted Extraction (UAE) can provide the necessary energy for extraction without excessive heat.[9][12]
Extraction Method
Q5: I'm using simple maceration and getting low yields. When should I consider a more advanced extraction technique?
You should consider an advanced technique when you need to improve yield, reduce extraction time, and decrease solvent consumption. Modern methods use energy sources like ultrasound or microwaves to accelerate the extraction process dramatically.[12]
The Causality:
-
Ultrasound-Assisted Extraction (UAE): High-frequency sound waves create and collapse microscopic bubbles in the solvent (a process called acoustic cavitation). This collapse generates intense localized energy, creating microjets that bombard the plant cell walls, causing them to rupture and release their contents into the solvent.[9] This greatly enhances mass transfer without requiring high temperatures.[12]
-
Microwave-Assisted Extraction (MAE): Microwaves directly heat the solvent and any residual water within the plant matrix.[9] This creates a rapid build-up of internal pressure that ruptures the cell walls from the inside out, explosively releasing the flavonoids into the surrounding solvent.[18]
| Method | Principle | Typical Time | Temperature | Pros | Cons |
| Maceration | Soaking in solvent | 2-72 hours | Room Temp | Simple, low cost, good for thermolabile compounds. | Very slow, high solvent use, potentially incomplete. |
| Soxhlet/Reflux | Continuous boiling & condensation | 6-24 hours | Solvent BP | Efficient, less solvent than maceration.[1][19] | Degradation of thermolabile compounds, long time.[1][4] |
| UAE | Acoustic Cavitation | 15-60 min | Low to Moderate | Fast, high efficiency, low temp, less solvent.[12][17] | Requires specific equipment, potential for radical formation. |
| MAE | Microwave Heating | 5-30 min | Moderate to High | Very fast, low solvent use, high efficiency.[9][18] | Requires specific equipment, risk of localized overheating. |
This table provides a comparison of common and advanced extraction techniques.
When to Switch:
-
If your maceration takes days and the yield is still low, UAE is an excellent next step.
-
If your Soxhlet extraction is causing degradation, UAE offers a high-energy, low-temperature alternative.
-
If speed is your absolute priority and your compound has moderate thermal stability, MAE is often the fastest method.[12]
Section 3: Advanced Troubleshooting & Purification
Q6: I have a decent crude yield, but after purification, my final yield is very low. What's happening?
This often points to two issues: co-extraction of impurities that interfere with purification, or loss of the target compound during the purification step itself.
The Causality: Crude plant extracts are complex mixtures containing lipids, chlorophyll, waxes, tannins, and other compounds besides your target flavonoid.[2] These impurities can overload purification columns (like SPE or flash chromatography) or cause your compound to behave unpredictably.
Troubleshooting Steps:
-
Introduce a Defatting Step: If your plant material is rich in oils or lipids (e.g., seeds), these non-polar compounds will be co-extracted by hydroalcoholic solvents. Before your main extraction, perform a pre-extraction or "defatting" step with a non-polar solvent like hexane.[14] This will remove the lipids without touching your more polar flavonoid glycosides.
-
Optimize Your Purification Protocol:
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up extracts.[20] Ensure you are using the correct sorbent (e.g., C18 for reverse-phase separation) and have optimized your wash and elution steps. It's possible your "wash" step is prematurely eluting your compound, or your "elution" step is not strong enough to get it off the column. Test the eluent from each step to track where your compound is going.
-
Liquid-Liquid Partitioning: You can partition your crude extract between two immiscible solvents (e.g., ethyl acetate and water). The flavonoid glycoside will move into the phase where it is most soluble, leaving some impurities behind. This can be a simple and effective pre-purification step.
-
-
Consider Polyamide or Macroporous Resins: For large-scale purification, polyamide and macroporous resins are highly effective. Polyamide binds flavonoids through hydrogen bonding with their phenolic hydroxyl groups, allowing other impurities to be washed away.[10] Macroporous resins work by adsorbing the flavonoids, which can then be selectively eluted.[10]
Section 4: Protocols & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving low extraction yield.
A step-by-step decision tree for troubleshooting low flavonoid glycoside extraction yield.
Protocol: Optimization of Ultrasound-Assisted Extraction (UAE)
This protocol provides a framework for optimizing UAE parameters to maximize yield while minimizing degradation.
Objective: To determine the optimal ethanol concentration, temperature, and time for the extraction of flavonoid glycosides from a given plant matrix using UAE.
Materials:
-
Dried, powdered plant material (<0.5 mm particle size).
-
Reagent-grade ethanol and deionized water.
-
Ultrasonic bath or probe system (e.g., 40 kHz, 200W).[17]
-
Centrifuge and centrifuge tubes.
-
HPLC or UV-Vis Spectrophotometer for analysis.
Methodology:
-
Single-Factor Experiments (One-Variable-at-a-Time):
-
Solvent Concentration:
-
Set a fixed solid-to-liquid ratio (e.g., 1:30 g/mL), time (30 min), and temperature (60°C).
-
Extract 1g samples with 30mL of different ethanol concentrations: 30%, 50%, 60%, 70%, 80%, and 90% (v/v in water).[21]
-
After sonication, centrifuge the samples, collect the supernatant, and analyze for total flavonoid content (TFC).
-
Identify the concentration that gives the highest yield.
-
-
Temperature:
-
Using the optimal solvent concentration from the previous step, set a fixed solid-to-liquid ratio (1:30) and time (30 min).
-
Extract 1g samples at different temperatures: 40, 50, 60, 70, and 80°C.[17]
-
Analyze the TFC for each extract to find the optimal temperature. Be alert for a drop in yield at higher temperatures, which indicates degradation.[17]
-
-
Time:
-
Using the optimal solvent and temperature, set a fixed solid-to-liquid ratio (1:30).
-
Extract 1g samples for different durations: 15, 30, 45, 60, and 75 minutes.[21]
-
Analyze the TFC to find the shortest time required to achieve maximum yield.
-
-
Solid-to-Liquid Ratio:
-
Using the optimal solvent, temperature, and time, vary the solid-to-liquid ratio: 1:10, 1:20, 1:30, 1:40, 1:50 (g/mL).[22]
-
Analyze the TFC to find the ratio that ensures complete extraction without excessive solvent waste.
-
-
-
Validation:
-
Perform a final extraction using all the optimized parameters combined.
-
Compare this yield to your original, un-optimized protocol to confirm the improvement. For more advanced optimization, these single-factor results can be used to define the ranges for a Response Surface Methodology (RSM) experiment.[17][22]
-
Diagram: Impact of pH on Flavonoid Stability
This diagram illustrates how pH affects the chemical structure and stability of anthocyanins, a common class of flavonoid glycosides.
Chemical transformations of anthocyanins under different pH conditions. Acidic pH is crucial for maintaining the stable, colored flavylium cation form.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 22. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Welcome to the technical support center for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this flavonoid glucuronide, with a primary focus on addressing solubility issues.
I. Introduction to this compound
This compound is a flavonoid glycoside that can be isolated from Scutellaria baicalensis[1]. Its molecular formula is C₂₂H₂₀O₁₂ and it has a molecular weight of 476.39 g/mol [2]. Like many flavonoids, it is being investigated for its potential pharmacological activities[2]. However, the inherent chemical structure of flavonoids often leads to poor aqueous solubility, a significant hurdle in experimental and pharmaceutical development[3][4]. This guide provides practical solutions and theoretical explanations to overcome these challenges.
II. Troubleshooting Guide: Addressing Solubility Issues
This section is designed to provide direct answers and protocols for common solubility problems encountered during experimentation with this compound.
Question 1: My compound won't dissolve in aqueous buffers (e.g., PBS). What should I do?
Probable Cause: The planar ring structure of the flavonoid backbone contributes to its hydrophobicity, limiting its solubility in water and neutral aqueous solutions. While the glucuronide moiety enhances water solubility compared to the aglycone, it may still be insufficient for achieving desired concentrations[5][6].
Solutions:
-
Co-solvent System: The use of a water-miscible organic co-solvent is a primary strategy to increase the solubility of flavonoids[7].
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are effective in solubilizing flavonoids[5][8]. For cell-based assays, it is crucial to use a concentration of the organic solvent that is non-toxic to the cells.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., to make a 10-100 mM stock solution).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can aid dissolution.
-
For your working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
pH Adjustment: The solubility of flavonoids can be significantly influenced by the pH of the medium[9][10].
-
Mechanism: The phenolic hydroxyl groups and the carboxylic acid of the glucuronic acid moiety can be ionized at different pH values. Deprotonation of these acidic groups increases the overall charge of the molecule, enhancing its interaction with polar water molecules and thereby increasing solubility.
Experimental Workflow for pH-Dependent Solubility:
Caption: Workflow for determining the pH-dependent solubility of this compound.
-
Question 2: I'm observing precipitation of my compound when I dilute my stock solution into the final aqueous medium. How can I prevent this?
Probable Cause: This is a common issue when a drug dissolved in a high concentration of an organic solvent is introduced into an aqueous medium where its solubility is much lower. The organic solvent disperses, and the drug crashes out of the solution.
Solutions:
-
Slower Addition and Mixing: Instead of adding the stock solution all at once, add it dropwise to the aqueous medium while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to create micelles that encapsulate the hydrophobic flavonoid, keeping it dispersed in the aqueous phase[4][7].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility[11][12][13][14].
-
Mechanism: The hydrophobic flavonoid backbone can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex water-soluble.
-
Commonly Used Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective for flavonoid solubilization[8][15].
Protocol for Preparing a Flavonoid-Cyclodextrin Inclusion Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired molar ratio to the flavonoid (e.g., 1:1 or 1:2).
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved material. The filtrate will contain the water-soluble flavonoid-cyclodextrin complex.
Caption: Formation of a water-soluble flavonoid-cyclodextrin inclusion complex.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Table 1: Solubility of Analogous Flavonoid Glucuronides
| Compound | Solvent | Approximate Solubility | Source |
| Baicalin (Baicalein-7-O-glucuronide) | Water | 0.5 - 2.0 mg/mL | [5] |
| Methanol | 10 - 25 mg/mL | [5] | |
| Ethanol | 10 - 25 mg/mL | [5] | |
| DMSO | ≥ 100 mg/mL | [16] | |
| Wogonoside (Wogonin-7-O-glucuronide) | PBS (pH 7.2) | 2 mg/mL | [17] |
| DMSO | 15 mg/mL | [17] | |
| DMF | 5 mg/mL | [17] |
Based on these analogs, this compound is expected to have low to moderate solubility in water, good solubility in polar organic solvents like methanol, ethanol, and DMSO, and poor solubility in non-polar organic solvents.
Q2: How does the glucuronide moiety affect the solubility of the flavonoid?
The addition of a glucuronic acid group via an O-glycosidic bond significantly increases the hydrophilicity and aqueous solubility of the parent flavonoid aglycone[5][6]. Glucuronidation is a natural metabolic process in mammals to make compounds more water-soluble for excretion[6][18]. This is due to the presence of multiple hydroxyl groups and a carboxylic acid group on the glucuronic acid moiety, which can participate in hydrogen bonding with water molecules.
Q3: Are there any advanced formulation strategies to improve the bioavailability of poorly soluble flavonoids like this one?
Yes, for in vivo applications where bioavailability is a concern, several advanced formulation strategies can be employed[19][20]. These include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate[7][21].
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can enhance solubility and dissolution[7].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids[7].
-
Liposomal Formulations: Encapsulating the flavonoid within lipid vesicles (liposomes) can improve its solubility and delivery to target tissues.
These advanced techniques often require specialized equipment and expertise in pharmaceutical formulation.
Q4: How should I store solutions of this compound?
It is recommended to store stock solutions in DMSO at -20°C or -80°C for long-term storage. For aqueous solutions, it is best to prepare them fresh before each experiment to avoid degradation and precipitation. If short-term storage of aqueous solutions is necessary, store them at 4°C for no longer than 24 hours.
IV. References
-
Rebecca. What is the solubility of baicalin? [No source name provided]5
-
ResearchGate. Strategies to enhance flavonoids bioavailability. Nanosuspension,... 21
-
PubMed. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. 3
-
Benchchem. Chemical structure and properties of this compound. 2
-
Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. 4
-
MDPI. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. 11
-
ACS Sustainable Chemistry & Engineering. Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. 22
-
MDPI. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. 12
-
MedChemExpress. Baicalin (Baicalein 7-O-β-D-glucuronide) | Autophagy Inducer. 16
-
PubMed. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin. 13
-
[No title provided]15
-
[No title provided]14
-
PMC - NIH. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. 8
-
MedChemExpress. This compound | Flavonoid Glycoside. 1
-
PMC - NIH. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles. --INVALID-LINK--
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 7
-
PubMed Central. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. 6
-
Request PDF. Strategies for formulating and delivering poorly water-soluble drugs. 19
-
[No title provided]20
-
Cayman Chemical. Wogonoside. 17
-
PMC. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. 18
-
PubMed. Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. 9
-
PubMed. [Equilibrium solubility of ginkgo flavonoid components in water and PBS of different pHs with mass fraction weight coefficient method]. 10
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. sxrebecca.com [sxrebecca.com]
- 6. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Equilibrium solubility of ginkgo flavonoid components in water and PBS of different pHs with mass fraction weight coefficient method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. ndsl.kr [ndsl.kr]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Resolution in Chromatographic Separation of Flavone Isomers
Welcome to the Technical Support Center for optimizing the chromatographic separation of flavone isomers. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth answers to frequently encountered challenges. As the structural similarity of flavone isomers presents a significant analytical challenge, this resource aims to provide the scientific rationale behind method development and optimization to achieve baseline resolution.
Troubleshooting Guide
This section addresses specific, common issues that arise during the HPLC separation of flavone isomers, offering potential causes and logical solutions in a question-and-answer format.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Question: My flavone isomers are co-eluting or showing very poor resolution (Rs < 1.5). What are the systematic steps to improve their separation?
Answer: Poor resolution is the most common challenge when dealing with structurally similar isomers.[1] A systematic approach, starting from initial system checks and moving to methodical optimization, is crucial. The goal is to manipulate the subtle differences in the physicochemical properties of the isomers to affect their interaction with the stationary and mobile phases.
Initial System & Column Health Verification
Before modifying method parameters, it's essential to confirm your system is performing optimally.
-
System Suitability Check: Run a standard mixture with known separation characteristics to verify that your HPLC system is functioning correctly.[1] This ensures that issues like pump imprecision or detector malfunction are not the root cause.
-
Column Health Assessment: An aged or contaminated column is a primary cause of peak broadening and resolution loss.[1][2] Evaluate the column's performance by checking its backpressure and efficiency (plate count) against the manufacturer's specifications.
Strategic Method Optimization
Once the system and column are confirmed to be in good working order, you can proceed with method optimization.
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical. Acetonitrile is often preferred over methanol for flavonoid separations as it can provide better separation efficiency.[1][2][3] Systematically varying the organic solvent percentage in an isocratic run or adjusting the slope of a gradient is a primary optimization step.[1]
-
Mobile Phase pH: The pH of the mobile phase can dramatically alter the retention and selectivity of flavone isomers, particularly those with ionizable phenolic hydroxyl groups.[1] At a low pH (e.g., < 4), these groups are protonated, making the molecule less polar and more retained on a C18 column.[1] Conversely, at a higher pH (e.g., > 6), deprotonation can occur, leading to earlier elution.[1] A systematic study of pH can unlock the optimal selectivity for your specific isomers.[1]
-
Column Temperature: Temperature influences mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[1] Increasing the column temperature (e.g., to 40 °C) often decreases viscosity, which can lead to sharper peaks and improved resolution.[1][3] However, the effect can be complex, and excessively high temperatures are not always beneficial.[1][4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions, but an excessively low rate may lead to band broadening due to diffusion.[3][5]
-
Column Chemistry: If a standard C18 column fails to provide adequate separation, consider stationary phases with different selectivities.[1]
-
Phenyl-Hexyl columns offer π-π interactions, which can be highly effective for aromatic isomers.[1]
-
Pentafluorophenyl (PFP) columns provide alternative separation mechanisms, including dipole-dipole and ion-exchange interactions, which are beneficial for separating positional isomers.[1][6]
-
For highly polar flavone glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[7][8]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: How can I improve the peak shape of my flavone isomers, which are showing significant tailing?
Answer: Poor peak shape, especially tailing, compromises resolution and the accuracy of quantification.[1] It is often caused by secondary, undesirable interactions within the column or by issues with the sample itself.
-
Secondary Silanol Interactions: The most common cause of peak tailing for compounds with polar functional groups is their interaction with active silanol groups on the silica-based stationary phase.[1][9]
-
Column Contamination: Contaminants from previous injections can create active sites that interact strongly with analytes.[1]
-
Solution: Implement a robust column washing procedure between analytical runs.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem 3: Fluctuating Retention Times
Question: I'm observing inconsistent retention times for my flavone isomers across a sequence. What could be the cause?
Answer: Unstable retention times make peak identification and quantification unreliable.[1] This issue typically points to a lack of equilibrium or stability in the HPLC system.
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analytical sequence, especially when using gradient elution or mobile phases with buffers/additives.
-
Solution: Ensure a stable baseline by flushing the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
-
Mobile Phase Preparation & Stability: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter the composition and lead to retention time shifts.[1]
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure accurate measurements when preparing mixtures.
-
-
Temperature Fluctuations: If a column oven is not used, changes in ambient laboratory temperature can affect mobile phase viscosity and retention times.[1]
-
Solution: Use a thermostatted column compartment and maintain it at a constant temperature (e.g., 30-40 °C).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for flavone isomers?
A1: A robust starting point is crucial for efficient method development. For most flavone aglycones and their glycosides, a reversed-phase method on a C18 column is the most widely employed approach.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 150-250 mm x 4.6 mm, 3-5 µm)[1] | Provides good hydrophobic retention for the core flavonoid structure. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water[1][3] | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile[1][3] | Often provides better selectivity for flavonoids than methanol.[2] |
| Gradient | Start at a low %B (e.g., 10-20%) and increase to a higher % (e.g., 50-80%) over 20-40 minutes.[3] | Accommodates a range of polarities, from glycosides to aglycones. |
| Flow Rate | 1.0 mL/min[3] | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C[3] | Improves efficiency and reproducibility. |
| Detection | UV-Vis/PDA at the lambda max of the flavones (typically ~260-280 nm and ~340-360 nm).[1][10] | Flavonoids have characteristic UV absorbance spectra. |
From this starting point, you can optimize the gradient slope, temperature, and mobile phase pH to achieve baseline separation.[1]
Q2: How do I separate chiral flavone isomers (enantiomers)?
A2: The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the use of a chiral stationary phase (CSP).[1][11] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective and commonly used for this purpose.[1][12] The separation can be performed in several modes:
-
Normal-Phase: Often uses a mobile phase like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[1] This mode frequently provides excellent enantioselectivity.
-
Reversed-Phase: Uses aqueous-organic mobile phases.
-
Supercritical Fluid Chromatography (SFC): This technique is emerging as a powerful, fast, and green alternative for chiral separations, often providing high resolution.[12]
Screening a small set of different polysaccharide-based CSPs is often a necessary first step in chiral method development, as predictability can be low.[12]
Q3: When should I consider advanced techniques like 2D-LC or SFC?
A3: For highly complex samples, such as natural product extracts, a single chromatographic dimension may not provide sufficient resolving power to separate all isomers from the matrix.[13] In these cases, advanced techniques are invaluable.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique, particularly in a "heart-cutting" mode, allows you to isolate a specific, poorly resolved region from the first dimension (e.g., a C18 separation) and transfer it to a second, orthogonal column (e.g., a PFP column) for further separation.[13] This provides an immense boost in peak capacity and can resolve isomers that are completely co-eluting in 1D-LC.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This often leads to faster and more efficient separations compared to HPLC, especially for chiral compounds.[12] It is an excellent tool for both analytical and preparative-scale purification of isomers.
Experimental Protocols
Protocol 1: General Method for Flavone Isomer Separation on a C18 Column
This protocol provides a general starting point for separating flavone isomers using a standard reversed-phase C18 column.[1][3]
-
Instrumentation:
-
Materials:
-
Procedure:
-
Set the column temperature to 40 °C.[3]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1][3]
-
Set the PDA detector to acquire data across a range (e.g., 210-400 nm) and monitor specific wavelengths relevant to your flavones.
-
Inject the sample (e.g., 5-10 µL).
-
Run the following gradient program:
-
0-4 min: 10% B
-
4-30 min: Ramp linearly from 10% to 60% B
-
30-35 min: Ramp linearly from 60% to 95% B
-
35-40 min: Hold at 95% B (column wash)
-
40.1-45 min: Return to 10% B (re-equilibration)
-
-
Analyze the resulting chromatogram, identifying peaks based on retention times and UV spectra compared to standards.[3]
-
Protocol 2: Chiral Separation of Flavanone Enantiomers (Normal-Phase)
This protocol outlines a general approach for separating flavanone enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.[1][11]
-
Instrumentation:
-
HPLC system equipped for normal-phase chromatography (ensure pump seals are compatible with organic solvents).
-
-
Materials:
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).
-
Mobile Phase: n-Hexane / Ethanol (e.g., 90:10 v/v). The exact ratio is a critical parameter to optimize.[1]
-
Sample Preparation: Dissolve the sample directly in the mobile phase.
-
-
Procedure:
-
Set the column temperature to 25 °C. Temperature can be a critical parameter and lower temperatures sometimes improve chiral resolution.[14]
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved. This may take longer than for reversed-phase columns.
-
Inject the sample.
-
Run the analysis isocratically.
-
Optimize the separation by finely adjusting the percentage of the alcohol modifier (e.g., from 5% to 20% ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
method refinement for quantitative analysis of flavonoids in complex mixtures
<Technical Support Center: Method Refinement for Quantitative Analysis of Flavonoids in Complex Mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the quantitative analysis of flavonoids. The intricate nature of flavonoid chemistry, coupled with the complexity of biological and botanical matrices, presents a unique set of analytical challenges. This guide is structured to provide actionable solutions, moving from frequently encountered issues to in-depth troubleshooting protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring your methods are not only effective but also robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during flavonoid analysis.
Q1: My total flavonoid content, measured by UV-Vis spectrophotometry, seems inaccurate or irreproducible. What are the likely causes?
A1: Inaccuracy in UV-Vis spectrophotometric assays for total flavonoids often stems from interferences and methodological inconsistencies.[1][2][3] Key factors include:
-
Interference from other phenolic compounds: The aluminum chloride (AlCl3) colorimetric method, while common, can cross-react with other phenolic compounds, leading to an overestimation of flavonoid content.[1][2]
-
Interference from ascorbic acid: Some methods are sensitive to the presence of ascorbic acid, a common antioxidant in plant extracts.[1]
-
Inappropriate standard selection: Using a standard (e.g., quercetin, rutin) whose UV-Vis absorption spectrum differs significantly from the flavonoids in your sample can lead to quantification errors.[4]
-
Reaction conditions: The reaction time with the colorimetric reagent (e.g., AlCl3) and the pH of the medium are critical for consistent complex formation and color development.[2][4]
Q2: I'm seeing significant peak tailing for my flavonoid standards in my HPLC chromatogram. What should I investigate first?
A2: Peak tailing in reversed-phase HPLC is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[5][6] The most common culprits are:
-
Interaction with residual silanols: Free, acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on flavonoids, causing tailing.[5][6]
-
Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with analytes.[6]
-
Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]
-
Column contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[8]
Q3: My flavonoid recovery during sample extraction is low and inconsistent. What can I do to improve it?
A3: Low and variable recovery is typically a sign of suboptimal extraction conditions.[9] Consider these factors:
-
Solvent choice: The polarity of the extraction solvent must be well-matched to the target flavonoids. Mixtures of ethanol or methanol with water are often effective.[9][10]
-
Solid-to-liquid ratio: An insufficient volume of solvent can become saturated, preventing complete extraction. Ratios between 10:1 and 50:1 (mL/g) are a good starting point.[9]
-
Particle size: Grinding the sample to a fine powder increases the surface area, facilitating better solvent penetration and extraction.[9]
-
Extraction technique: For thermolabile flavonoids, consider non-thermal methods like ultrasound-assisted extraction (UAE) to prevent degradation.[9]
Q4: I'm analyzing flavonoids using LC-MS and suspect ion suppression is affecting my results. How can I confirm and mitigate this?
A4: Ion suppression, a common matrix effect in LC-MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[11][12][13]
-
Confirmation: The most direct way to assess matrix effects is through a post-extraction spike experiment.[12][14] This involves comparing the analyte's signal response in a blank matrix extract spiked with the analyte to the response of the analyte in a pure solvent at the same concentration.[12]
-
Mitigation Strategies:
-
Improve sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12][13]
-
Optimize chromatography: Adjust the HPLC gradient to better separate the flavonoids from the matrix interferences.[12]
-
Use an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.
-
Standard addition: This calibration method can also effectively compensate for matrix effects.[15]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for resolving more complex analytical issues.
Troubleshooting HPLC Peak Shape Problems
Poor peak shape compromises resolution and the accuracy of integration, directly impacting quantification. The following guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Problem: Asymmetrical Peaks (Tailing or Fronting)
Underlying Science: Ideally, chromatographic peaks should have a symmetrical, Gaussian shape.[5] Asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates perfect symmetry. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting asymmetrical HPLC peaks.
Detailed Protocol: Mitigating Peak Tailing due to Silanol Interactions
-
Mobile Phase Modification:
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Procedure: Acidify the aqueous component of your mobile phase. A common starting point is to add 0.1% (v/v) formic acid or acetic acid. This lowers the pH, protonating the silanol groups and reducing their ability to interact with polar analytes.[6]
-
Rationale: At a lower pH, the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH shifts to the right, neutralizing the negative charge on the silica surface that causes secondary retention of polar compounds.
-
-
Use of an Appropriate Column:
-
Objective: To select a column with minimal active sites.
-
Procedure: Choose a modern, high-purity silica column that is well end-capped. End-capping is a process where unreacted silanol groups are chemically bonded with a small, less-reactive silane (e.g., trimethylchlorosilane) to shield them from interacting with analytes.
-
Rationale: High-purity silica has fewer metal impurities, which can also act as active sites.[6] Thorough end-capping minimizes the number of available silanols, leading to more symmetrical peaks for a wider range of compounds.
-
Optimizing Flavonoid Extraction from Complex Matrices
The goal of extraction is to quantitatively transfer all target flavonoids from the sample matrix into a solvent, while minimizing the co-extraction of interfering compounds.
Problem: Low Extraction Yield
Underlying Science: The efficiency of solid-liquid extraction is governed by principles of mass transfer, including the solubility of the analyte in the solvent, diffusion from the solid matrix, and the surface area available for extraction.[16]
Key Optimization Parameters:
| Parameter | Recommended Starting Point | Rationale |
| Solvent Composition | 50-80% aqueous ethanol or methanol | Balances polarity to extract a wide range of flavonoid glycosides and aglycones.[9][16] |
| Solid-to-Liquid Ratio | 1:20 to 1:50 (g/mL) | Ensures a sufficient volume of solvent to avoid saturation and drive the equilibrium towards complete extraction.[9] |
| Particle Size | < 0.5 mm (fine powder) | Increases the surface area-to-volume ratio, reducing diffusion distance and improving extraction kinetics.[9] |
| Extraction Time | 30-60 minutes | Should be optimized to ensure equilibrium is reached without causing degradation of analytes.[17] |
| Temperature | 40-60 °C (for thermal methods) | Increases solvent viscosity and diffusion rates. Higher temperatures risk degrading thermolabile flavonoids.[9] |
| pH | Acidic (e.g., pH 2.5-3.5) | Can improve the recovery of certain flavonoids by altering their solubility and interaction with the matrix. |
Experimental Workflow for Extraction Optimization:
Caption: Workflow for optimizing flavonoid extraction protocols.
Addressing Matrix Effects in LC-MS Quantification
Problem: Inaccurate Quantification due to Ion Suppression or Enhancement
Underlying Science: Matrix effects are a direct consequence of co-eluting compounds from the sample matrix altering the ionization efficiency of the target analyte in the mass spectrometer's ion source.[11][14][15] This phenomenon is not a failure of the instrument but a challenge inherent to the analysis of complex mixtures.[14]
Protocol: Quantitative Assessment and Compensation for Matrix Effects
This protocol describes the post-extraction spike method to quantify the matrix effect (ME) and the use of matrix-matched calibration for accurate quantification.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of the flavonoid in the final mobile phase composition or a pure solvent.
-
Set B (Post-Spike Sample): Extract a blank matrix sample (one that does not contain the analyte). After extraction and just before analysis, spike the extract with the flavonoid standard to the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the blank matrix with the flavonoid standard before the extraction process begins. This set is used to determine overall recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Calculate Matrix Effect (ME %): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Calculate Recovery (RE %): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Compensation Strategy: Matrix-Matched Calibration
-
Objective: To create a calibration curve that accounts for the matrix effect.
-
Procedure:
-
Obtain a representative blank matrix.
-
Perform the full extraction procedure on this blank matrix.
-
Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the flavonoid.
-
Analyze these matrix-matched standards to generate a calibration curve.
-
Quantify unknown samples against this matrix-matched curve.
-
-
Rationale: By preparing the calibrants in the same matrix as the samples, the matrix effects (both suppression and enhancement) will be consistent across both standards and samples, allowing for accurate quantification.
-
Part 3: Method Validation Essentials
For drug development and quality control, analytical methods must be validated to ensure they are fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[18][19][20]
Key Validation Parameters:
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[19] | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | Correlation coefficient (r²) > 0.999.[18] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration.[21] |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[19] | Recovery of 98.0-102.0% for drug substance assay. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2%.[18][19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19] | System suitability parameters remain within acceptance criteria. |
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. inhort.pl [inhort.pl]
Technical Support Center: A Senior Application Scientist's Guide to Scaling the Purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale isolation to pilot- or process-scale purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your scale-up process effectively.
Part 1: Compound Profile & Frequently Asked Questions (FAQs)
Before embarking on a scale-up campaign, a thorough understanding of the target molecule is paramount. This compound is a flavonoid glycoside primarily isolated from the roots of Scutellaria baicalensis.[1][2] Its structure, featuring multiple hydroxyl groups and a glucuronic acid moiety, dictates its physicochemical behavior and, consequently, the strategies for its purification.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][3] |
| Molecular Weight | 476.39 g/mol | [1][3] |
| Class | Flavonoid Glycoside | [1] |
| Natural Source | Scutellaria baicalensis | [1][2] |
| Key Structural Features | Flavone backbone, multiple hydroxyl groups, a methoxy group, and a glucuronic acid moiety. | [1] |
Frequently Asked Questions
Q1: What are the critical stability concerns for this molecule during purification?
A1: Flavonoid glycosides can be sensitive to two main factors: pH and temperature. The glycosidic bond can be susceptible to hydrolysis under strongly acidic conditions. Furthermore, prolonged exposure to high temperatures (e.g., >50-60°C) during solvent evaporation can lead to degradation.[4][5] Therefore, all steps should be conducted under mild temperature conditions, and the use of strong acids should be avoided unless absolutely necessary for chromatographic performance, in which case exposure time should be minimized.
Q2: What is the general polarity of this compound, and how does that guide the purification strategy?
A2: The presence of the glucuronic acid and multiple hydroxyl groups makes this compound a highly polar molecule. This has several implications:
-
Extraction: It is readily extracted from biomass using polar solvents like aqueous methanol or ethanol.[6]
-
Chromatography: It is well-suited for reverse-phase (RP) chromatography, where it will elute relatively early from a C18 column using a mobile phase of water and a less polar organic solvent like acetonitrile or methanol. For normal-phase chromatography, highly polar mobile phases would be required. Adsorption chromatography on media like polyamide or Sephadex LH-20, which are effective for separating flavonoids, is also a viable strategy.[6][7]
Q3: What are the recommended analytical techniques for monitoring purity during the scale-up process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for purity analysis.[8]
-
Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is standard.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% formic acid, provides excellent peak shape and resolution.[4]
-
Detection: UV detection at wavelengths around 280 nm or 350 nm is suitable for flavonoids.[4] For definitive identification of the final product and key impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[4][8]
Part 2: A Scalable Purification Workflow
Scaling up is not merely about using larger equipment; it's a process of developing a robust and reproducible workflow. The following is a multi-step strategy designed for scalability, moving from crude biomass to a highly purified final product.
Workflow Overview
Caption: Scalable purification workflow for this compound.
Step-by-Step Methodologies
-
Scientific Rationale: The goal is to exhaustively extract the target glycoside from the plant matrix while minimizing the co-extraction of highly non-polar compounds (like fats and chlorophylls) or very polar compounds (like sugars and salts). An aqueous ethanol solution provides the ideal balance of polarity.[5][9] Using ultrasound or agitation at a controlled temperature increases extraction efficiency by disrupting cell walls and enhancing solvent penetration.[10]
-
Protocol:
-
Preparation: Use coarsely ground, dried S. baicalensis root powder.
-
Solvent: Prepare a solution of 70% ethanol in deionized water (v/v).[10]
-
Maceration: In a suitably sized stainless steel vessel with an overhead stirrer, combine the root powder with the 70% ethanol solution at a solid-to-liquid ratio of 1:15 (w/v).
-
Extraction: Stir the slurry at a controlled temperature of 40-50°C for 2 hours.
-
Filtration: Separate the liquid extract from the solid biomass using a filter press or large-scale bag filter.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the solid residue two more times to ensure maximum recovery.
-
Concentration: Combine all liquid extracts and concentrate under reduced pressure using a rotary evaporator or falling film evaporator. Crucially, maintain a bath temperature below 50°C to prevent thermal degradation.[4] The goal is to remove the ethanol, resulting in a concentrated aqueous extract.
-
-
Scientific Rationale: The concentrated aqueous extract contains many impurities. Macroporous resin chromatography is an excellent scale-up technique to enrich the flavonoid fraction.[5] The resin adsorbs medium-polarity molecules like flavonoids from the aqueous solution while allowing highly polar impurities (sugars, salts) and non-polar impurities to be washed away. The target compounds are then eluted with a higher concentration of ethanol.
-
Protocol:
-
Resin Selection & Preparation: Select a suitable macroporous resin (e.g., D101, AB-8).[5] Pre-wash the resin column sequentially with deionized water until the effluent is clear.
-
Loading: Dilute the concentrated aqueous extract from Step 1 with water to reduce viscosity and load it onto the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing:
-
Wash the column with 5 bed volumes of deionized water to remove sugars and salts.
-
Wash with 5 bed volumes of 10% ethanol to remove more polar impurities.[10]
-
-
Elution: Elute the flavonoid-rich fraction using 30-50% ethanol.[10] Collect fractions and monitor by analytical HPLC to identify those containing the target compound.
-
Concentration: Pool the desired fractions and concentrate under reduced pressure (bath temp <50°C) to yield a solid, enriched extract. This material is the input for the final high-resolution step.
-
-
Scientific Rationale: Preparative reverse-phase HPLC is the gold standard for achieving high purity at scale. The principle is identical to analytical HPLC but uses larger columns and higher flow rates. Adding a small amount of acid (e.g., formic acid) to the mobile phase is critical. It ensures that the carboxyl group on the glucuronide moiety and any residual silanol groups on the silica-based stationary phase are protonated, preventing ionic interactions that lead to poor peak shape.[4]
-
Protocol:
-
System: A preparative HPLC system with a C18 column of appropriate dimensions for the batch size.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve the enriched extract from Step 2 in a minimal amount of a water/acetonitrile mixture. Ensure it is fully dissolved and filter through a 0.45 µm filter before injection.
-
Elution: Develop a linear gradient method. A typical starting point would be a shallow gradient from 15% to 40% Acetonitrile over 30-40 minutes. This must be optimized at the analytical scale first before transferring to the preparative scale.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target compound.
-
Purity Check: Analyze each collected fraction using analytical HPLC. Pool fractions that meet the required purity specification (e.g., >95%).
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges arise. This section addresses common problems in a Q&A format.
Q: My overall yield is consistently low after the initial extraction and concentration. What are the likely causes?
A: This issue typically points to one of three areas:
-
Inefficient Extraction: The 1:15 solid-to-liquid ratio and 70% ethanol are good starting points, but your specific biomass may require optimization. Consider increasing the temperature slightly (to 60°C) or extending the extraction time.[9] However, a more likely culprit is insufficient re-extraction; ensure you are performing at least three extractions.
-
Compound Degradation: Are you carefully controlling the temperature during solvent evaporation? Exceeding 50-60°C for extended periods can degrade the glycoside.[4][5]
-
Inaccurate Quantification: Ensure your analytical method for quantifying the compound in the crude extract is validated. An inaccurate baseline measurement will lead to a misinterpretation of yield.
Q: During preparative HPLC, my peak for the target compound is broad and tailing, leading to poor resolution and impure fractions. How can I fix this?
A: Poor peak shape is a classic chromatography problem, especially at scale.
Caption: Decision tree for troubleshooting poor peak shape in preparative HPLC.
-
Explanation:
-
Column Overload: This is the most common issue in scale-up. You are injecting too much mass for the column to handle, exceeding its linear capacity. The solution is straightforward: reduce the amount of material injected per run.
-
Secondary Interactions: As mentioned, the glucuronic acid's carboxyl group can interact with the stationary phase. If the mobile phase pH is not low enough, these ionic interactions cause tailing. Confirm that 0.1% formic acid is present in both your water (A) and acetonitrile (B) mobile phases.[4]
-
Sample Solvent Effect: If you dissolve your sample in a solvent that is much stronger (i.e., has more acetonitrile) than your initial gradient conditions, the sample will not "band" tightly at the top of the column. This leads to a broad injection profile and, consequently, a broad elution peak. Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
Q: I have a persistent impurity that co-elutes with my main compound in reverse-phase HPLC. What are my options?
A: This is a common challenge when purifying from a complex natural product extract. When optimizing the mobile phase gradient doesn't work, you need to change the separation selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice-versa). The different solvent properties can alter the elution order of closely related compounds.
-
Try an Orthogonal Stationary Phase: If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column. These stationary phases offer different interaction mechanisms (e.g., pi-pi interactions with the phenyl column) that can resolve compounds that co-elute on C18.
-
Employ an Orthogonal Technique: High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative. It is a form of liquid-liquid partition chromatography that separates compounds based on their differential partitioning between two immiscible liquid phases, completely avoiding solid supports and issues like irreversible adsorption.[11][12] This method often provides a completely different selectivity profile compared to RP-HPLC and can be highly effective for purifying polar glycosides.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Predictive Validation Guide to the Biological Activity of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Introduction: Unveiling the Potential of a Scutellaria-Derived Flavonoid
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside found in the roots of Scutellaria baicalensis (Chinese Skullcap), a plant with a long-standing history in traditional medicine.[1] This particular compound, with the Chemical Abstracts Service (CAS) number 1169879-99-5, belongs to a class of molecules renowned for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4][5] While extensive research has focused on its more abundant co-constituents like baicalin and wogonoside, this compound remains a frontier molecule with largely uncharacterized biological functions.
This guide presents a predictive framework for validating the biological activity of this compound. By drawing comparisons with structurally analogous and co-occurring flavonoids from Scutellaria baicalensis, we will outline a comprehensive experimental strategy to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinning and detailed practical protocols for a thorough investigation.
Comparative Analysis: Predicting Activity Through Structural Analogs
The biological activity of a flavonoid is intricately linked to its chemical structure, including the number and position of hydroxyl and methoxy groups, and the presence of glycosidic moieties.[6] In the case of this compound, the glucuronic acid attachment at the 7-O position is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[7]
Generally, the glycosidic form of a flavonoid (like our target compound) is more water-soluble but may exhibit lower intrinsic activity in cell-free assays compared to its aglycone (the flavonoid without the sugar).[8] However, the glucuronide can be considered a pro-drug, as it may be hydrolyzed by β-glucuronidase at sites of inflammation or in the gut, releasing the more active aglycone.[9][10]
To predict the biological activities of this compound, we will compare it with well-characterized flavonoids from Scutellaria baicalensis: baicalin, wogonoside, and their respective aglycones, baicalein and wogonin.
| Compound | Structure | Reported IC50 Values/Biological Effects |
| This compound | Flavone with hydroxyls at C5, C6; methoxy at C8; glucuronide at C7 | Data not currently available. This guide provides the framework to determine these values. |
| Baicalin | 5,6,7-trihydroxyflavone 7-O-β-D-glucuronide | Antioxidant (ABTS assay): ~70% of Vitamin C equivalent antioxidant capacity.[11] Cytoprotective against H₂O₂-induced injury in SH-SY5Y cells at 10 µM.[12] |
| Baicalein | 5,6,7-trihydroxyflavone | Antioxidant (ABTS assay): ~110% of Vitamin C equivalent antioxidant capacity.[11] Potent cytoprotection against H₂O₂-induced injury in SH-SY5Y cells at 10 µM.[12] Higher anti-proliferative activity in colon cancer cells than baicalin.[8] |
| Wogonoside | 5,7-dihydroxy-8-methoxyflavone 7-O-β-D-glucuronide | No significant protective effect against H₂O₂-induced injury in SH-SY5Y cells at 10 µM.[12] |
| Wogonin | 5,7-dihydroxy-8-methoxyflavone | Marginal protective effect against H₂O₂-induced injury in SH-SY5Y cells at 10 µM.[12] Significant anti-proliferative activity in colon cancer cells.[8] |
Based on these comparisons, it is plausible to hypothesize that this compound will possess antioxidant and potentially anti-inflammatory and anticancer properties, although likely less potent than its corresponding aglycone in in vitro assays. The experimental protocols detailed below are designed to test these hypotheses rigorously.
Experimental Validation: A Step-by-Step Guide
The following protocols provide a comprehensive framework for the systematic evaluation of the biological activity of this compound.
Antioxidant Activity Assessment
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay provides a rapid and straightforward method to assess the free radical scavenging ability of a compound.
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, leading to a loss of its deep violet color.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to screen for antioxidant activity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes and allowing it to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 20 µL of each dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
C. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: Cells are co-incubated with the test compound and a fluorescent probe (DCFH-DA). A free radical initiator is then added, which oxidizes the probe to its fluorescent form (DCF). The presence of an effective antioxidant will quench the free radicals and reduce the fluorescence intensity.[2]
-
Protocol:
-
Seed cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash the cells with PBS.
-
Incubate the cells with the test compound at various concentrations and 25 µM DCFH-DA in media for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add a free radical initiator (e.g., AAPH) to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve and determine the CAA value relative to a standard antioxidant like quercetin.
-
Anti-inflammatory Activity Assessment
A. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Cytotoxicity Assessment
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, HCT116) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Mechanistic Insights: Signaling Pathways and Visualization
Flavonoids often exert their biological effects by modulating key intracellular signaling pathways. Based on the activities of related compounds, this compound (or its aglycone) is predicted to interact with the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[14] Flavonoids can inhibit this pathway at multiple points.
Caption: Proposed inhibition of the NF-κB signaling pathway by the aglycone of this compound.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Flavonoids can modulate the phosphorylation of key kinases in this cascade.
Caption: Potential modulation points of the MAPK signaling cascade by the aglycone of this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally related flavonoids from Scutellaria baicalensis strongly suggests its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The provided experimental framework offers a robust and systematic approach to validate these predicted activities.
Future research should focus on obtaining a purified standard of this compound to perform the outlined assays. A crucial aspect of this investigation will be to compare its activity directly with its aglycone to understand the role of glucuronidation. Furthermore, in vivo studies will be essential to ascertain its bioavailability, metabolism, and efficacy in disease models. Elucidating the biological profile of this understudied flavonoid will not only contribute to a deeper understanding of the pharmacology of Scutellaria baicalensis but may also pave the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS: 1119034-95-5 | ChemNorm [chemnorm.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent Inhibitory effect of flavonoids in Scutellaria baicalensis on amyloid beta protein-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of flavonoids in the roots of Scutellaria baicalensis Georgi against hydrogen peroxide-induced oxidative stress in HS-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Antioxidant Capacity of Flavone Glucuronides
For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of flavonoid metabolites is paramount. Flavone glucuronides, the primary form in which many dietary flavones circulate in the human body, represent a critical area of study. This guide provides an in-depth comparison of the antioxidant capacities of various flavone glucuronides, supported by experimental data and detailed protocols to empower your own investigations.
The Significance of Glucuronidation on Antioxidant Activity
Flavonoids are well-regarded for their antioxidant properties, largely attributed to their ability to donate hydrogen atoms and scavenge free radicals. This activity is heavily influenced by their chemical structure, particularly the number and arrangement of hydroxyl groups on their aromatic rings. However, upon ingestion, flavonoids undergo extensive metabolism, with glucuronidation being a major phase II detoxification pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the flavonoid structure.
This conjugation significantly alters the molecule's physicochemical properties, including its solubility, bioavailability, and, critically, its antioxidant capacity. While glucuronidation often diminishes the direct radical-scavenging activity observed in vitro compared to the parent aglycone, it does not render the molecule inert. Glucuronidated flavonoids can still contribute to the overall antioxidant profile through various mechanisms and may be deconjugated at sites of inflammation or oxidative stress, releasing the more active aglycone.
Comparative Analysis of Antioxidant Capacity
To provide a clear comparison, this guide focuses on data from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). These assays, while not perfectly replicating in vivo conditions, offer standardized methods to assess the radical-scavenging and hydrogen-donating abilities of these compounds.
Structure-Activity Relationship: A Brief Overview
The antioxidant capacity of flavonoids is intrinsically linked to their structure. Key features that enhance antioxidant activity include:
-
An o-dihydroxy (catechol) group on the B-ring: This configuration is highly effective at stabilizing radicals.
-
A 2,3-double bond in the C-ring: This allows for electron delocalization across the molecule.
-
A 4-oxo (keto) group in the C-ring: In conjunction with the 2,3-double bond, this feature enhances radical scavenging.
-
Hydroxyl groups at the 3 and 5 positions: These also contribute to antioxidant potential.
Glucuronidation at one of these key hydroxyl groups can sterically hinder its ability to participate in radical scavenging, often leading to a decrease in antioxidant capacity compared to the parent aglycone.
Quantitative Comparison of Flavone Glucuronides
The following table summarizes experimental data on the antioxidant capacity of several flavone glucuronides and their corresponding aglycones. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Compound | Aglycone Form | Assay | Result (IC50 or TEAC) | Reference(s) |
| Scutellarin | Scutellarein | DPPH | IC50: >100 µM (Scutellarin) vs. 11.2 µM (Scutellarein) | [1] |
| ABTS | IC50: 16.4 µM (Scutellarin) vs. 7.9 µM (Scutellarein) | [1] | ||
| Baicalin | Baicalein | DPPH | pD2: 4.89 (Baicalin) vs. 4.91 (Baicalein) | [2] |
| ORAC | TEAC: 5.90 µmol TE/µmol (Baicalin) vs. 5.41 µmol TE/µmol (Baicalein) | [2] | ||
| DPPH | IC50: 16.4 µg/mL (Baicalin) | [3] | ||
| Wogonoside | Wogonin | Cytochrome c reduction | IC50: 300.10 µM (Wogonin) vs. 224.12 µM (Baicalin) | [4] |
| Luteolin-7-O-glucuronide | Luteolin | DPPH | IC50: 80.6 µM | [5] |
| Apigenin-7-O-glucuronide Methyl Ester | Apigenin | DPPH | IC50: 36.38 µg/mL | [6] |
| NO Scavenging | IC50: 29.74 µg/mL | [6] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.
From the available data, a few key insights emerge:
-
Impact of Glucuronidation: In the case of scutellarin, glucuronidation at the 7-O position significantly reduces its radical scavenging activity in both DPPH and ABTS assays compared to its aglycone, scutellarein.[1]
-
Varied Effects: Interestingly, for baicalin, the difference in antioxidant capacity compared to its aglycone, baicalein, is less pronounced in the DPPH and ORAC assays, with baicalin even showing slightly higher TEAC in the ORAC assay.[2] This highlights that the effect of glucuronidation can be context-dependent and assay-specific.
-
Relative Potency: While direct comparisons are limited, the available data suggests that flavone glucuronides like baicalin and luteolin-7-O-glucuronide retain significant antioxidant potential.
Experimental Methodologies: A Practical Guide
Reproducible and reliable data are the cornerstones of scientific advancement. This section provides detailed, step-by-step protocols for three widely accepted antioxidant capacity assays, optimized for a 96-well microplate format for higher throughput.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.
DPPH Radical Scavenging Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and protected from light.
-
Test Compounds: Prepare stock solutions of your flavone glucuronides (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. Create a series of dilutions from this stock.
-
Positive Control: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in the same manner as the test compounds.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of your sample dilutions, positive control dilutions, or blank (solvent) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of your test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
ABTS Radical Scavenging Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This solution is stable for up to two days when stored in the dark at room temperature.
-
Adjusted ABTS•+ Solution: Before use, dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure (96-well plate):
-
Prepare serial dilutions of your flavone glucuronides and a Trolox standard.
-
Add 20 µL of your sample or standard dilutions to the wells of a 96-well plate.
-
Add 180 µL of the adjusted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[1]
-
-
Data Calculation:
-
Calculate the percentage inhibition of absorbance.
-
Create a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your samples from the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are biologically relevant. It quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
ORAC Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a stock solution and dilute with 75 mM phosphate buffer (pH 7.4) to the desired working concentration.[10]
-
AAPH Solution: Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer (pH 7.4).[10]
-
Test Compounds and Trolox Standard: Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well black microplate):
-
To each well, add 150 µL of the fluorescein working solution and 25 µL of either the sample, Trolox standard, or phosphate buffer (for the blank).
-
Pre-incubate the plate in the microplate reader at 37°C for at least 30 minutes.[11]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[10][11]
-
-
Data Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of your samples in Trolox Equivalents (TE) from the standard curve.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the antioxidant capacity of various flavone glucuronides. The experimental data underscores that while glucuronidation can modulate antioxidant activity, these metabolites often retain significant radical-scavenging potential. The provided protocols offer a robust starting point for researchers to conduct their own comparative studies.
Future research should aim for more direct, head-to-head comparisons of a wider range of flavone glucuronides under standardized assay conditions. Furthermore, exploring their antioxidant activity in cell-based assays will provide a more biologically relevant understanding of their potential health benefits. As our knowledge of flavonoid metabolism and bioactivity expands, a deeper appreciation for the role of glucuronides in mediating the health effects of dietary flavones will undoubtedly emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Biological Effects of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide and Baicalin
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural product pharmacology, flavonoids stand out for their structural diversity and wide-ranging biological activities. Within this class, two compounds isolated from Scutellaria baicalensis—baicalin and the lesser-known 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide—present intriguing prospects for therapeutic development.[1][2][3] This guide provides a detailed, objective comparison of their biological effects, grounded in experimental data, to inform research and development strategies.
While both are flavonoid glucuronides from the same plant source, their subtle structural differences, particularly in the A-ring substitution, give rise to distinct pharmacological profiles.[3][4] Baicalin, the 7-O-glucuronide of baicalein (5,6,7-trihydroxyflavone), is extensively studied.[3][5] In contrast, this compound, a glucuronide of wogonin's structural isomer, remains largely uncharacterized, creating a significant knowledge gap.[4] This guide will synthesize available data for a robust comparative analysis, inferring potential activities for the lesser-known compound based on its structural motifs where necessary.
Section 1: Comparative Biological Activities
The therapeutic potential of a flavonoid is dictated by its interaction with cellular signaling pathways. Here, we compare the established effects of baicalin with the known and potential effects of this compound across key therapeutic areas.
Anti-Inflammatory Effects
Inflammation is a cornerstone of many chronic diseases, and flavonoids are well-regarded for their modulatory effects.
Baicalin: Baicalin exerts potent anti-inflammatory effects by targeting multiple pathways. It is known to suppress the NF-κB pathway, a central regulator of inflammation, by inhibiting the degradation of IκBα and subsequent nuclear translocation of p65.[6][7] This leads to the downregulation of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and COX-2.[6][8] Furthermore, baicalin has been shown to modulate Toll-like receptor 4 (TLR4) signaling and the NLRP3 inflammasome, both critical in the innate immune response.[8][9]
This compound: Direct experimental data on this specific glucuronide is scarce.[4] However, we can infer its potential activity by examining structurally related methoxyflavones. The presence of a methoxy group at position C8, as seen in the aglycone of baicalin's well-studied counterpart, wogonin (5,7-dihydroxy-8-methoxyflavone), is significant.[10] Wogonin itself is a known anti-inflammatory agent that inhibits NF-κB and MAPK signaling. The substitution pattern of 5,6-dihydroxy-8-methoxyflavone suggests it may also modulate these pathways. The 5-hydroxyl group is crucial for the anti-inflammatory activity of many flavonoids.[11] It is plausible that this compound also inhibits key inflammatory mediators, but this requires direct experimental validation.
Comparative Data on Anti-inflammatory Activity
| Compound | Target Pathway/Mediator | Observed Effect | References |
| Baicalin | NF-κB | Inhibition of p65 nuclear translocation | [6][7] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased expression | [6][8] | |
| NLRP3 Inflammasome | Inhibition of activation | [9] | |
| This compound | Predicted based on structure | Potential inhibition of NF-κB and MAPK pathways | [4][10] |
Anticancer Activity
The anticancer effects of flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Baicalin: Baicalin demonstrates significant anticancer properties across various cancer cell lines, including breast, prostate, and liver cancer.[12][13] Its mechanisms include inducing apoptosis by modulating the Bcl-2/Bax ratio and activating caspases, as well as causing cell cycle arrest, often at the G0/G1 or G2/M phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[12] Baicalin also inhibits cancer cell invasion and migration by reducing the expression of matrix metalloproteinases (MMPs).[12] Key signaling pathways implicated in its anticancer effects include PI3K/Akt and MAPK.[14]
This compound: The anticancer potential of this compound is yet to be specifically determined. However, the presence of methoxy groups on the flavone backbone can enhance anticancer efficacy due to increased metabolic stability and membrane permeability.[15] Methoxyflavones have been shown to induce apoptosis and cell cycle arrest.[16] For example, the 5-hydroxyl group is considered pivotal for the enhanced inhibitory activity of some polymethoxyflavones on colon cancer cells.[11] It is hypothesized that this compound, once hydrolyzed to its aglycone in the target tissue, could exhibit cytotoxicity against cancer cells through mechanisms similar to other methoxyflavones, such as ROS generation and modulation of cell cycle proteins like CDKs.[11][15]
Signaling Pathway: Baicalin's Anticancer Mechanism
The following diagram illustrates the primary signaling pathways modulated by baicalin to exert its anticancer effects.
Caption: Key signaling pathways modulated by Baicalin in cancer cells.
Neuroprotective Effects
Neurodegenerative diseases and ischemic brain injury are characterized by oxidative stress, inflammation, and apoptosis, all of which can be targeted by flavonoids.
Baicalin: Baicalin has demonstrated potent neuroprotective effects in various models of neuronal injury, including cerebral ischemia and models of Alzheimer's and Parkinson's diseases.[17][18][19] Its mechanisms are multifactorial and include antioxidative stress, anti-apoptotic, and anti-inflammatory actions within the central nervous system.[17][20] Baicalin can cross the blood-brain barrier and has been shown to reduce neuronal apoptosis, suppress microglial activation, and promote neurogenesis.[9][19]
This compound: This compound has been identified as a potential inhibitor of β-amyloid fibrillation, a key pathological process in Alzheimer's disease.[1] This suggests a direct neuroprotective potential. Generally, flavonoid glucuronides can be transported into the brain, where they may be deconjugated by local β-glucuronidase activity to release the active aglycone.[21][22] The neuroprotective activity of the aglycone would likely stem from its antioxidant and anti-inflammatory properties, similar to baicalin, though this remains to be confirmed experimentally.[4]
Section 2: Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Baicalin: Despite its potent in vitro activities, baicalin suffers from low oral bioavailability.[23][24] It is poorly absorbed in its glucuronide form and is primarily metabolized by intestinal microbiota, which hydrolyze it to its aglycone, baicalein.[25] Baicalein is then absorbed and subsequently re-glucuronidated or sulfated in the liver before entering systemic circulation.[26] This extensive metabolism significantly limits the concentration of the parent compound reaching target tissues.
This compound: The pharmacokinetic profile of this compound has not been reported. However, as a flavonoid glucuronide, it is expected to follow a similar metabolic fate to baicalin.[27][28] It will likely be hydrolyzed by gut microflora to its aglycone, 5,6-dihydroxy-8-methoxyflavone. The methoxy group may increase its lipophilicity compared to baicalein, potentially leading to better membrane permeability and absorption, but this is speculative without experimental data.[16] The bioavailability of flavonoid glucuronides is a complex area, with some studies suggesting that the glucuronide form itself may have biological activity or improved transport characteristics.[21][29]
Workflow: General Flavonoid Glucuronide Metabolism
This diagram outlines the typical metabolic pathway for orally administered flavonoid glucuronides like baicalin.
Caption: Metabolic pathway of flavonoid glucuronides after oral intake.
Section 3: Experimental Protocols
To facilitate further research, this section provides a standardized protocol for evaluating a key biological activity.
Protocol: In Vitro NF-κB Activation Assay (Luciferase Reporter)
This assay is fundamental for assessing the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NF-κB activation in response to an inflammatory stimulus.
1. Cell Culture and Seeding:
-
Culture HEK293T cells (or a similar suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Transfection:
-
Prepare a transfection mixture containing an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Add the transfection mixture to the cells and incubate for 24 hours.
3. Compound Treatment and Stimulation:
-
Prepare stock solutions of baicalin and this compound in DMSO.
-
Dilute the compounds to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.
-
Remove the transfection medium and replace it with the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells by adding TNF-α (final concentration 10 ng/mL) to all wells except the negative control.
-
Incubate for an additional 6-8 hours.
4. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Plot the dose-response curve and calculate the IC₅₀ value.
Causality and Validation: This protocol includes a normalization control (Renilla luciferase) to account for variations in transfection efficiency and cell viability. A positive control (TNF-α alone) and a negative control (unstimulated cells) are essential to validate the assay's dynamic range and specificity. The dose-response curve establishes the concentration-dependent effect of the compounds.
Conclusion and Future Directions
This guide establishes that while baicalin is a well-documented multi-target agent with proven anti-inflammatory, anticancer, and neuroprotective effects, its therapeutic application is hampered by low bioavailability.[5][6][23] this compound remains a pharmacological enigma. Its structural features, particularly the methoxy group and its demonstrated ability to inhibit β-amyloid fibrillation, suggest it is a compound of significant interest.[1][16]
Future research must prioritize the comprehensive biological evaluation of this compound. Direct comparative studies against baicalin using standardized assays are crucial to delineate their relative potency and mechanisms of action. Furthermore, detailed pharmacokinetic studies are required to understand its metabolic fate and bioavailability, which will be critical for any future drug development efforts. The synthesis of this compound and its aglycone will be necessary to enable this essential research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent insights into the biological functions of baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Anti-inflammatory Mechanism of Baicalin [jgsw.hunnu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 10. Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone) derivatives: Structural modifications inspired from flavonoids in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]
- 20. researchgate.net [researchgate.net]
- 21. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pharmacokinetics and Bioavailability Enhancement of Baicalin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dietary substances and their glucuronides: structures, occurrence and biological activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00002E [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
A Guide to the Structural Confirmation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide using 2D NMR: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of isolated compounds is a cornerstone of rigorous scientific investigation. Flavonoids, a diverse class of plant secondary metabolites, and their glycosidic forms, present a particular challenge due to their often complex substitution patterns and isomeric possibilities. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid glucuronide found in Scutellaria baicalensis[1][2]. While traditional analytical techniques provide valuable preliminary data, this guide will demonstrate the unparalleled power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in providing definitive structural evidence.
The Challenge: Beyond Molecular Weight
Initial characterization of an isolated natural product often begins with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis spectroscopy. For this compound, LC-MS would reveal a molecular weight of approximately 476.39 g/mol , corresponding to the molecular formula C₂₂H₂₀O₁₂. UV-Vis spectroscopy would exhibit absorption maxima characteristic of a flavone scaffold. However, these techniques fall short in distinguishing between numerous potential isomers. For instance, the precise location of the methoxy group and the point of attachment of the glucuronic acid moiety on the flavone core remain ambiguous. This is where the detailed correlational data from 2D NMR becomes indispensable.
The Gold Standard: 2D NMR for Unambiguous Structural Elucidation
Two-dimensional NMR spectroscopy provides a detailed roadmap of the molecular structure by revealing through-bond and through-space correlations between nuclei. For a molecule like this compound, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is employed to piece together the structural puzzle.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and the spatial arrangement of substituents.
-
Data Interpretation: A Step-by-Step Approach
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar flavonoids isolated from Scutellaria baicalensis[3][4][5].
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key 2D Correlations |
| Flavone Aglycone | |||
| 2 | 163.5 | - | HMBC with H-2', H-6' |
| 3 | 104.2 | 6.95 (s) | HMBC with C-2, C-4, C-1' |
| 4 | 182.1 | - | HMBC with H-3, 5-OH |
| 5 | 153.8 | 12.5 (s, -OH) | HMBC with C-4, C-6, C-10 |
| 6 | 131.5 | - | HMBC with 5-OH |
| 7 | 158.9 | - | HMBC with H-1'' |
| 8 | 95.1 | - | HMBC with 8-OCH₃ |
| 9 | 152.7 | - | HMBC with H-8 |
| 10 | 105.6 | - | HMBC with 5-OH |
| 1' | 131.2 | - | HMBC with H-2', H-6' |
| 2', 6' | 126.5 | 7.90 (d, J=8.5 Hz) | COSY with H-3', H-5' |
| 3', 5' | 129.1 | 7.55 (d, J=8.5 Hz) | COSY with H-2', H-6' |
| 4' | 132.3 | 7.50 (t, J=8.0 Hz) | |
| 8-OCH₃ | 60.5 | 3.90 (s) | HMBC with C-8 |
| Glucuronic Acid Moiety | |||
| 1'' | 100.1 | 5.20 (d, J=7.5 Hz) | HMBC with C-7 |
| 2'' | 73.5 | 3.55 (m) | COSY with H-1'', H-3'' |
| 3'' | 76.2 | 3.60 (m) | COSY with H-2'', H-4'' |
| 4'' | 71.8 | 3.50 (m) | COSY with H-3'', H-5'' |
| 5'' | 75.9 | 3.75 (d, J=9.5 Hz) | COSY with H-4'' |
| 6'' | 172.8 | - | HMBC with H-5'' |
Visualizing the Connections: Key HMBC and COSY Correlations
The following diagrams, generated using Graphviz, illustrate the crucial 2D NMR correlations that confirm the structure of this compound.
References
A Researcher's Guide to the Efficient Extraction of Scutellaria Flavonoids: A Comparative Analysis
Introduction: The Therapeutic Promise of Scutellaria Flavonoids
Scutellaria baicalensis, commonly known as Baikal skullcap, is a perennial herb revered in traditional Chinese medicine for its wide array of therapeutic properties.[1] The medicinal value of its roots, Radix Scutellariae, is largely attributed to a rich concentration of flavonoids, particularly baicalin, wogonoside, baicalein, and wogonin.[2][3] These compounds have demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] As research into these potent biomolecules intensifies, the need for efficient and optimized extraction methodologies becomes paramount for drug development professionals and scientists.
This comprehensive guide provides an in-depth comparative analysis of various extraction techniques for Scutellaria flavonoids. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a critical evaluation of both conventional and modern methods to empower researchers in selecting the most suitable approach for their specific objectives.
Understanding the Target: Key Flavonoids in Scutellaria baicalensis
The primary flavonoids of interest in Scutellaria baicalensis roots are flavones, which exist as both aglycones (baicalein, wogonin) and their glucuronide conjugates (baicalin, wogonoside).[2][4] The polarity of these molecules is a critical factor influencing the choice of solvent and extraction technique. The glycosides are more polar than their corresponding aglycones. This guide will focus on methods that ensure the efficient extraction of this spectrum of flavonoids.
Comparative Analysis of Extraction Methodologies
The selection of an extraction method is a critical decision that directly impacts the yield, purity, and integrity of the target flavonoids. This section provides a detailed comparison of commonly employed techniques, from traditional solvent-based methods to modern, technologically advanced approaches.
Conventional Extraction Methods
Conventional methods, while often simpler in terms of equipment, typically involve longer extraction times and higher solvent consumption.
Principle: Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period, allowing for the passive diffusion of flavonoids into the solvent.[5]
Experimental Protocol:
-
Sample Preparation: Air-dry the roots of Scutellaria baicalensis at a controlled temperature (e.g., 50°C) and grind them into a fine powder.[6]
-
Extraction: Place 5 g of the powdered root into a flask with 100 mL of 70% ethanol.[5]
-
Incubation: Seal the flask and allow it to stand at room temperature (25°C) for 4 hours, with occasional agitation.[5]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.[5]
Causality of Choices: The use of 70% ethanol provides a good balance of polarity to extract both flavonoid glycosides and aglycones. Room temperature extraction minimizes the risk of thermal degradation of sensitive compounds.
Principle: HRE utilizes heating to increase the solubility and diffusion rate of flavonoids, thereby improving extraction efficiency compared to maceration. The solvent is continuously boiled and condensed, flowing back over the sample.
Experimental Protocol:
-
Sample Preparation: Prepare the Scutellaria baicalensis root powder as described for maceration.
-
Extraction: Place 5 g of the powdered root in a round-bottom flask with 150 mL of 60% ethanol (liquid-to-solid ratio of 30:1 mL/g).[3]
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to its boiling point for 2 hours.[3]
-
Filtration and Concentration: Cool the extract to room temperature, filter, and concentrate as described previously.
Causality of Choices: Heating the solvent increases its capacity to dissolve flavonoids and enhances mass transfer from the plant matrix. A 60% ethanol concentration has been shown to be effective for flavonoid extraction.[3]
Principle: Soxhlet extraction is a continuous extraction method where fresh solvent is repeatedly passed through the plant material. This technique is generally more efficient than maceration and heat reflux.
Experimental Protocol:
-
Sample Preparation: Prepare the Scutellaria baicalensis root powder.
-
Extraction: Accurately weigh 4.0 g of the powdered sample and place it in a cellulose thimble within a 250 mL Soxhlet apparatus. Add 100 mL of methanol to the round-bottom flask.[1]
-
Operation: Heat the solvent in a water bath at 85°C for 4 hours, allowing the solvent to cycle through the sample.[1]
-
Final Processing: After extraction, cool the solution and adjust the volume to 100 mL with methanol. Filter the extract through a 0.45 μm membrane before analysis.[1]
Causality of Choices: The continuous flow of fresh, hot solvent over the sample ensures a high extraction efficiency by maintaining a high concentration gradient.[1] Methanol has been reported to yield a higher total flavonoid content compared to ethanol in some studies.[1]
Modern Extraction Methods
Modern techniques leverage technologies like ultrasound and microwaves to enhance extraction efficiency, often with reduced time and solvent consumption.
Principle: UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, leading to cell disruption and enhanced release of intracellular contents.
Experimental Protocol:
-
Sample Preparation: Prepare the Scutellaria baicalensis root powder.
-
Extraction: Suspend 1 g of the powdered sample in 100 mL of a 40% (v/v) aqueous solution of a deep eutectic solvent (DES) composed of betaine and acetic acid (1:4 molar ratio).[2][7][8]
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a controlled temperature of 52°C for 23 minutes.[2][7][8]
-
Final Processing: Filter the extract for subsequent analysis.
Causality of Choices: The acoustic cavitation effect of ultrasound enhances mass transfer and solvent penetration into the plant matrix, significantly reducing extraction time.[2] The use of deep eutectic solvents (DES) is a green and efficient alternative to traditional organic solvents.[2][7][8]
Principle: MAE employs microwave energy to directly heat the solvent and the moisture within the plant material. This rapid, localized heating creates internal pressure that ruptures the plant cells, releasing the flavonoids into the solvent.
Experimental Protocol:
-
Sample Preparation: Prepare the Scutellaria baicalensis root powder.
-
Extraction: Mix the powdered sample with 70% ethanol at a specified liquid-to-solid ratio.
-
Microwave Irradiation: Place the mixture in a microwave extractor and apply a microwave power of 63 W for 10 minutes.[9][10]
-
Final Processing: After extraction, cool and filter the mixture.
Causality of Choices: Microwave energy provides rapid and uniform heating, which significantly accelerates the extraction process. The direct interaction of microwaves with the polar molecules of the solvent and plant material leads to efficient cell disruption.
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve flavonoids like a liquid. The solvating power can be tuned by altering pressure and temperature.
Experimental Protocol:
-
Sample Preparation: Prepare the Scutellaria baicalensis root powder.
-
Extraction: Pack the powdered sample into the extraction vessel of an SFE system.
-
SFE Conditions: Use supercritical CO2 modified with a mixture of methanol and water (20:2.1:0.9) at a temperature of 50°C and a pressure of 200 bar.[11][12]
-
Collection: The extracted flavonoids are separated from the supercritical fluid by depressurization, and the CO2 can be recycled.
Causality of Choices: SFE is a green technology that uses a non-toxic, non-flammable, and inexpensive solvent. The selectivity of the extraction can be precisely controlled by adjusting the temperature and pressure. The addition of a polar co-solvent like methanol is necessary to efficiently extract the polar flavonoids from Scutellaria.[11][12]
Quantitative Data Summary: A Head-to-Head Comparison
To facilitate an objective comparison, the following table summarizes the performance of each extraction method based on key experimental parameters and reported yields.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g:mL) | Temperature (°C) | Time | Total Flavonoid Yield (%) | Reference |
| Heat Reflux | 60% Ethanol | 1:30 | 62.46 | 2.12 h | Not explicitly stated as a percentage of raw material | [3] |
| Soxhlet | Methanol | 1:25 | 85 | 4 h | 13.06 | [1] |
| Ultrasonic (Methanol) | Methanol | Not specified | Not specified | Not specified | 10.75 | [1] |
| Ultrasonic (DES) | Betaine/Acetic Acid (1:4) + 40% Water | 1:100 | 52 | 23 min | ~17 (sum of 6 flavonoids) | [2][7][8] |
| Microwave-Assisted | 70% Ethanol | Not specified | Not specified | 10 min | Not explicitly stated as a percentage of raw material | [9][10] |
| Supercritical Fluid | CO2 + Methanol/Water | Not specified | 50 | Not specified | High yields of individual flavonoids reported | [11][12] |
Visualizing the Workflows: Process Diagrams
To provide a clear visual representation of each extraction process, the following diagrams were generated using Graphviz.
Caption: Workflow for Heat Reflux Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasonic-Assisted Extraction.
References
- 1. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of Isolated Flavonoid Glycosides with LC-MS
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of flavonoid glycosides, a vast and structurally diverse class of plant secondary metabolites, presents a significant analytical challenge. Their inherent complexity, arising from variations in the aglycone core, the nature and position of sugar moieties, and the potential for acylation, necessitates a robust and sophisticated analytical approach. Among the modern analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone for the comprehensive characterization and confident identification of these compounds.[1][2][3]
This guide provides an in-depth, experience-driven perspective on leveraging LC-MS to confirm the identity of isolated flavonoid glycosides. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Imperative: Why LC-MS Reigns Supreme
Flavonoid glycosides often exist as complex mixtures of isomers, making their differentiation by chromatographic methods alone a formidable task. Mass spectrometry, with its ability to provide precise molecular weight information and generate structurally informative fragment ions, offers the necessary specificity for unambiguous identification.[1][4] The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional separation, resolving co-eluting isomers and delivering purified analytes to the mass spectrometer for structural interrogation. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, are particularly advantageous as they can determine the elemental composition of a molecule, further constraining its possible identity.[5][6][7][8]
A Self-Validating Experimental Workflow
A robust analytical strategy for flavonoid glycoside identification is not a linear process but rather an iterative cycle of data acquisition, interpretation, and confirmation. The following workflow is designed to be self-validating, with each step providing evidence that either supports or refutes a putative identification.
Caption: A comprehensive LC-MS workflow for flavonoid glycoside identification.
Deconstructing the Mass Spectra: The Art and Science of Fragmentation Analysis
The key to identifying a flavonoid glycoside lies in the systematic interpretation of its tandem mass spectrometry (MS/MS) fragmentation pattern. Collision-Induced Dissociation (CID) is the most common fragmentation technique, and it provides a wealth of structural information.
Characteristic Fragmentation Pathways
Flavonoid glycoside fragmentation is a predictable process governed by the relative bond energies within the molecule. The glycosidic bonds are typically the most labile and will cleave first, yielding information about the sugar moieties and the aglycone.
Caption: Key fragmentation pathways for O- and C-glycosidic flavonoids.
O-Glycosides: The most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety and the formation of an aglycone ion (Y₀).[9] The mass of the neutral loss reveals the type of sugar: 162 Da for a hexose (e.g., glucose, galactose), 146 Da for a deoxyhexose (e.g., rhamnose), and 132 Da for a pentose (e.g., arabinose, xylose).[9][10]
C-Glycosides: In contrast, C-glycosides, where the sugar is linked to the aglycone via a more stable carbon-carbon bond, exhibit characteristic cross-ring cleavages of the sugar moiety.[9][11] This results in specific fragment ions, such as ⁰,²X₀⁻ and ⁰,³X₀⁻, which are diagnostic for this class of compounds. The aglycone itself is often not observed as a direct product ion.[9]
Aglycone Fragmentation: Subsequent fragmentation of the aglycone ion provides information about the core flavonoid structure. Retro-Diels-Alder (RDA) reactions are common, cleaving the C-ring and yielding fragments that are indicative of the substitution patterns on the A and B rings.[12]
Comparing LC-MS Platforms for Flavonoid Analysis
The choice of mass spectrometer can significantly impact the quality and depth of the data obtained. Each platform has its own strengths and is suited to different aspects of flavonoid analysis.
| Mass Spectrometer Type | Key Strengths for Flavonoid Analysis | Ideal Applications |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and accurate mass capabilities, good sensitivity, fast acquisition speeds.[5][7][13] | Untargeted profiling, structural elucidation of unknowns, metabolite identification. |
| Orbitrap | Very high resolution and excellent mass accuracy, high sensitivity. | In-depth structural characterization, isomer differentiation, metabolomics studies. |
| Triple Quadrupole (QqQ) | Excellent sensitivity and selectivity in targeted mode (Multiple Reaction Monitoring - MRM), wide dynamic range.[6][8] | Targeted quantification of known flavonoid glycosides, validation studies.[14] |
| Ion Trap | Ability to perform multiple stages of fragmentation (MSⁿ), providing detailed structural information.[9] | Elucidation of complex glycosylation patterns and differentiation of isomeric structures. |
A Step-by-Step Experimental Protocol: UPLC-QTOF-MS/MS Analysis
This protocol outlines a typical workflow for the analysis of an isolated flavonoid glycoside using a UPLC-QTOF-MS/MS system.
-
Sample Preparation:
-
Dissolve the isolated compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used for good separation of flavonoids.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acidic modifier aids in protonation, while the basic modifier assists in deprotonation.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.
-
Gradient: A typical gradient would start with a low percentage of organic solvent (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-20 minutes to elute a wide range of polarities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Q-TOF-MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique for flavonoids. Both positive and negative ion modes should be evaluated, as ionization efficiency can vary depending on the structure.[6][8]
-
MS¹ Acquisition: Acquire full scan data over a mass range of m/z 100-1500 to detect the precursor ion.
-
MS² Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to trigger fragmentation of the most abundant precursor ions.[15][16]
-
Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to generate a range of fragment ions, from gentle fragmentation (loss of sugars) to more extensive fragmentation of the aglycone.
-
-
-
Data Analysis:
-
Extract the accurate mass of the precursor ion and use it to predict the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Compare the observed fragmentation pattern with literature data, spectral databases (e.g., MassBank, ReSpect), and in-silico fragmentation tools.[10]
-
For definitive confirmation, compare the retention time and MS/MS spectrum with an authentic analytical standard.
-
The Gold Standard: Confirmation with Authentic Standards
While high-resolution mass spectrometry and detailed fragmentation analysis can provide a high degree of confidence in a putative identification, the unambiguous confirmation of a flavonoid glycoside's identity requires direct comparison with an authentic analytical standard. This involves co-injection of the isolated compound and the standard to verify identical retention times and MS/MS fragmentation patterns under the same analytical conditions.
Conclusion
The confident identification of isolated flavonoid glycosides is a multi-faceted process that relies on the powerful combination of liquid chromatography and high-resolution mass spectrometry. By understanding the principles of flavonoid glycoside fragmentation and employing a systematic, self-validating analytical workflow, researchers can move beyond putative assignments to achieve unambiguous structural confirmation. This level of analytical rigor is essential for advancing our understanding of the biological roles of these important natural products and for ensuring the quality and consistency of flavonoid-based therapeutics and consumer products.
References
- 1. Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of LC/MS systems to structural characterization of flavonoid glycoconjugates | Semantic Scholar [semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways | MDPI [mdpi.com]
- 14. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of HPLC Methods for Flavonoid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is paramount. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose.[1] However, the integrity of analytical data hinges on the validated performance of the HPLC method. Cross-validation becomes critical when methods are transferred between laboratories, instruments, or even when significant updates are made to an existing method, such as transitioning to Ultra-Performance Liquid Chromatography (UPLC) for higher throughput.[2][3]
This guide provides an in-depth comparison of two hypothetical HPLC methods for the analysis of common flavonoids—quercetin, kaempferol, and rutin—in a plant extract matrix. It offers a practical framework for cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
The Imperative of Cross-Validation: Ensuring Method Equivalency
An analytical method is not a static protocol. As projects evolve, methods are often transferred between different laboratories or updated to newer, more efficient technologies. Cross-validation, or method transfer validation, is the formal process of demonstrating that two analytical methods are equivalent and will produce comparable results for the same sample. This ensures consistency and reliability of data throughout the lifecycle of a drug product or research project.
The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9] This involves a systematic evaluation of key performance parameters to prove that any observed differences fall within predefined, acceptable limits.
Core Validation Parameters: A Comparative Approach
The foundation of any method validation or cross-validation rests on a set of internationally recognized parameters.[8] We will explore these through the lens of comparing two distinct HPLC methods:
-
Method A: A conventional HPLC method utilizing a C18 column with a 5 µm particle size.
-
Method B: A modern HPLC method employing a core-shell C18 column with a 2.7 µm particle size, aiming for faster analysis times.
The validation of these methods was performed in accordance with ICH Q2(R1) guidelines.[5][7]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in performing a cross-validation study for the two HPLC methods.
1. Sample and Standard Preparation:
- Plant Extract: Prepare a methanolic extract of Ginkgo biloba leaves, a rich source of flavonoids. Filter the extract through a 0.45 µm syringe filter before injection.[2]
- Standard Solutions: Prepare individual stock solutions of quercetin, kaempferol, and rutin in methanol. Create a mixed standard solution containing all three analytes at a known concentration. Prepare a series of calibration standards by diluting the mixed standard solution.
2. Chromatographic Conditions:
| Parameter | Method A (Conventional HPLC) | Method B (Modern HPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Core-shell C18, 100 mm x 4.6 mm, 2.7 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20-50% B over 30 min | 25-60% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | PDA at 365 nm | PDA at 365 nm |
| Injection Vol. | 10 µL | 5 µL |
3. Validation Tests:
- Specificity: Inject the blank (methanol), individual standards, mixed standard, and the plant extract to assess for interference at the retention times of the target flavonoids.
- Linearity: Inject the calibration standards in triplicate to construct a calibration curve for each analyte.
- Accuracy: Perform a recovery study by spiking the plant extract with known amounts of the mixed standard at three concentration levels (low, medium, high). Analyze each level in triplicate.
- Precision:
- Repeatability (Intra-day): Inject the medium concentration spiked sample six times on the same day.
- Intermediate Precision (Inter-day): Have a different analyst repeat the analysis on a different day.
- Robustness: Deliberately vary critical method parameters (e.g., column temperature by ±2 °C, mobile phase pH by ±0.1) and assess the impact on the results.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two HPLC methods.
Comparative Data Analysis
The following tables summarize the hypothetical performance data for Method A and Method B.
Table 1: System Suitability and Specificity
| Parameter | Method A | Method B | Acceptance Criteria |
| Resolution (Quercetin/Kaempferol) | 2.1 | 2.5 | > 2.0 |
| Tailing Factor (Rutin) | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates (Rutin) | > 5000 | > 7000 | > 2000 |
| Specificity | No interference at analyte RTs | No interference at analyte RTs | No interfering peaks |
Both methods demonstrate acceptable specificity, with no interfering peaks observed at the retention times of the target flavonoids. Method B shows superior resolution and efficiency (theoretical plates), as expected from the core-shell column technology.
Table 2: Linearity
| Analyte | Method A (R²) | Method B (R²) | Acceptance Criteria |
| Quercetin | 0.9992 | 0.9995 | R² ≥ 0.999 |
| Kaempferol | 0.9991 | 0.9994 | R² ≥ 0.999 |
| Rutin | 0.9993 | 0.9996 | R² ≥ 0.999 |
Both methods exhibit excellent linearity over the tested concentration range for all three flavonoids, with correlation coefficients (R²) exceeding the typical acceptance criterion.
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| Quercetin | Low | 98.5% | 99.1% | 98.0 - 102.0% |
| Medium | 99.2% | 99.8% | ||
| High | 101.1% | 100.5% | ||
| Kaempferol | Low | 98.9% | 99.5% | 98.0 - 102.0% |
| Medium | 100.3% | 100.8% | ||
| High | 101.5% | 101.0% | ||
| Rutin | Low | 98.2% | 98.8% | 98.0 - 102.0% |
| Medium | 99.5% | 100.1% | ||
| High | 100.8% | 100.3% |
The accuracy of both methods is well within the acceptable range, with recovery values for all analytes at all spiked levels falling between 98.0% and 102.0%.
Table 4: Precision (%RSD)
| Parameter | Analyte | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | Quercetin | 0.85 | 0.75 | ≤ 2.0% |
| Kaempferol | 0.92 | 0.81 | ||
| Rutin | 0.88 | 0.79 | ||
| Intermediate Precision | Quercetin | 1.25 | 1.10 | ≤ 3.0% |
| Kaempferol | 1.35 | 1.22 | ||
| Rutin | 1.31 | 1.18 |
Both methods demonstrate excellent precision. The Relative Standard Deviation (%RSD) for repeatability and intermediate precision are well below the typical acceptance criteria, indicating low variability in the results. Method B shows slightly better precision, which can be attributed to the sharper peaks produced by the core-shell column.
Discussion: Interpreting the Results and Making a Choice
The cross-validation data indicates that both Method A and Method B are suitable for the quantitative analysis of quercetin, kaempferol, and rutin in the tested plant extract. They both meet the pre-defined acceptance criteria for all key validation parameters.
Key Differences and Causality:
-
Speed: Method B offers a significantly shorter run time (10 minutes vs. 30 minutes for Method A). This is a direct result of the higher efficiency of the core-shell column, which allows for faster flow rates and steeper gradients without sacrificing resolution. For laboratories with high sample throughput, this is a major advantage.
-
Performance: Method B demonstrates slightly better resolution, peak shape (tailing factor), and precision. The smaller, more uniform particles of the core-shell stationary phase lead to reduced band broadening and sharper peaks, enhancing separation and improving the signal-to-noise ratio.
-
Robustness: While both methods should be tested for robustness, the faster gradients in Method B might make it slightly more susceptible to small variations in mobile phase composition or flow rate. However, modern HPLC systems offer precise control that mitigates these risks.
Based on this cross-validation, Method B is the superior choice for routine analysis. While Method A is a valid and reliable method, Method B provides equivalent (or slightly better) data quality in a fraction of the time, leading to increased efficiency and reduced solvent consumption. The data from this study would provide the necessary evidence to justify transferring the analysis from Method A to Method B.
Final Recommendations for Implementation
When undertaking a cross-validation study, it is crucial to:
-
Pre-define Acceptance Criteria: Establish clear, scientifically sound acceptance criteria for all validation parameters before starting the experimental work. These criteria should be based on the intended purpose of the method.
-
Use the Same Sample Lots: Ensure that the same homogenous sample and reference standard lots are used for comparing both methods to eliminate variability from the starting materials.
-
Thorough Documentation: Meticulously document all experimental procedures, raw data, and calculations. This is essential for regulatory compliance and for troubleshooting any future issues.
-
Statistical Evaluation: Employ appropriate statistical tests (e.g., t-test for accuracy, F-test for precision) to formally assess the equivalence of the two methods.
By following a systematic and scientifically rigorous approach to cross-validation, laboratories can ensure the long-term integrity and consistency of their analytical data for flavonoid analysis, regardless of the specific HPLC method employed.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Versus Naturally Isolated Flavone Glucuronides
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This is particularly true for flavone glucuronides, a class of compounds with significant therapeutic potential. The choice between chemical synthesis and isolation from natural sources for obtaining these compounds is a critical decision, with each pathway presenting distinct advantages and challenges that ultimately impact the purity of the final product. This guide provides an in-depth comparison of synthesized and naturally isolated flavone glucuronides, focusing on the rigorous analytical methodologies required to ascertain their purity.
The Nature of Flavone Glucuronides
Flavone glucuronides are metabolites of flavonoids, which are a large class of plant secondary metabolites.[1][2] In plants and animals, the addition of a glucuronic acid moiety to a flavonoid (a process known as glucuronidation) increases its water solubility, facilitating its transport and metabolism.[3][4] This biotransformation is crucial for the bioavailability and pharmacological activity of many flavonoids.[5][6] Given their potential health benefits, obtaining pure flavone glucuronides is essential for accurate pharmacological studies and the development of new therapeutics.
Sourcing Flavone Glucuronides: A Tale of Two Paths
Chemical Synthesis: Precision and Control
The chemical synthesis of flavone glucuronides offers a high degree of control over the final product. Synthetic strategies often involve multi-step processes that allow for the precise placement of the glucuronic acid group on the flavone backbone.[3][7][8]
Key Advantages of Synthesis:
-
High Purity: Synthesis can, in principle, yield compounds of very high purity, free from the complex matrix of natural products.
-
Scalability: Chemical synthesis is often more readily scalable to produce large quantities of the target compound.
-
Access to Novel Structures: Synthesis allows for the creation of novel flavone glucuronide analogs that may not be found in nature, enabling broader structure-activity relationship (SAR) studies.[9]
Common Challenges and Impurities:
-
Starting Materials and Reagents: Impurities can be introduced from the starting materials and reagents used in the synthesis.
-
Byproducts and Isomers: The synthesis process can generate byproducts and regioisomers that are structurally very similar to the target compound and can be difficult to separate.[5]
-
Residual Solvents and Catalysts: Trace amounts of solvents and catalysts used in the reaction and purification steps may remain in the final product.
A general workflow for the chemical synthesis and purification of a flavone glucuronide is depicted below.
Caption: Workflow for Chemical Synthesis of Flavone Glucuronides.
Natural Isolation: The Botanical Bounty
Isolating flavone glucuronides from plant sources is a long-standing practice in natural product chemistry.[10][11] This approach leverages the biosynthetic machinery of plants to produce the desired compounds.
Key Advantages of Natural Isolation:
-
"Natural" Label: For certain applications, particularly in the dietary supplement and cosmetic industries, a "natural" source is highly desirable.
-
Discovery of New Compounds: The exploration of different plant species can lead to the discovery of novel flavone glucuronides.
Common Challenges and Impurities:
-
Complex Matrix: Plant extracts are incredibly complex mixtures containing numerous other compounds, such as other flavonoids, phenolic acids, sugars, and lipids, making isolation challenging.[12][13]
-
Structural Isomers: Plants often produce a variety of structurally similar flavonoid glycosides, which can be difficult to separate from the target glucuronide.
-
Variability: The concentration of the target compound in the plant can vary significantly depending on factors like plant species, growing conditions, and harvest time.[12]
-
Pesticides and Heavy Metals: Contamination of the plant material with pesticides and heavy metals is a significant concern.
The process of isolating and purifying a flavone glucuronide from a natural source is illustrated in the following workflow.
Caption: Workflow for Natural Isolation of Flavone Glucuronides.
Assessing Purity: A Multi-faceted Analytical Approach
A comprehensive assessment of purity requires a combination of analytical techniques to identify and quantify the target compound and any potential impurities.[3][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of flavone glucuronides.[15][16] A well-developed HPLC method can separate the target compound from impurities, allowing for quantification.
Experimental Protocol: HPLC Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the flavone glucuronide (e.g., 280 nm or 340 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[17][18] This technique is invaluable for identifying known and unknown impurities by providing molecular weight information.[3] Tandem mass spectrometry (MS/MS) can further provide structural information for impurity characterization.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation.[3][14] For purity assessment, ¹H NMR can be used to detect impurities that may not be visible by HPLC-UV, especially those that lack a chromophore. Quantitative NMR (qNMR) can be used for the precise determination of purity against a certified reference standard.
Comparative Analysis: Synthesized vs. Naturally Isolated
The purity profiles of synthesized and naturally isolated flavone glucuronides are inherently different, as summarized in the table below.
| Parameter | Synthesized Flavone Glucuronides | Naturally Isolated Flavone Glucuronides |
| Typical Purity | >98% (can be higher with rigorous purification) | 90-98% (highly dependent on the complexity of the source and purification) |
| Common Impurities | Starting materials, reagents, byproducts (e.g., isomers), residual solvents, catalysts. | Other flavonoids and their glycosides, phenolic compounds, sugars, lipids, chlorophylls, pesticides, heavy metals. |
| Batch-to-Batch Consistency | Generally high, as the process is well-controlled. | Can be low due to variations in plant material.[12][19] |
| Regulatory Perspective | Considered a new chemical entity if not naturally occurring. The manufacturing process and impurity profile must be well-documented. | If derived from a botanical source for use in a botanical drug, it falls under specific FDA guidance which acknowledges the complexity of the mixture.[19][20][21] |
Conclusion: A Matter of Application and Rigor
The choice between synthesized and naturally isolated flavone glucuronides depends heavily on the intended application. For early-stage research and SAR studies, synthesis provides a reliable source of highly pure material and access to novel structures. For applications where a "natural" label is important, isolation from botanical sources is preferred.
Regardless of the source, a rigorous and multi-technique approach to purity assessment is non-negotiable. A combination of HPLC, LC-MS, and NMR is essential to fully characterize the compound and ensure the reliability and reproducibility of research findings and the safety and efficacy of potential therapeutic products. The U.S. Food and Drug Administration (FDA) has specific guidelines for botanical drug products that emphasize the importance of quality control and characterization of the complex mixture.[20][21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of flavanone glucuronides [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Efficient Synthesis of Flavanone Glucuronides - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 9. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucuronide metabolism in plants. 2. The isolation of flavone glucosiduronic acids from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ctlatesting.com [ctlatesting.com]
- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 19. eric-wang.org [eric-wang.org]
- 20. pqri.org [pqri.org]
- 21. dalton.com [dalton.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Quantification Methods for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Abstract:
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid glycoside of significant interest in pharmaceutical research.[1][2] Drawing upon extensive experience in bioanalytical method validation, this document outlines a robust protocol for comparing the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in the principles of leading regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) and M10 guidelines, to ensure scientific integrity and generate reliable, reproducible data across different laboratory settings.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish standardized and validated quantification methods for this and similar flavonoid glucuronides.
Introduction: The Analytical Challenge of Flavonoid Glucuronides
This compound is a key metabolite of flavonoids found in medicinal plants such as Scutellaria baicalensis.[2][6] Accurate quantification of this and other flavonoid glucuronides in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. However, the inherent physicochemical properties of these molecules, such as their high polarity and potential for instability, present unique analytical challenges.[7][8] Furthermore, to ensure data consistency and reliability across different research sites and in regulatory submissions, it is imperative to conduct inter-laboratory comparisons to assess the robustness and transferability of quantification methods.[9][10][11]
This guide presents a blueprint for a multi-laboratory study designed to objectively evaluate and compare the performance of HPLC-UV and LC-MS/MS for the quantification of this compound. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method validation process.
Designing the Inter-Laboratory Study: A Framework for Robustness
The primary objective of this inter-laboratory study is to assess the precision, accuracy, and reproducibility of HPLC-UV and LC-MS/MS methods for quantifying this compound. The study design is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][12][13][14][15]
A central coordinating laboratory will be responsible for the preparation and distribution of a common set of samples to all participating laboratories. This will include a certified reference standard of this compound, blank biological matrix (e.g., human plasma), and quality control (QC) samples at low, medium, and high concentrations.
Caption: Workflow for the inter-laboratory comparison study.
Comparative Quantification Methodologies
Participating laboratories will implement and validate both HPLC-UV and LC-MS/MS methods. The choice of these two techniques is based on their widespread use in the analysis of flavonoids and their metabolites.[16][17][18][19]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of flavonoids.[20][21] The method relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.
3.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Perform a protein precipitation of plasma samples by adding three volumes of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm).[22]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start at 10% B, increase to 40% B over 20 minutes, then wash with 95% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.[22]
-
-
Calibration and Quantification:
-
Prepare a calibration curve using the certified reference standard in the blank matrix over a concentration range of 0.1 to 50 µg/mL.
-
Quantify unknown samples by comparing their peak area to the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of metabolites in complex biological matrices.[7][8][23][24] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.
3.2.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Follow the same protein precipitation procedure as for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before precipitation to correct for matrix effects and extraction variability.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) for faster analysis times.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M-H]⁻ → Product ion (determined by infusion of the reference standard).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Caption: Comparative workflow of the analytical methods.
Validation Parameters and Acceptance Criteria
Each participating laboratory must validate both methods according to established regulatory guidelines.[3][4][25] The following parameters will be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Table 1: Typical Performance Characteristics and Acceptance Criteria
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (based on FDA/ICH Guidelines)[3][4] |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | |||
| - Repeatability | ≤ 5% | ≤ 2% | ≤ 15% (≤ 20% at LLOQ) |
| - Intermediate Precision | ≤ 10% | ≤ 5% | Assesses variations within the same laboratory |
| Lower Limit of Quantification (LLOQ) | ng/mL to µg/mL | pg/mL to ng/mL | Analyte signal should be at least 5-10 times the blank signal |
| Sample Throughput | Higher | Lower (can be improved with UPLC) | Dependent on the specific method and instrumentation |
Data Analysis and Interpretation
The central coordinating laboratory will collect all the raw data and validation reports from the participating laboratories. Statistical analysis will be performed to assess the inter-laboratory variability of each method. This will include:
-
Calculation of the mean, standard deviation, and coefficient of variation (CV%) for the QC samples across all laboratories.
-
Analysis of variance (ANOVA) to identify any significant differences between laboratories.
-
Comparison of the overall performance of the HPLC-UV and LC-MS/MS methods.
The results will be summarized in a final report that provides a clear and objective comparison of the two methods, highlighting their respective strengths and weaknesses for the quantification of this compound.
Conclusion and Recommendations
This inter-laboratory comparison guide provides a scientifically rigorous framework for the validation and comparison of analytical methods for this compound. The successful execution of this study will lead to the establishment of a reliable and reproducible quantification method that can be confidently implemented across different research and development settings.
Based on the expected performance characteristics, LC-MS/MS is anticipated to be the superior method in terms of sensitivity and selectivity, making it ideal for studies requiring the measurement of low concentrations of the analyte. However, HPLC-UV remains a viable and cost-effective alternative for applications where higher concentrations are expected and high sample throughput is a priority. The final choice of method will depend on the specific requirements of the study, including the nature of the biological matrix, the expected concentration range of the analyte, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. fiveable.me [fiveable.me]
- 10. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. eas-eth.org [eas-eth.org]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC-UV/DAD and ESI-MS(n) analysis of flavonoids and antioxidant activity of an Algerian medicinal plant: Paronychia argentea Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavonoid Analysis from Ginkgo by HPLC | Phenomenex [phenomenex.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. scispace.com [scispace.com]
- 24. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
A Researcher's Guide to Safely Handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential safety and logistical information for handling this compound, a flavonoid glycoside isolated from Scutellaria baicalensis.[1] As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so in the safest manner possible. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Compound: A Risk-Based Approach
Core Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[5][6][7] The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.[8] |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal absorption. Check for any signs of degradation and change gloves frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][8] |
Experimental Workflow: From Receipt to Disposal
The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in your laboratory. This workflow is designed to minimize exposure and ensure the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The container should be clearly labeled with the compound name, date received, and any known hazards.
2. Preparation of Solutions:
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Solvent Selection: Flavonoid glycosides are generally soluble in polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO).[9][10]
-
Procedure:
-
Don all required PPE.
-
Carefully weigh the desired amount of the powdered compound.
-
Slowly add the solvent to the powder to avoid generating dust.
-
Ensure the container is securely capped before removing it from the fume hood.
-
3. Handling and Use:
-
Always handle solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.[11]
-
In case of accidental skin contact, wash the affected area thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]
4. Spill Management:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
5. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.[11]
Visualizing the Workflow: A Commitment to Safety
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds is a cornerstone of innovative research. By understanding the properties of this compound and adhering to the protocols outlined in this guide, you contribute to a safe and productive laboratory environment. Our commitment to your safety extends beyond the products we provide; we are your partners in scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. realsafety.org [realsafety.org]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
